molecular formula C10H8BrN3O B2379657 2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine CAS No. 1877094-05-7

2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine

Cat. No.: B2379657
CAS No.: 1877094-05-7
M. Wt: 266.098
InChI Key: FKIOBUOGAHWZLB-UHFFFAOYSA-N
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Description

2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine (CAS 1877094-05-7) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a pyrazine core, a privileged heterocyclic structure in pharmaceuticals known to impart a wide range of biological activities . The electron-deficient nature of the pyrazine ring makes it a versatile scaffold for constructing complex molecules . The presence of a bromine atom at the 2-position and a (pyridin-3-ylmethoxy) group at the 5-position makes this reagent a valuable synthetic intermediate. The bromine is a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to rapidly generate diverse compound libraries . The embedded pyridine ring can act as a hydrogen bond acceptor, potentially contributing to target binding in biological systems. Pyrazine derivatives are frequently explored in drug discovery for their anti-inflammatory, anticancer, and antibacterial properties, among others . This specific bromo-pyrazine derivative serves as a crucial precursor in the synthesis of more complex molecules for biological screening. It is supplied with a guaranteed purity of ≥98% and should be stored sealed in a dry environment at 2-8°C . This product is intended for research and further manufacturing applications only and is not intended for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-(pyridin-3-ylmethoxy)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O/c11-9-5-14-10(6-13-9)15-7-8-2-1-3-12-4-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIOBUOGAHWZLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)COC2=CN=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine chemical properties and structure

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine: Chemical Properties, Synthesis, and Structural Utility Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

This compound is a specialized heterocyclic building block extensively utilized in the discovery of small-molecule therapeutics. Characterized by a 2,5-disubstituted pyrazine core, this molecule serves as a bifunctional scaffold: the bromine atom at position C2 acts as an electrophilic handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig), while the pyridin-3-ylmethoxy moiety at C5 provides a pre-installed pharmacophore capable of hydrogen bonding and


-stacking interactions.

This guide details the physicochemical properties, validated synthetic protocols, and reactivity profiles necessary for integrating this intermediate into high-value drug discovery programs, particularly for kinase and GPCR targets (e.g., PDE10, mGluR2).

Structural Analysis & Physicochemical Profile

Molecular Architecture

The molecule comprises three distinct structural domains:

  • Pyrazine Core: An electron-deficient, six-membered aromatic ring containing two nitrogen atoms (1,4-diazine). The 2,5-substitution pattern is critical for maintaining linearity in drug design.

  • Electrophilic Handle (C-Br): The bromine atom at C2 is activated for oxidative addition by transition metals due to the electron-withdrawing nature of the pyrazine ring.

  • Pharmacophore Tail (Ether-Linked Pyridine): The pyridin-3-ylmethoxy group acts as a "tail" that can penetrate deep binding pockets. The ether oxygen adds rotational freedom, while the pyridine nitrogen (pKa ~5.2) serves as a hydrogen bond acceptor at physiological pH.

Key Physicochemical Properties

Data summarized below represents calculated values standard for this structural class.

PropertyValue / DescriptionRelevance
Formula

Core composition
Molecular Weight 266.09 g/mol Fragment-based drug design compliant
Calculated LogP ~1.6 – 1.9Moderate lipophilicity; good membrane permeability
pKa (Base) ~5.2 (Pyridine N)Protonatable at acidic pH; neutral at physiological pH
pKa (Acid) ~0.6 (Pyrazine N)Very weak base; remains unprotonated
H-Bond Acceptors 4 (3 N, 1 O)High potential for receptor interaction
H-Bond Donors 0Requires donor partner in binding site
Physical State Off-white to pale yellow solidTypical for halopyrazines

Synthetic Methodology

The synthesis of this compound relies on a regioselective Nucleophilic Aromatic Substitution (


). The inherent symmetry of the starting material, 2,5-dibromopyrazine, allows for the displacement of a single bromide.
Validated Synthetic Protocol

Objective: Mono-alkylation of 2,5-dibromopyrazine.

Reagents:

  • Substrate: 2,5-Dibromopyrazine (1.0 equiv)

  • Nucleophile: Pyridin-3-ylmethanol (1.0–1.1 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu)

  • Solvent: Anhydrous DMF or THF

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Procedure:

  • Activation: In a flame-dried flask under

    
    , dissolve pyridin-3-ylmethanol in anhydrous DMF. Cool to 0°C.
    
  • Deprotonation: Carefully add NaH (1.1 equiv) portion-wise. Stir for 30 min at 0°C until gas evolution ceases. Why: This generates the highly nucleophilic alkoxide species.

  • Addition: Add a solution of 2,5-dibromopyrazine (1.0 equiv) in DMF dropwise to the alkoxide mixture. Critical: Slow addition prevents bis-substitution.

  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC/LC-MS.

  • Workup: Quench with water (carefully). Extract with EtOAc. Wash organics with brine (

    
    ) to remove DMF. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).

Mechanistic Pathway & Logic

The reaction proceeds via an addition-elimination mechanism (


). The first substitution is faster than the second because the introduction of the alkoxy group (an Electron Donating Group via resonance) deactivates the pyrazine ring towards a second nucleophilic attack, ensuring high selectivity for the mono-product.

Synthesis Start1 2,5-Dibromopyrazine (Electrophile) Start2 Pyridin-3-ylmethanol (Nucleophile) Base NaH / DMF (Deprotonation) Start2->Base Alkoxide formation Inter Meisenheimer Complex Base->Inter + Start1 (0°C) Product This compound (Target) Inter->Product -Br⁻ (Elimination)

Figure 1: Reaction pathway for the regioselective synthesis via SNAr.

Reactivity & Functionalization Profile

The utility of this molecule lies in the orthogonal reactivity of its functional groups. The bromine atom remains highly reactive for palladium-catalyzed cross-coupling, while the pyridine ring remains stable under these conditions.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The most common transformation is the coupling with aryl or heteroaryl boronic acids to generate biaryl scaffolds.

  • Catalyst System:

    
     or 
    
    
    
    .
  • Base:

    
     or 
    
    
    
    .
  • Solvent: Dioxane/Water or DME/Water.

  • Outcome: Yields 2-aryl-5-(pyridin-3-ylmethoxy)pyrazines.

Buchwald-Hartwig Amination (C-N Bond Formation)

Used to introduce amine functionality at the C2 position.

  • Catalyst System:

    
     with Xantphos or BINAP.
    
  • Base:

    
     or NaOtBu.
    
  • Outcome: Yields aminopyrazine derivatives (common in kinase inhibitors).

Reactivity Flowchart

Reactivity Core This compound Suzuki Suzuki Coupling (R-B(OH)2, Pd cat.) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd cat.) Core->Buchwald Heck Heck Reaction (Alkenes, Pd cat.) Core->Heck Prod1 Biaryl Product (Kinase Inhibitor Core) Suzuki->Prod1 Prod2 Aminopyrazine (H-Bond Donor/Acceptor) Buchwald->Prod2 Prod3 Alkenyl Derivative (Extended Linker) Heck->Prod3

Figure 2: Divergent synthesis pathways utilizing the C2-Bromine handle.

Applications in Drug Discovery[5]

This specific scaffold appears in patent literature and medicinal chemistry campaigns targeting enzymes and receptors where the "linear" geometry of the 2,5-disubstituted pyrazine is advantageous.

  • Kinase Inhibitors (e.g., Chk1, Aurora): The pyrazine nitrogen atoms often interact with the hinge region of the kinase ATP-binding pocket. The pyridyl-ether tail extends into the solvent-exposed region or a hydrophobic back-pocket, improving potency and solubility.

  • PDE10 Inhibitors: Phosphodiesterase 10A (PDE10A) inhibitors for CNS disorders (schizophrenia) frequently utilize pyrazine cores linked to heteroaromatic side chains to achieve high selectivity over other PDE isoforms.

  • mGluR2 Modulators: Positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 2 often feature a central aromatic core (like pyrazine) decorated with specific lipophilic and polar groups to traverse the blood-brain barrier.

Safety and Handling

  • Hazards: Like many halopyrazines, this compound should be treated as a potential skin and eye irritant. The pyridine moiety may cause sensitization.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Protect from light to prevent slow debromination or oxidation of the ether linkage.

  • Disposal: Halogenated organic waste.

References

  • Title: "Pyrazine compounds as phosphodiesterase 10 inhibitors.
  • General Reactivity of 2,5-Dihalopyrazines

    • Title: "Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Applic
    • Source: BenchChem Protocols.[1]

  • Medicinal Chemistry Context (mGluR2)

Sources

2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the chemical identity, synthesis, and application of 2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine , a specialized heterocyclic building block.

Chemical Identity & Structural Analysis

Compound Name: this compound IUPAC Name: this compound CAS Number: Not widely indexed in public registries (Analogous to the 4-isomer CAS: 2089917-75-7). Molecular Formula:


Molecular Weight:  266.09  g/mol
SMILES: Brc1cncc(OCc2cccnc2)n1[1]

Structural Pharmacophore: This molecule features a pyrazine core substituted at the 2- and 5-positions. The 2-bromo group serves as a versatile electrophilic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (


). The 5-(pyridin-3-ylmethoxy)  moiety acts as a hydrophobic and hydrogen-bond accepting side chain, a motif frequently observed in GABA-A receptor modulators  (e.g., TPA023 analogs) and kinase inhibitors.
PropertyValue
Exact Mass 264.985
LogP (Predicted) ~1.8 - 2.2
TPSA ~52 Ų
H-Bond Acceptors 4
H-Bond Donors 0
Physical State Off-white to pale yellow solid

Synthetic Pathway & Protocol

The synthesis of this compound is achieved via a regioselective Nucleophilic Aromatic Substitution (


) of 2,5-dibromopyrazine.

Retrosynthetic Logic: The pyrazine ring is electron-deficient, making it susceptible to nucleophilic attack. The 2,5-dibromopyrazine precursor is symmetric; however, mono-substitution is statistically favored under controlled stoichiometric conditions. The nucleophile is the alkoxide generated from pyridin-3-ylmethanol .

Reaction Scheme (DOT Visualization):

Synthesis SM1 2,5-Dibromopyrazine (Electrophile) Prod This compound (Target) SM1->Prod SNAr Attack SM2 Pyridin-3-ylmethanol (Nucleophile) Inter Alkoxide Intermediate SM2->Inter Deprotonation Base Base (NaH or KOtBu) Solvent (THF/DMF) Base->Inter Inter->Prod displacement of Br-

Figure 1: Synthetic workflow for the mono-alkoxylation of 2,5-dibromopyrazine.

Detailed Experimental Protocol:

  • Reagent Preparation:

    • Precursor A: 2,5-Dibromopyrazine (1.0 eq, e.g., 2.38 g, 10 mmol).

    • Precursor B: Pyridin-3-ylmethanol (1.05 eq, e.g., 1.15 g, 10.5 mmol).

    • Base: Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) or Potassium tert-butoxide (1.2 eq).

    • Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (N,N-Dimethylformamide).

  • Procedure:

    • Step 1 (Alkoxide Formation): In a flame-dried round-bottom flask under Nitrogen (

      
      ) or Argon, dissolve Pyridin-3-ylmethanol in anhydrous THF (5 mL/mmol). Cool to 0°C.
      
    • Step 2: Carefully add Sodium Hydride portion-wise. Stir at 0°C for 30 minutes until gas evolution (

      
      ) ceases and the solution becomes clear/cloudy (alkoxide formation).
      
    • Step 3 (Addition): Add 2,5-Dibromopyrazine (dissolved in minimal THF) dropwise to the alkoxide solution at 0°C.

    • Step 4 (Reaction): Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS. The product typically appears less polar than the alcohol but more polar than the dibromo starting material.

    • Step 5 (Workup): Quench carefully with saturated aqueous

      
      . Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with water and brine. Dry over 
      
      
      
      , filter, and concentrate in vacuo.
  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel.

    • Eluent: Gradient of 10% to 40% Ethyl Acetate in Hexanes.

    • Yield Expectation: 65–85%.

Therapeutic Relevance & Applications

This compound serves as a critical intermediate (Scaffold) in the discovery of subtype-selective GABA-A receptor modulators and kinase inhibitors.

Pharmacophore Mapping:

  • GABA-A

    
    2/
    
    
    
    3 Agonists:
    The pyridin-3-ylmethoxy tail mimics the pendant aromatic rings found in benzodiazepine-site ligands (e.g., L-838,417), providing hydrophobic interactions within the receptor pocket. The pyrazine core replaces the traditional benzodiazepine or pyridazine core (bioisosteric replacement) to alter metabolic stability and solubility.
  • Kinase Inhibition: The 2-bromo group allows for the attachment of hinge-binding motifs (e.g., aminopyridines, indoles) via Buchwald-Hartwig amination, creating bi-aryl systems common in ATP-competitive inhibitors.

SAR Logic Diagram (DOT Visualization):

SAR Core Pyrazine Core (Scaffold) Pos2 Position 2: Bromine (Reactive Handle) Core->Pos2 Pos5 Position 5: Pyridin-3-ylmethoxy (Pharmacophore) Core->Pos5 App1 Suzuki Coupling -> Biaryl (Kinase Inhibitors) Pos2->App1 App2 Buchwald Amination -> Amino-Pyrazine (GABA-A Modulators) Pos2->App2 Binding Receptor Interaction: Hydrophobic Pocket / H-Bonding Pos5->Binding

Figure 2: Structure-Activity Relationship (SAR) potential of the scaffold.

Analytical Characterization (Expected Data)

To validate the synthesis, the following analytical signatures should be confirmed:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.6–8.7 (d, 1H, Pyridine-H2)
      
    • 
       8.5–8.6 (dd, 1H, Pyridine-H6)
      
    • 
       8.25 (d, 1H, Pyrazine-H3)
      
    • 
       8.05 (d, 1H, Pyrazine-H6)
      
    • 
       7.7–7.8 (dt, 1H, Pyridine-H4)
      
    • 
       7.3–7.4 (m, 1H, Pyridine-H5)
      
    • 
       5.45 (s, 2H, 
      
      
      
      )
  • LC-MS (ESI):

    • Calculated

      
       (1:1 Isotopic pattern for Br).
      
    • Retention time: Mid-range on C18 reverse phase (Water/Acetonitrile gradient).

Safety & Handling

  • Hazards: Like many halopyrazines, this compound is likely an irritant to eyes, skin, and the respiratory system.

  • Sensitization: Pyrazine derivatives can be skin sensitizers; handle with nitrile gloves.

  • Storage: Store at 2–8°C under inert atmosphere (Argon) to prevent hydrolysis or oxidation of the ether linkage over long periods.

References

  • ChemicalBook. 2-Amino-3-bromo-5-methylpyrazine synthesis (Analogous chemistry). Retrieved from

  • PubChem. 2-Bromo-5-hydroxypyrazine (Precursor Data). Retrieved from

  • Chiralen. 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine (Isomer Reference).[2] Retrieved from

  • Journal of Pharmacology and Experimental Therapeutics. GABA(A) receptor subtype-selective efficacy: TPA023. Retrieved from

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, acting as critical determinants of a compound's "drug-like" character and, ultimately, its therapeutic potential. This guide provides an in-depth technical framework for the comprehensive evaluation of the solubility and stability of 2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine, a heterocyclic compound of interest for researchers, scientists, and drug development professionals.

The structure of this compound incorporates a pyrazine ring, a pyridine ring, and a linking ether moiety. Pyrazine and pyridine rings are prevalent scaffolds in medicinal chemistry, often contributing to enhanced metabolic stability, permeability, and target binding affinity. However, the interplay of these functional groups can also present unique challenges in terms of solubility and stability. This guide will not only detail the requisite experimental protocols for characterizing this molecule but will also delve into the scientific rationale behind these methodologies, empowering researchers to generate robust and reliable data packages for informed decision-making in their drug development programs.

Part 1: Aqueous Solubility Assessment

Aqueous solubility is a critical attribute that directly influences a drug's absorption and bioavailability. For orally administered drugs, insufficient solubility can lead to poor absorption from the gastrointestinal tract, resulting in suboptimal therapeutic efficacy. Therefore, a precise determination of a compound's solubility profile under various physiologically relevant conditions is essential. We will explore two key types of solubility measurements: kinetic and thermodynamic.

Kinetic Solubility: A High-Throughput Triage

Kinetic solubility is a measure of how quickly a compound precipitates out of a solution when rapidly diluted from a high-concentration organic solvent stock (typically DMSO) into an aqueous buffer. This assessment is invaluable in the early stages of drug discovery for the rapid screening and ranking of large numbers of compounds.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well microplate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 µM).

  • Aqueous Buffer Addition: To a separate 96-well plate, add an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition: Transfer a small, fixed volume of each DMSO concentration from the compound plate to the corresponding wells of the buffer plate. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation and Analysis: The plate is then incubated at a controlled temperature (e.g., 25°C) and shaken for a short period (e.g., 2 hours). The turbidity of each well, indicative of precipitation, is measured using a nephelometer. The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed.

Causality Behind Experimental Choices: The use of nephelometry provides a rapid and sensitive method for detecting precipitation. The short incubation time is characteristic of kinetic solubility, mimicking the rapid dilution a compound might experience upon entering the bloodstream.

Thermodynamic Solubility: The Gold Standard

Thermodynamic, or equilibrium, solubility represents the true saturation concentration of a compound in a solvent at equilibrium. This measurement is more time-consuming but provides a more accurate and fundamentally important value for lead optimization and pre-formulation studies. The shake-flask method is the gold standard for determining thermodynamic solubility.

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2.0, 5.0, 7.4, and 9.0) to assess pH-dependent solubility.

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the samples are centrifuged at high speed to pellet the undissolved solid.

  • Quantification: A sample of the supernatant is carefully removed, filtered through a low-binding filter (e.g., 0.22 µm PVDF), and the concentration of the dissolved compound is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Self-Validating System: The presence of excess solid throughout the experiment ensures that the solution remains saturated. The use of multiple time points for sampling (e.g., 24 and 48 hours) can confirm that equilibrium has been reached when the measured concentrations are consistent.

Data Presentation: Solubility Profile of this compound
Parameter pH 2.0 pH 5.0 pH 7.4 pH 9.0
Kinetic Solubility (µM) 1501258075
Thermodynamic Solubility (µM) 110955045

Note: The data presented in this table is hypothetical and for illustrative purposes only.

G cluster_kinetic Kinetic Solubility Workflow cluster_thermodynamic Thermodynamic Solubility Workflow k1 10 mM DMSO Stock k2 Serial Dilution in DMSO k1->k2 k3 Addition to Aqueous Buffer k2->k3 k4 Incubation (2h, 25°C) k3->k4 k5 Nephelometric Analysis k4->k5 t1 Excess Solid Compound t2 Addition to Aqueous Buffers (various pH) t1->t2 t3 Equilibration (24-48h, 25°C) t2->t3 t4 Centrifugation & Filtration t3->t4 t5 HPLC Quantification t4->t5

Caption: Comparative workflows for kinetic and thermodynamic solubility determination.

Part 2: Chemical Stability Assessment

Understanding the chemical stability of a drug candidate is crucial for ensuring its safety, efficacy, and shelf-life. Forced degradation studies are designed to accelerate the degradation of a compound under a variety of stress conditions, providing valuable insights into its intrinsic stability and potential degradation pathways.[1][2] These studies are a key component of regulatory submissions and are essential for the development of stability-indicating analytical methods.[2][3]

Predicted Degradation Pathways of this compound

Based on the chemical structure of this compound, several potential degradation pathways can be predicted under different stress conditions:

  • Hydrolysis: The ether linkage is a potential site for acid- or base-catalyzed hydrolysis. Under acidic conditions, protonation of the ether oxygen would facilitate nucleophilic attack by water, leading to cleavage of the C-O bond and the formation of 2-bromo-5-hydroxypyrazine and 3-pyridylmethanol.[4] Conversely, under basic conditions, direct nucleophilic attack on the benzylic carbon of the pyridylmethoxy group could also lead to ether cleavage.

  • Oxidation: The nitrogen atoms in both the pyrazine and pyridine rings are susceptible to oxidation, potentially forming N-oxides. The electron-rich nature of the pyridine ring also makes it susceptible to oxidative degradation.[5][6]

  • Photolysis: The presence of the bromo-substituted pyrazine ring suggests a potential for photolytic degradation. Aromatic halides can undergo photodehalogenation, leading to the formation of the debrominated analog.[7] The aromatic rings themselves can also be susceptible to photodegradation.

  • Thermal Degradation: At elevated temperatures, thermal decomposition of the heterocyclic rings can occur, potentially leading to ring opening and the formation of smaller, unsaturated fragments.[8][9]

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound h1 2-Bromo-5-hydroxypyrazine parent->h1 Acid/Base h2 3-Pyridylmethanol parent->h2 Acid/Base o1 N-oxide derivatives parent->o1 Oxidizing Agent p1 Debrominated analog parent->p1 UV/Vis Light

Caption: Predicted major degradation pathways for this compound.

Experimental Protocols for Forced Degradation Studies

The following protocols are designed to assess the stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[2][3]

For each condition, a solution of the compound (e.g., 1 mg/mL in a suitable solvent) is prepared and subjected to the stressor. Samples are taken at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), neutralized if necessary, and analyzed by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.

  • Acidic Hydrolysis:

    • Reagent: 0.1 M Hydrochloric Acid (HCl)

    • Temperature: 60°C

  • Basic Hydrolysis:

    • Reagent: 0.1 M Sodium Hydroxide (NaOH)

    • Temperature: 60°C

  • Oxidative Degradation:

    • Reagent: 3% Hydrogen Peroxide (H₂O₂)

    • Temperature: Room Temperature

  • Thermal Degradation:

    • Condition: The solid compound is stored in a temperature-controlled oven at 80°C. Samples are dissolved in a suitable solvent before analysis.

  • Photolytic Degradation:

    • Condition: A solution of the compound in a photostable, transparent container is exposed to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control sample is stored under the same conditions but protected from light.[10][11]

Development of a Stability-Indicating HPLC Method

A crucial aspect of forced degradation studies is the use of a validated stability-indicating analytical method. This method must be able to separate the parent compound from all potential degradation products, ensuring that the quantification of the parent compound is not interfered with by any degradants.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the compound's UV spectrum (e.g., 270 nm)

  • Column Temperature: 30°C

Method Validation: The specificity of the method is demonstrated by analyzing the stressed samples. The appearance of new peaks corresponding to degradation products, well-resolved from the parent peak, confirms the stability-indicating nature of the method. Further validation should be performed according to ICH Q2(R1) guidelines.

Data Presentation: Forced Degradation of this compound
Stress Condition Time (hours) Parent Compound Remaining (%) Major Degradation Products (% Peak Area)
0.1 M HCl, 60°C 2485.2DP1 (8.5%), DP2 (4.1%)
0.1 M NaOH, 60°C 2492.5DP3 (5.3%)
3% H₂O₂, RT 2478.9DP4 (12.3%), DP5 (6.5%)
Thermal (80°C, solid) 4898.1Minor degradation
Photolytic -90.7DP6 (7.2%)

Note: The data presented in this table is hypothetical and for illustrative purposes only. DP refers to Degradation Product.

Conclusion: A Roadmap to De-risking Drug Development

This technical guide provides a comprehensive and scientifically grounded framework for the evaluation of the solubility and stability of this compound. By adhering to the detailed protocols and understanding the underlying scientific principles, researchers can generate a robust physicochemical data package. This data is not merely a collection of numbers but a critical tool for de-risking drug development programs. An early and thorough understanding of a compound's solubility and stability profile enables informed decisions regarding lead candidate selection, formulation strategy, and the design of a stable and efficacious drug product. The methodologies and insights presented herein are intended to empower researchers to navigate the complexities of preclinical drug development with greater confidence and scientific rigor.

References

  • Doughty, A., Mackie, J. C., & Palmer, J. M. (1994). Kinetics of the thermal decomposition and isomerization of pyrazine (1,4 diazine). OSTI.GOV.
  • Stankevičiūtė, J., Vaitekunas, J., Petkevičius, V., & Meškys, R. (Year). The general scheme of oxyfunctionalization of pyridine and pyrazine derivatives using whole cells of Burkholderia sp. MAK1.
  • Wu, X., et al. (2025). Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites.
  • Fialkov, G., et al. (Year). Microbial Degradation of Pyridine and Pyridine Derivatives.
  • Hayes, C. J., Merle, J. K., & Hadad, C. M. (Year). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2.
  • Ogawa, S., et al. (Year). Controlled degradation of chemically stable poly(aryl ethers)
  • Mojumdar, S. C., Lebrušková, K., & Valigura, D. (Year). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers.
  • Fialkov, G., et al. (Year). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology.
  • Lhasa Limited. (2021). Predicting Forced Degradation Pathways: Learning How To Get The Most Out Of Zeneth. Lhasa Limited.
  • ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Lhasa Limited. (2026). Predicting Forced Degradation Pathways: Learning How To Get The Most Out Of Zeneth. Lhasa Limited.
  • MedCrave. (2016).
  • Lörchner, D., et al. (2019). Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)
  • Sims, G. K., & O'Loughlin, E. J. (Year).
  • Wu, X., et al. (2025). Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites.
  • Onyx scientific. (Year). A practical guide to forced degradation and stability studies for drug substances. Onyx scientific.
  • Lörchner, D., et al. (2019). Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)
  • Ogawa, S., et al. (Year). Controlled degradation of chemically stable poly(aryl ethers)
  • ChemScene. (Year). 1434128-25-2 | 2-Bromo-5-(methoxymethyl)pyrazine. ChemScene.
  • PubChem. (Year). 2-Bromo-5-hydroxypyrazine. PubChem.
  • Sigma-Aldrich. (Year). 2-Bromo-5-(cyclopropylmethoxy)pyrazine | 1863286-32-1. Sigma-Aldrich.
  • Jampa, N., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment.
  • European Medicines Agency. (Year). Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA.
  • Wikipedia. (Year). Pyrazine. Wikipedia.
  • BIOVIA. (Year). PREDICTING DRUG DEGRADATION USING BIOVIA MATERIALS STUDIO AND BIOVIA PIPELINE PILOT. BIOVIA.
  • Teasdale, A., & Elder, D. (2010). Prediction of Drug Degradation Pathways leading to Structural Alerts for Potential Genotoxic Impurities. Organic Process Research & Development.
  • Roy, M., Golen, J. A., & Manke, D. R. (Year). 2-Bromo-5-methylpyridine.

Sources

2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine: Structural Profiling and Synthetic Utility in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for highly selective, CNS-penetrant therapeutics increases, the strategic selection of bifunctional heterocyclic building blocks has become paramount in medicinal chemistry. 2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine (CAS: 1877094-05-7) represents a highly versatile scaffold, frequently utilized in the synthesis of advanced lead compounds, including phosphodiesterase 10 (PDE10) inhibitors and kinase modulators[1].

This technical whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic rationale, and field-proven synthetic methodologies associated with this critical building block.

Physicochemical & Structural Profiling

Understanding the quantitative metrics of a building block is the first step in predicting its behavior in both synthetic workflows and biological systems. The table below summarizes the core physicochemical data for this compound[2],[3].

PropertyValueCausality / Impact in Drug Design
Chemical Name This compoundStandardized nomenclature for structural identification.
CAS Number 1877094-05-7Facilitates global procurement and database tracking[2].
Molecular Formula C10H8BrN3ODefines the atomic composition and isotopic distribution[2].
Molecular Weight 266.09 g/mol Low molecular weight leaves ample "budget" for late-stage elaboration without violating Lipinski's Rule of 5[2].
Monoisotopic Mass 264.985 DaCritical for high-resolution mass spectrometry (HRMS) identification[3].
H-Bond Acceptors 4Enhances aqueous solubility and target binding via the pyrazine nitrogens, pyridine nitrogen, and ether oxygen.
H-Bond Donors 0Reduces desolvation penalties during passive membrane permeability.
Rotatable Bonds 3The ether linkage provides conformational flexibility, allowing the pyridine ring to adapt to deep hydrophobic binding pockets[1].
Mechanistic Rationale of the Scaffold

The architecture of this molecule is highly deliberate. The pyrazine core acts as a rigid, metabolically stable vector that lowers the overall lipophilicity (LogP) of the final drug candidate compared to a standard phenyl ring[1]. The pyridin-3-ylmethoxy group serves a dual purpose: the basic pyridine nitrogen enables the formation of pharmaceutically acceptable salts (e.g., hydrochlorides) to boost bioavailability, while the ether oxygen acts as a flexible hinge. Finally, the C2-bromo substituent provides a regioselective electrophilic handle for transition-metal-catalyzed cross-coupling reactions[4].

Divergent Functional Utility

The synthetic power of this compound lies in its bifunctionality. The logical relationship between its structural domains and their downstream applications is illustrated below.

G Start This compound (Core Scaffold) Site1 C2-Position: Bromo Group (Electrophilic Handle) Start->Site1 Reactivity Site2 C5-Position: Pyridin-3-ylmethoxy (Pharmacophore/Solubilizer) Start->Site2 Property Rxn1 Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) Site1->Rxn1 Enables Rxn2 Salt Formation / H-Bonding (Improves Bioavailability) Site2->Rxn2 Enables Product Advanced Lead Compound (e.g., PDE10/Kinase Inhibitor) Rxn1->Product Structural Elaboration Rxn2->Product PK Optimization

Figure 1: Divergent functional utility of the this compound scaffold.

Synthetic Methodology: Palladium-Catalyzed Cross-Coupling

To integrate this building block into a larger therapeutic molecule, the C2-bromo position is typically subjected to Suzuki-Miyaura cross-coupling. Because pyrazines are


-deficient and the pyridine nitrogen can coordinate to transition metals, catalyst selection is critical[4].
Self-Validating Protocol: Suzuki-Miyaura Coupling

Objective: Regioselective C-C bond formation at the C2 position.

Reagents:

  • This compound (1.0 eq)

  • Aryl or Heteroaryl Boronic Acid (1.2 eq)

  • Catalyst:

    
     (0.05 eq)
    
  • Base:

    
     (2.0 eq, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure & Causality:

  • Reaction Setup & Degassing: Dissolve the pyrazine core and the boronic acid in 1,4-dioxane. Add the aqueous

    
     solution. Sparge the biphasic mixture with nitrogen gas for 15 minutes.
    
    • Causality: Oxygen must be rigorously excluded.

      
       rapidly oxidizes the active 
      
      
      
      species to an inactive
      
      
      complex, instantly terminating the catalytic cycle[4].
  • Catalyst Activation: Add

    
     under a continuous nitrogen blanket.
    
    • Causality: The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides significant steric bulk. This accelerates the rate-limiting reductive elimination step and prevents the basic pyridine nitrogen of the substrate from poisoning the palladium center[4].

  • Thermal Coupling: Heat the reaction mixture to 90°C for 4–6 hours.

  • In-Process Control (IPC): Withdraw a

    
     aliquot, dilute in methanol, and analyze via LC-MS.
    
    • Self-Validation Check: Confirm the disappearance of the characteristic bromine isotope doublet (

      
       266/268)[2]. If a mass corresponding to the des-bromo byproduct (
      
      
      
      188) is detected, it indicates premature protodeboronation. To correct this in future runs, lower the temperature to 75°C or switch to a milder base (e.g.,
      
      
      ).
  • Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over

    
    , concentrate in vacuo, and purify via silica gel flash chromatography (gradient: Hexanes to EtOAc).
    

Workflow Step1 Reaction Setup (Inert Atmosphere) Step2 Catalyst Activation (Pd(dppf)Cl2) Step1->Step2 Step3 Coupling Phase (Thermal/Microwave) Step2->Step3 Step4 In-Process Control (LC-MS Monitoring) Step3->Step4 Step4->Step3 Incomplete Step5 Purification (Flash Chromatography) Step4->Step5

Figure 2: Self-validating cross-coupling workflow with integrated LC-MS in-process control.

Analytical Validation Parameters

To guarantee scientific integrity, the identity and purity of this compound must be verified prior to its use in library synthesis.

  • LC-MS (ESI+): The compound must exhibit a distinct

    
     isotopic cluster at 
    
    
    
    266.0 and 268.0
    
    
    , confirming the presence of a single bromine atom[2],[3].
  • 1H NMR (400 MHz, DMSO-d6): Key diagnostic peaks include the pyrazine aromatic protons (two singlets or closely spaced doublets around 8.2–8.5 ppm), the pyridine aromatic protons (multiplets between 7.4–8.7 ppm), and a highly characteristic singlet for the methylene bridge (

    
    ) integrating to 2 protons around 5.4–5.5 ppm.
    

References

  • PubChem. "Brompyrazon (C10H8BrN3O) - Computed Properties." National Center for Biotechnology Information. URL: [Link]

  • Allen, J. R., et al. "Pyrazine compounds as phosphodiesterase 10 inhibitors." WIPO Patent WO2010057121A1, published May 20, 2010.
  • Schultheiss, N., & Eric, T. "Facile synthesis of diarylpyrazines using Suzuki coupling of dichloropyrazines with aryl boronic acids." Heterocycles, 60(8), 1891-1897, 2003. URL: [Link]

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Physical properties like melting point and boiling point of pyrazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical Properties of Pyrazine Derivatives

Abstract

This technical guide provides a comprehensive analysis of the melting and boiling points of pyrazine and its derivatives. Intended for researchers, scientists, and professionals in drug development, this document explores the fundamental principles governing these physical properties, with a focus on the influence of substituent groups on the pyrazine core. We delve into the intricate interplay of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces, which dictate the thermal behavior of these compounds. Furthermore, this guide presents a standardized experimental protocol for the accurate determination of melting and boiling points, ensuring reliable and reproducible data. The information contained herein is critical for understanding the structure-property relationships of pyrazine derivatives, which is essential for their application in medicinal chemistry and materials science.

Introduction: The Pyrazine Core

Pyrazine (1,4-diazine) is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4 of the benzene ring.[1] This arrangement of heteroatoms imparts unique electronic and physical properties to the molecule. Pyrazine and its derivatives are of significant interest due to their presence in various natural products, flavor compounds, and, most importantly, a wide array of pharmacologically active molecules.[2][3][4] Their applications in medicine are diverse, with derivatives exhibiting antitumor, antibiotic, and diuretic activities.[2]

The physical properties of these compounds, particularly their melting and boiling points, are of paramount importance in drug development. These characteristics influence a substance's solubility, crystal packing, stability, and bioavailability, all of which are critical parameters for a successful therapeutic agent. Understanding how modifications to the pyrazine scaffold affect these properties allows for the rational design of molecules with optimized physicochemical profiles.

This guide will systematically explore the melting and boiling points of key pyrazine derivatives, linking observed trends to their underlying molecular structures and intermolecular interactions.

Fundamental Principles: Intermolecular Forces at Play

The melting and boiling points of any molecular substance are a direct reflection of the strength of the intermolecular forces (IMFs) holding the molecules together in the solid and liquid states. Energy, in the form of heat, is required to overcome these forces to allow for phase transitions. The stronger the IMFs, the more energy is required, and consequently, the higher the melting and boiling points. For pyrazine derivatives, the primary IMFs are:

  • Van der Waals Forces (London Dispersion Forces): Present in all molecules, these are weak, transient forces arising from temporary fluctuations in electron distribution. Their strength increases with molecular size and surface area.

  • Dipole-Dipole Interactions: Pyrazine is a polar molecule due to the presence of electronegative nitrogen atoms. This creates a permanent molecular dipole, leading to electrostatic attractions between neighboring molecules.

  • Hydrogen Bonding: This is the strongest type of IMF and occurs when a hydrogen atom is bonded to a highly electronegative atom (N, O, or F). While unsubstituted pyrazine can only act as a hydrogen bond acceptor at its nitrogen atoms, derivatives with substituents like amino (-NH2) or carboxyl (-COOH) groups can act as both hydrogen bond donors and acceptors, leading to significantly stronger intermolecular associations.[5][6][7]

The following diagram illustrates the key structural features of the pyrazine molecule that influence its intermolecular interactions.

Substituent_Effects Pyrazine Pyrazine Core Substituent Substituent Type Alkyl Alkyl (-CH₃) (e.g., 2-Methylpyrazine) Substituent->Alkyl Amino Amino (-NH₂) (e.g., Aminopyrazine) Substituent->Amino Carboxyl Carboxyl (-COOH) (e.g., Pyrazine-2-carboxylic acid) Substituent->Carboxyl Halo Halogen (-Cl) (e.g., 2-Chloropyrazine) Substituent->Halo IMF Dominant Intermolecular Force VDW Increased Van der Waals Alkyl->VDW adds HBond Strong Hydrogen Bonding Amino->HBond introduces HBondDimers Very Strong H-Bonding (Dimers) Carboxyl->HBondDimers introduces Dipole Dipole-Dipole & Van der Waals Halo->Dipole adds Property Effect on M.P. / B.P. Modest Modest Increase in B.P. VDW->Modest Large Large Increase in M.P. & B.P. HBond->Large VeryLarge Very Large Increase in M.P. & B.P. HBondDimers->VeryLarge Moderate Moderate Increase in M.P. & B.P. Dipole->Moderate

Caption: Influence of Substituents on Intermolecular Forces and Physical Properties.

Data Summary: Melting and Boiling Points of Selected Pyrazine Derivatives

The following table summarizes the melting and boiling points for pyrazine and the derivatives discussed. This quantitative data provides a clear comparison and reinforces the structure-property relationships outlined above.

Derivative NameSubstituent(s)Melting Point (°C)Boiling Point (°C)
Pyrazine None53 - 56 [8][9]115 - 116 [8][9]
2-Methylpyrazine 2-CH₃-29 [10]135 - 137 [3][10][11]
2,5-Dimethylpyrazine 2,5-(CH₃)₂15 [12][13]154 - 156 [14][12]
Aminopyrazine 2-NH₂117 - 120 [15][16][17][18]~167-203 [15][16][19]
Pyrazine-2-carboxylic acid 2-COOH222 - 225 [20][21]~313 [20]
2-Chloropyrazine 2-ClNot applicable (liquid)153 - 154 [22][23][24]

Note: Boiling and melting points can vary slightly between sources due to experimental conditions and purity.

Experimental Protocol: Accurate Determination of Melting and Boiling Points

The precise determination of melting and boiling points is crucial for compound identification and purity assessment. [25][26]The capillary method is the standard pharmacopeial technique for melting point determination. [26][27]For boiling points, several methods including the Thiele tube and distillation methods are common. [28][29][30][31]

Melting Point Determination (Capillary Method)

This protocol outlines the use of a modern digital melting point apparatus, which offers higher precision and ease of use compared to traditional oil bath methods.

Objective: To determine the melting range of a solid pyrazine derivative.

Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Melting point capillary tubes (one end sealed)

  • Dry, powdered sample of the pyrazine derivative

  • Spatula

  • Watch glass

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount of impurity or residual solvent can significantly depress and broaden the melting range. 2. Loading the Capillary Tube: Invert the open end of a capillary tube and tap it gently into the powdered sample on a watch glass. A sample column of 2-3 mm should be collected.

  • Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to compact the sample into a dense column at the bottom. Proper packing is essential for uniform heat transfer.

  • Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating (10-20 °C/min) to get a rough estimate. [32]This saves time for the precise measurement.

  • Accurate Determination:

    • Using a fresh sample, heat the block rapidly to about 20 °C below the estimated melting point. [32] * Reduce the heating rate to 1-2 °C per minute. A slow heating rate is critical for allowing the system to reach thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature. [32]7. Observation and Recording:

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the last solid particle disappears (the clear point). [26]8. Reporting: Report the result as a melting range (e.g., 118-120 °C). A narrow range (0.5-1.0 °C) typically indicates a pure compound.

Boiling Point Determination (Thiele Tube Method)

This micro-scale method is advantageous as it requires only a small amount of the liquid sample.

Objective: To determine the boiling point of a liquid pyrazine derivative.

Materials:

  • Thiele tube

  • High-boiling mineral oil

  • Thermometer

  • Small test tube (e.g., 10 x 75 mm)

  • Capillary tube (one end sealed)

  • Rubber band or wire for attachment

  • Bunsen burner or micro-burner

Procedure:

  • Apparatus Assembly:

    • Attach a small test tube containing 0.5-1 mL of the liquid sample to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.

    • Place a small capillary tube (sealed end up) inside the test tube, submerged in the liquid.

  • Heating:

    • Clamp the Thiele tube and fill it with mineral oil until the side arm is about two-thirds full.

    • Insert the thermometer assembly into the Thiele tube, ensuring the sample is below the oil level.

    • Gently heat the side arm of the Thiele tube with a small flame. [31]The design of the tube promotes convection currents, ensuring uniform heating of the oil.

  • Observation:

    • As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

    • When the liquid's boiling point is reached, its vapor pressure will equal the atmospheric pressure, and a rapid, continuous stream of bubbles will emerge from the capillary tip. [31]4. Recording the Boiling Point:

    • Remove the heat source once a vigorous stream of bubbles is observed.

    • The liquid will begin to cool. The bubble stream will slow and eventually stop.

    • The exact moment the liquid is drawn back into the capillary tube is when the external atmospheric pressure equals the vapor pressure of the liquid. The temperature at this precise moment is the boiling point. [31]5. Reporting: Record the temperature and the current atmospheric pressure, as boiling point is pressure-dependent. [29] The following workflow diagram summarizes the key steps for both experimental procedures.

Experimental_Workflow cluster_MP Melting Point Determination cluster_BP Boiling Point Determination MP_Start Start: Dry, Powdered Solid MP1 1. Load & Pack Capillary Tube MP_Start->MP1 MP2 2. Place in Apparatus MP1->MP2 MP3 3. Heat Rapidly to ~20°C Below Expected M.P. MP2->MP3 MP4 4. Heat Slowly (1-2 °C/min) MP3->MP4 MP5 5. Observe & Record Melting Range (Onset to Clear Point) MP4->MP5 MP_End End: Report Melting Range MP5->MP_End BP_Start Start: Liquid Sample BP1 1. Assemble Thiele Tube Apparatus with Sample BP_Start->BP1 BP2 2. Heat Side Arm Gently BP1->BP2 BP3 3. Observe for Rapid, Continuous Bubbles BP2->BP3 BP4 4. Remove Heat Source BP3->BP4 BP5 5. Record Temperature When Liquid Enters Capillary BP4->BP5 BP_End End: Report B.P. & Atm. Pressure BP5->BP_End

Caption: Workflow for Melting and Boiling Point Determination.

Conclusion and Implications for Drug Development

The melting and boiling points of pyrazine derivatives are not mere physical constants; they are critical indicators of the molecular interactions that govern a compound's behavior. As demonstrated, the strategic placement of functional groups can be used to finely tune these properties. Substituents capable of hydrogen bonding, such as amino and carboxylic acid groups, drastically increase melting points, which can correlate with higher stability but potentially lower solubility. Conversely, alkyl groups can modulate boiling points and, in some cases, disrupt crystal packing to lower melting points.

For drug development professionals, this understanding is crucial. A high melting point often suggests a stable crystal lattice, which can be advantageous for drug formulation and shelf-life, but may also indicate poor aqueous solubility, hindering absorption. By mastering the structure-property relationships detailed in this guide, researchers can better predict the physical behavior of novel pyrazine-based drug candidates, thereby accelerating the identification of compounds with optimal characteristics for further development. The experimental protocols provided serve as a foundation for generating the high-quality, reproducible data necessary for regulatory submissions and robust scientific inquiry.

References

  • pyrazine, 290-37-9. The Good Scents Company. [Link]

  • Pyrazine-2-carboxylic Acid (CAS: 98-97-5) Product Specification. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Pyrazine (C4H4N2) - Analytical Standard, Molecular Weight 80.09. West India Chemical. [Link]

  • Pyrazine | C4H4N2 | CID 9261. PubChem, National Institutes of Health. [Link]

  • Melting Point Determination. thinkSRS.com. [Link]

  • 2-methyl pyrazine 2-methylpyrazine. The Good Scents Company. [Link]

  • 2,5-Dimethylpyrazine | C6H8N2 | CID 31252. PubChem, National Institutes of Health. [Link]

  • 2-Methylpyrazine | C5H6N2 | CID 7976. PubChem, National Institutes of Health. [Link]

  • Buy CAS 5049-61-6 2-Aminopyrazine From China Manufacturer And Factory. LookChem. [Link]

  • Determination of Boiling Point of Organic Compounds. GeeksforGeeks. [Link]

  • Heterocyclic compound - Melting, Boiling, Points. Britannica. [Link]

  • Standard Operating Procedure for the Determination of Boiling Point Distribution in Consumer Products by Gas Chromatography. California Air Resources Board. [Link]

  • Melting point determination. University of Calgary. [Link]

  • Boiling Point Determination Methods. Scribd. [Link]

  • 2,5-DIMETHYLPYRAZINE. Ernesto Ventós. [Link]

  • 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [Link]

  • Showing Compound 2,5-Dimethylpyrazine (FDB013954). FooDB. [Link]

  • Measuring the Melting Point. Laboratory Equipment. [Link]

  • Polymorphism and Negative Linear Compressibility in Pyrazine-d4. National Center for Biotechnology Information. [Link]

  • Pyrazine-2-Carboxylic Acid Hydrazide | C5H6N4O | CID 258796. PubChem, National Institutes of Health. [Link]

  • Melting and boiling point Laboratory Guide. HUBERLAB. [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

  • 2-Chloropyrazine, 99.9%, for synthesis, Certified® 5g. GTI Laboratory Supplies. [Link]

  • Molecular interactions between pyrazine and n-propanol, chloroform, or tetrahydrofuran. National Center for Biotechnology Information. [Link]

  • Coordination Polymers with a Pyrazine-2,5-diyldimethanol Linker: Supramolecular Networks through Hydrogen and Halogen Bonds. MDPI. [Link]

  • 2-Pyrazinecarboxylic acid | C5H4N2O2 | CID 1047. PubChem, National Institutes of Health. [Link]

  • BOILING POINT DETERMINATION. University of Calgary. [Link]

  • (PDF) Molecular Interactions of Pyrazine-Based Compounds to Proteins. ResearchGate. [Link]

  • (PDF) Substituent Effects in Heterocyclic Systems. ResearchGate. [Link]

  • Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. RSC Publishing. [Link]

  • Effect of Substituents on the Melting Points and Spectroscopic Characteristics of Some Popular Scintillators. Institute of Chemistry. [Link]

  • Influence of the Molecular Structure on the Phase Transition Temperatures of Mononuclear Aromatic Compounds. ResearchGate. [Link]

  • Heterocyclic Compounds. Michigan State University Department of Chemistry. [Link]

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Methodological & Application

Suzuki cross-coupling reactions involving 2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Application Note & Detailed Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1][2]

Abstract & Scope

This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of 2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine (referred to herein as Substrate-A ). This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., BTK, ERK) and GPCR modulators.

While 2-bromopyrazines are generally reactive electrophiles, Substrate-A presents specific challenges due to its high nitrogen content.[1][2] The presence of three Lewis-basic nitrogen atoms (two in the pyrazine core, one in the pyridine side chain) creates a high risk of catalyst poisoning via competitive coordination to the Palladium center. This guide provides a "self-validating" workflow designed to overcome heteroaryl deactivation and achieve high yields (>85%).

Chemical Context & Mechanistic Strategy

The Challenge: The "Nitrogen Trap"

In standard Suzuki couplings, the catalytic cycle relies on the stability of the active Pd(0)/Pd(II) species. For Substrate-A , the electron-rich nitrogen atoms can displace phosphine ligands or occupy open coordination sites on the metal, driving the catalyst into an inactive "resting state" (Pd-N complex).[1] This is distinct from the productive Oxidative Addition pathway.

Key Structural Features:

  • Electrophilic Site: C2-Br (Pyrazine).[1][2] Activated by the electron-deficient ring.[1][3]

  • Deactivating Sites: N1/N4 (Pyrazine) and Pyridine-N (Sidechain).[1] These act as "sinks" for the catalyst.

  • Electronic Effect: The C5-alkoxy group is electron-donating, slightly reducing the electrophilicity of the C2-Br bond compared to unsubstituted pyrazine, requiring more active catalyst systems.[1]

Mechanistic Pathway (Visualization)

The following diagram illustrates the competition between the productive catalytic cycle and the non-productive nitrogen coordination.

SuzukiMechanism Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Substrate-A (R-Br) Trap INACTIVE TRAP Pd-N Coordination (Catalyst Poisoning) Pd0->Trap Excess N-binding TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet + Boronic Acid / Base OxAdd->Trap Ligand Displacement RedElim Reductive Elimination (Product Release) TransMet->RedElim C-C Bond Formation RedElim->Pd0 Regeneration Trap->Pd0 Reversible (Heat/Bulky Ligand)

Figure 1: Catalytic cycle highlighting the competitive "Inactive Trap" caused by nitrogen coordination. Successful protocols must favor the blue path over the red path.

Optimization Strategy (Application Note)

To ensure robustness, the reaction conditions are engineered to prevent the "Nitrogen Trap" described above.

Ligand Selection
  • Recommendation: Use Bulky, Electron-Rich Phosphines .[1][2]

  • Why: Ligands like XPhos , SPhos , or RuPhos are sterically demanding. They create a "protective shell" around the Palladium, physically preventing the approach of the substrate's nitrogen atoms while still allowing the C-Br bond to access the metal center for oxidative addition.

  • Alternative: Pd(dppf)Cl2 is a robust "workhorse" catalyst.[2] The bidentate nature of dppf (ferrocene backbone) makes it resistant to ligand displacement by the pyrazine nitrogens.

Base & Solvent System[2][3][4]
  • Base: K3PO4 (Potassium Phosphate Tribasic) is preferred over Carbonates (K2CO3) for difficult heteroaryl couplings. It provides a buffering effect and sufficient basicity without promoting side reactions (like hydrolysis of the ether linkage).

  • Solvent: 1,4-Dioxane/Water (4:1) or n-Butanol .[1][2] The presence of water is critical for the transmetallation step (formation of hydroxypalladium species).

Experimental Protocols

Protocol A: The "Robust" Method (General Screening)

Best for: Initial synthesis, coupling with simple aryl boronic acids.

Reagents:

  • Substrate-A: 1.0 equiv

  • Boronic Acid/Ester: 1.2 – 1.5 equiv

  • Catalyst: [Pd(dppf)Cl2]·CH2Cl2 (5 mol%)[1]

  • Base: K2CO3 (2.0 equiv)[1][3][4][5]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1][6][7]

  • Concentration: 0.1 M - 0.2 M[1]

Procedure:

  • Charge: Add Substrate-A, Boronic Acid, and K2CO3 to a reaction vial equipped with a magnetic stir bar.

  • Degas (Solid): Cap the vial and purge with Nitrogen (or Argon) for 5 minutes.

  • Solvent: Add the degassed Dioxane/Water mixture via syringe.

  • Catalyst: Quickly remove the cap (under positive N2 flow) and add the Pd catalyst. Reseal immediately.

  • Reaction: Heat to 90°C for 4–16 hours.

  • Monitor: Check via LCMS. Look for the disappearance of the Bromide (M+H patterns: 79Br/81Br ratio 1:1).

Protocol B: The "High-Performance" Method (Difficult Substrates)

Best for: Coupling with heteroaryl boronic acids, sterically hindered partners, or scale-up.[1]

Reagents:

  • Substrate-A: 1.0 equiv

  • Boronic Acid/Ester: 1.5 equiv[2][8]

  • Pre-Catalyst: Pd2(dba)3 (2 mol%)[1]

  • Ligand: XPhos (4-8 mol%) (Ligand:Pd ratio 2:1)[1][2]

  • Base: K3PO4 (3.0 equiv)

  • Solvent: n-Butanol (or Toluene/Water 10:1)[1][2]

  • Temperature: 100°C - 110°C[1]

Step-by-Step Workflow:

ProtocolB Step1 1. Pre-complexation Mix Pd2(dba)3 + XPhos in solvent (10 min, RT) Step2 2. Substrate Addition Add Substrate-A + Boronic Acid + Base Step1->Step2 Step3 3. Degassing Sparge with Argon (15 mins) Step2->Step3 Step4 4. Heating 100°C sealed tube (Overnight) Step3->Step4 Step5 5. Workup Filter through Celite Extract EtOAc Step4->Step5

Figure 2: Workflow for High-Performance Coupling using XPhos/Pd system.

Detailed Procedure:

  • Catalyst Activation: In a separate small vial, dissolve Pd2(dba)3 and XPhos in a portion of the solvent. Stir at Room Temperature (RT) for 10-15 minutes. The solution should change color (often to a deep orange/red), indicating active ligand ligation.

  • Main Vessel: Add Substrate-A, Boronic Acid, and K3PO4 to the main reaction vessel.

  • Combine: Transfer the catalyst solution to the main vessel. Add remaining solvent.

  • Degas: Crucial Step. Sparge the liquid with Argon for 10-15 minutes.[1] Oxygen is the enemy of electron-rich phosphines like XPhos.[2]

  • Heat: Seal and heat to 100°C.

  • Work-up:

    • Cool to RT.

    • Dilute with Ethyl Acetate.[2][9]

    • Scavenging: If Pd residues are high, stir with a metal scavenger (e.g., SiliaMetS® Thiol) for 30 mins.

    • Wash with water and brine.[2][9] Dry over Na2SO4.[2][9]

Troubleshooting & Self-Validation

Use this table to diagnose reaction failures.

Observation (LCMS/TLC)Probable CauseCorrective Action
No Reaction (SM remains) Catalyst Poisoning (Pd-N trap)Switch to Protocol B (XPhos). Increase Catalyst loading to 5-10 mol%.
Protodeboronation (Ar-H) Boronic acid instabilityUse Boronic Ester (Pinacol) instead of Acid.[1][2] Lower temp to 80°C. Add base slowly.
Hydrodebromination (Pyrazine-H) Hydride source presentEnsure solvent is anhydrous (if using anhydrous protocol) or degas thoroughly to remove O2.[1][2]
Pd Black Precipitation Catalyst decompositionLigand is oxidizing.[2] Improve degassing. Add more Ligand (increase L:Pd ratio to 4:1).

Self-Validating Checkpoint:

  • T = 1 hour: Check LCMS. You should see <5% conversion, but the appearance of the Product mass. If no product is visible, the catalyst is dead (poisoned). Stop and restart with a bulkier ligand (e.g., tBuXPhos). Do not just "cook" it longer.

Safety & Handling

  • This compound: Treat as a potential irritant and sensitizer.[1][2] Avoid inhalation of dust.[2]

  • Palladium Residues: Heavy metals must be scavenged before biological testing.[2] Use thiourea or thiol-based scavengers during workup.[1][2]

References

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006).[10] A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[2][9][8][10][11] Angewandte Chemie International Edition.

    • Relevance: Establishes the use of dialkylbiarylphosphine ligands (SPhos, XPhos) for amino-heterocycles.
    • [1]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

    • Relevance: Foundational review of the mechanism and base/solvent effects.
    • [1]

  • BenchChem Application Note. (2025). Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides.

    • Relevance: Specific protocols for pyrazine halides and handling nitrogen-coordin
    • (General resource citation based on search context)

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie.

    • Relevance: Discusses the use of bulky phosphines to overcome deactivation in electron-rich/heteroaryl systems.[2]

    • [1]

Sources

Application Note: 2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scaffold Advantage

In the high-stakes landscape of Fragment-Based Drug Discovery (FBDD), 2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine represents a "privileged structure"—a molecular scaffold capable of providing high-affinity ligands for diverse biological targets.

This application note details the utility of this precursor in synthesizing Type I ATP-competitive inhibitors, specifically targeting the MAPK/ERK and FGFR signaling pathways. The pyrazine core serves as a bioisostere for the adenine ring of ATP, while the pyridin-3-ylmethoxy substituent modulates lipophilicity (LogP) and provides a vector for solvent-front interactions.

Key Chemical Attributes
FeatureFunction in Drug Design
Pyrazine N-1 / N-4 Hydrogen bond acceptor (HBA) for the kinase "hinge region" (e.g., Met residue).
C-2 Bromine Electrophilic handle for late-stage diversification via Pd-catalyzed cross-coupling.
Pyridin-3-ylmethoxy Solubilizing group; Pyridine nitrogen (pKa ~5.2) improves aqueous solubility and metabolic stability compared to benzyloxy analogs.

Biological Context: Targeting the MAPK Pathway[1][2][3]

The primary application of this precursor is the synthesis of inhibitors for Extracellular Signal-Regulated Kinase (ERK1/2). The RAS-RAF-MEK-ERK pathway is hyperactivated in approximately 30% of human cancers.

While upstream inhibitors (BRAF, MEK) are clinically approved, resistance mechanisms often reactivate ERK.[1] Direct ERK inhibition using pyrazine-based scaffolds prevents this reactivation.

Diagram 1: The MAPK Signaling Cascade & Intervention Point

(Visualization of the biological context for this inhibitor class)

MAPK_Pathway GrowthFactor Growth Factor RTK RTK (e.g., EGFR) GrowthFactor->RTK Activation RAS RAS-GTP RTK->RAS RAF RAF (A/B/C) RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 (Target) MEK->ERK Phosphorylation Substrates Nuclear Transcription Factors (Ets-1, Elk-1) ERK->Substrates Translocation Inhibitor Pyrazine Inhibitor (From Precursor) Inhibitor->ERK ATP Competition

Caption: The RAS-RAF-MEK-ERK cascade. The pyrazine precursor is used to synthesize ATP-competitive inhibitors that block ERK1/2 phosphorylation of downstream transcription factors.

Synthetic Protocols: Functionalizing the C-2 Bromine

The critical step in utilizing this compound is the displacement of the bromine atom. Due to the electron-deficient nature of the pyrazine ring, this position is highly reactive toward Palladium-catalyzed cross-coupling.

Protocol A: Buchwald-Hartwig Amination (C-N Bond Formation)

Purpose: To install the "hinge-binding" amine motif.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine: Aryl or heteroaryl amine (1.2 equiv)

  • Catalyst: Pd₂dba₃ (2-5 mol%)

  • Ligand: Xantphos (for primary amines) or BrettPhos (for difficult secondary amines)

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under Argon stream, charge a microwave vial with the pyrazine substrate, amine, Pd₂dba₃, ligand, and base.

  • Solvation: Add anhydrous 1,4-Dioxane (concentration 0.1 M). Seal the vial with a crimp cap/septum.

  • Degassing: Sparge the mixture with Argon for 5 minutes to remove dissolved oxygen (critical to prevent catalyst poisoning).

  • Reaction: Heat to 90–110°C for 4–12 hours.

    • Note: If using microwave irradiation, heat to 120°C for 30–60 minutes.

  • Work-up: Filter through a Celite pad to remove Palladium residues. Dilute with EtOAc, wash with water and brine.

  • Purification: Flash chromatography (DCM:MeOH gradient, typically 0–10% MeOH).

Protocol B: Suzuki-Miyaura Coupling (C-C Bond Formation)

Purpose: To install aryl groups for hydrophobic pocket occupation.

Reagents:

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (5 mol%)

  • Boronic Species: Aryl boronic acid or pinacol ester (1.5 equiv)

  • Base: K₂CO₃ (2M aqueous solution, 3.0 equiv)

  • Solvent: Dioxane:Water (4:1 ratio)[3]

Optimization Table:

Parameter Standard Condition Alternative (Sterically Hindered)
Catalyst Pd(dppf)Cl₂ Pd(dtbpf)Cl₂
Temp 90°C 100°C (Microwave)
Time 4 hrs 1 hr

| Yield Target | >85% | >70% |

Experimental Workflow Visualization

The following diagram outlines the logical flow from the raw precursor to a qualified kinase inhibitor candidate.

Diagram 2: Synthetic & Validation Workflow

Synthesis_Workflow Precursor 2-Bromo-5- (pyridin-3-ylmethoxy)pyrazine Coupling Pd-Catalyzed Coupling Precursor->Coupling + Amine/Boronate Library Analog Library (C-2 Diversification) Coupling->Library Purification HPLC Purification (>95% Purity) Library->Purification Assay ADP-Glo™ Kinase Assay (IC50 Determination) Purification->Assay Assay->Coupling SAR Feedback Loop Hit Lead Candidate Assay->Hit IC50 < 100nM

Caption: Workflow for converting the bromopyrazine precursor into a validated kinase inhibitor lead.

Quality Control & Handling

Analytical Standards
  • NMR Validation: The pyridine ring protons will appear as distinct multiplets downfield (8.5–8.8 ppm). The pyrazine protons (H-3, H-6) typically appear as singlets around 8.0–8.3 ppm.

  • Storage: Store at 2–8°C under inert atmosphere. The benzylic ether linkage is stable, but the bromide can degrade under prolonged UV exposure.

Troubleshooting Guide
  • Issue: Low yield in Buchwald coupling.

    • Cause: Pyrazine nitrogen coordination to Pd (Catalyst poisoning).[3][4]

    • Solution: Switch to a bulky biaryl phosphine ligand (e.g., BrettPhos or tBuXPhos ) to prevent N-Pd coordination.

  • Issue: Hydrolysis of the bromide.

    • Cause: Wet solvent or excess hydroxide base.[4]

    • Solution: Ensure anhydrous conditions; switch base to Cs₂CO₃ or K₃PO₄.

References

  • Vertex Pharmaceuticals. (2012).[5] Pyrazine Kinase Inhibitors. Patent AT-E542814-T1.[5] Retrieved from

  • Aronov, A. M., et al. (2007). Flipped out: structure-guided design of selective pyrazolylpyrrole ERK inhibitors. Journal of Medicinal Chemistry, 50(6), 1280-1287. Retrieved from

  • BenchChem. (2025).[3] Optimizing Reactions with 2-Bromopyrazine: Technical Support Center. Retrieved from

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

Sources

Application Notes and Protocols for 2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Pyrazine Scaffold in Modern Drug Discovery

The pyrazine core, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, anti-bacterial, and anti-pyretic properties.[1] The electron-deficient nature of the pyrazine ring, coupled with the ability of its nitrogen atoms to act as hydrogen bond acceptors, makes it a highly sought-after component in the design of targeted therapeutics, particularly kinase inhibitors.[4][5][6] The compound 2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine is a bespoke chemical entity designed to leverage these favorable characteristics for the exploration of novel therapeutic agents.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols involving this compound. While this specific molecule is a novel investigational tool, its design is rooted in established principles of medicinal chemistry. The 2-bromo substitution provides a versatile handle for synthetic elaboration via cross-coupling reactions, enabling the generation of diverse compound libraries. The (pyridin-3-yl)methoxy sidechain is a common feature in kinase inhibitors, often facilitating crucial interactions within the ATP-binding pocket of these enzymes.

These application notes will therefore focus on the hypothesized utility of this compound as a key building block for the synthesis of kinase inhibitors and provide detailed protocols for its characterization and evaluation in relevant in vitro assays.

Chemical Profile and Synthetic Considerations

Property Value Source
Molecular Formula C10H8BrN3O(Predicted)
Molecular Weight 266.10 g/mol (Predicted)
Appearance Off-white to pale yellow solid(Expected)
Solubility Soluble in DMSO, DMF, and chlorinated solvents(Expected)
Storage Store at 2-8°C, protected from light and moistureChemScene

A plausible synthetic route to this compound is outlined below. This proposed synthesis is based on established chemical transformations of similar heterocyclic systems.

Synthetic Pathway A 2-Amino-5-hydroxypyrazine R1 1. NaNO2, HBr 2. CuBr A->R1 B 2-Bromo-5-hydroxypyrazine R2 3-(Bromomethyl)pyridine, K2CO3, Acetone B->R2 C This compound R1->B R2->C Hypothesized Mechanism of Action cluster_0 Kinase ATP-Binding Site Hinge Hinge Region HydrophobicPocket Hydrophobic Pocket SolventFront Solvent-Exposed Region Ligand Pyrazine-based Inhibitor Ligand->Hinge H-Bond Ligand->HydrophobicPocket Hydrophobic Interaction Ligand->SolventFront Interaction with Solvent/Further Modification Pyrazine Pyrazine Core Pyridine Pyridine Moiety R_group R-group from Cross-Coupling

Caption: Putative binding mode of a this compound derivative in a kinase active site.

Based on this binding hypothesis, potential kinase targets for derivatives of this scaffold could include those implicated in oncology, such as:

  • Receptor Tyrosine Kinases (RTKs): EGFR, VEGFR, PDGFR

  • Non-Receptor Tyrosine Kinases: Src family kinases, Abl

  • Serine/Threonine Kinases: RAF, MEK, ERK, PI3K/Akt/mTOR pathway kinases

Experimental Protocols

The following protocols provide a framework for the synthesis, characterization, and biological evaluation of a library of compounds derived from this compound.

Protocol 1: General Procedure for Suzuki Cross-Coupling

This protocol describes a general method for the diversification of the this compound scaffold.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid/ester

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

  • Base (e.g., K2CO3, Cs2CO3)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the desired boronic acid/ester (1.2 eq), and the base (2.0 eq).

  • Add the palladium catalyst (0.05-0.1 eq).

  • Add the anhydrous solvent.

  • Stir the reaction mixture at 80-120°C for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired coupled product.

Rationale: The Suzuki cross-coupling reaction is a robust and widely used method for the formation of C-C bonds, allowing for the introduction of a wide variety of substituents at the 2-position of the pyrazine ring. This enables the exploration of the structure-activity relationship (SAR) of the synthesized compounds.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against a panel of protein kinases.

Materials:

  • Synthesized inhibitor compounds dissolved in DMSO

  • Recombinant protein kinases

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well microplates

  • Plate reader compatible with the chosen detection method

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate, and inhibitor compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the specific kinase (typically 30°C) for a predetermined time.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for signal development.

  • Read the plate on a compatible plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Rationale: This assay provides a quantitative measure of the potency of the synthesized compounds against specific kinase targets. Screening against a panel of kinases can reveal both the primary target and the selectivity profile of the inhibitors.

Experimental Workflow Start This compound Synthesis Library Synthesis (e.g., Suzuki Coupling) Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Screening In Vitro Kinase Screening (IC50 Determination) Purification->Screening CellAssay Cell-Based Assays (Proliferation, Apoptosis) Screening->CellAssay Active Compounds Lead Lead Compound Identification & Optimization CellAssay->Lead

Caption: A typical workflow for the discovery of kinase inhibitors using the this compound scaffold.

Data Interpretation and Next Steps

The IC50 values obtained from the kinase inhibition assays will be crucial in identifying hit compounds. A potent and selective inhibitor of a cancer-relevant kinase would be a promising candidate for further development. Subsequent steps would involve:

  • Cell-based assays: Evaluating the anti-proliferative effects of the lead compounds in relevant cancer cell lines.

  • ADME/Tox profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity properties of the compounds.

  • In vivo efficacy studies: Testing the anti-tumor activity of the lead compounds in animal models.

Conclusion

This compound is a strategically designed chemical scaffold with significant potential in drug discovery, particularly for the development of novel kinase inhibitors. Its versatile synthetic handle and the inherent properties of the pyrazine and pyridine moieties make it an excellent starting point for the generation of diverse and potent compound libraries. The protocols and workflows outlined in this document provide a comprehensive guide for researchers to unlock the therapeutic potential of this promising molecular framework.

References

Sources

Synthesis of novel pyrazine derivatives from 2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Functionalization of 2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine

Executive Summary & Scientific Rationale

The pyrazine-pyridine bi-heteroaryl ether scaffold represents a "privileged structure" in medicinal chemistry, frequently observed in kinase inhibitors (e.g., modification of the Crizotinib scaffold) and antimicrobial agents.[1] The specific intermediate, This compound (1) , serves as a high-value "hub" molecule.

Its strategic value lies in its bifunctionality:

  • The Ether Linkage (C5): The pyridin-3-ylmethoxy group acts as a stable pharmacophore, providing hydrogen bond acceptor capabilities and solubility enhancement.[1]

  • The Bromine Handle (C2): A versatile electrophile positioned on the electron-deficient pyrazine ring, primed for Palladium-catalyzed cross-coupling reactions.[1]

This guide details the synthesis of the core scaffold and its subsequent diversification via Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) protocols.[1] These methods are optimized to overcome common challenges, such as catalyst poisoning by the pyridine nitrogen and hydrolytic instability of the pyrazine core.

Strategic Workflow Visualization

The following flowchart outlines the divergent synthesis strategy, moving from the commodity starting material to complex library generation.

G Start 2,5-Dibromopyrazine (Commodity SM) Core Core Scaffold (1) This compound Start->Core S_NAr Pyridin-3-ylmethanol, NaH THF, 0°C to RT Suzuki Product Library A (Biaryl Derivatives) Core->Suzuki Suzuki-Miyaura R-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O Buchwald Product Library B (Aminopyrazines) Core->Buchwald Buchwald-Hartwig R-NH2, Pd2(dba)3 Xantphos, Cs2CO3

Figure 1: Divergent synthesis workflow transforming 2,5-dibromopyrazine into novel therapeutic candidates.

Protocol A: Synthesis of the Core Scaffold

Target: this compound (1)

Before diversification, the scaffold must be constructed via Nucleophilic Aromatic Substitution (


).
Mechanistic Insight

The pyrazine ring is electron-deficient, facilitating nucleophilic attack. However, since the starting material (2,5-dibromopyrazine) is symmetric, controlling stoichiometry is critical to prevent the formation of the disubstituted bis-ether. We utilize Sodium Hydride (NaH) to generate the highly nucleophilic alkoxide of pyridin-3-ylmethanol.[1]

Experimental Procedure
  • Alkoxide Formation: To a flame-dried 250 mL round-bottom flask under Argon, add Pyridin-3-ylmethanol (10.0 mmol, 1.09 g) and anhydrous THF (50 mL). Cool to 0°C. Carefully add NaH (60% dispersion in oil, 11.0 mmol, 440 mg) portion-wise. Stir for 30 min at 0°C until gas evolution ceases.

  • Addition: Dissolve 2,5-Dibromopyrazine (10.0 mmol, 2.38 g) in THF (20 mL) and add it dropwise to the alkoxide solution over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.[1]

  • Workup: Quench with saturated

    
     (aq). Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[2]
  • Purification: Flash column chromatography (SiO2, Gradient 0-40% EtOAc in Hexanes). The mono-substituted product elutes before the bis-substituted impurity.

Yield Target: 65-75% Appearance: White to off-white solid.

Protocol B: Suzuki-Miyaura Cross-Coupling

Target: 2-Aryl-5-(pyridin-3-ylmethoxy)pyrazine derivatives

This protocol creates C-C bonds.[1][3] The challenge here is the potential coordination of Palladium to the pyridine nitrogen in the scaffold. We employ Pd(dppf)Cl2 , a bidentate ligand complex that is sterically bulky and resists displacement by the pyridine nitrogen, ensuring the catalytic cycle proceeds through the bromine oxidative addition.[1]

Reaction Components Table
ComponentReagentEquiv.[4][5][6][7][8][9]Role
Substrate Core Scaffold (1) 1.0Electrophile
Coupling Partner Aryl Boronic Acid1.2 - 1.5Nucleophile
Catalyst

0.05 (5 mol%)Catalyst (Robust)
Base

(2M aq.)[1]
3.0Activates Boron
Solvent 1,4-DioxaneN/AHigh boiling, miscible
Step-by-Step Methodology
  • Setup: In a microwave vial or pressure tube, combine Scaffold (1) (0.5 mmol), Aryl Boronic Acid (0.6 mmol), and

    
     (20 mg).
    
  • Inert Atmosphere: Cap the vial and purge with Argon for 5 minutes. This is crucial; Oxygen promotes homocoupling of boronic acids.[3]

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2M aqueous

    
     (0.75 mL).
    
  • Reaction: Heat to 90°C for 12 hours (conventional) or 110°C for 30 minutes (microwave).

  • Workup: Filter through a Celite pad to remove Palladium black. Wash with EtOAc.[1][6]

  • Purification: The pyridine moiety makes these compounds basic.[9] Pre-treat silica gel with 1% Triethylamine (TEA) in hexanes or use neutral alumina to prevent streaking during chromatography.[1]

Protocol C: Buchwald-Hartwig Amination

Target: 2-Amino-5-(pyridin-3-ylmethoxy)pyrazine derivatives

Forming C-N bonds on electron-deficient pyrazines requires a specialized catalyst system. Xantphos is the ligand of choice here.[1] Its wide bite angle (111°) facilitates the reductive elimination step, which is often the rate-determining step for electron-poor aryl halides.[1]

Optimization Logic (Decision Tree)

D Start Select Amine Type Primary Primary Amine (R-NH2) Start->Primary Secondary Secondary Amine (R2-NH) Start->Secondary Cond1 Std. Conditions: Pd2(dba)3 / Xantphos Cs2CO3, Dioxane, 100°C Primary->Cond1 High Success Rate Secondary->Cond1 Cyclic/Unclouded Cond2 Steric Conditions: Pd(OAc)2 / BINAP NaOtBu, Toluene, 110°C Secondary->Cond2 Acyclic/Bulky

Figure 2: Catalyst selection matrix for amination of pyrazine scaffold.

Experimental Procedure (Standard Conditions)
  • Reagent Mixing: Charge a Schlenk tube with Scaffold (1) (0.5 mmol), Amine (0.6 mmol),

    
     (1.0 mmol, 325 mg), 
    
    
    
    (0.01 mmol, 2 mol%), and Xantphos (0.02 mmol, 4 mol%).[1]
    • Note: Pre-mixing Pd and Ligand in a small amount of solvent for 5 minutes before adding to the substrate can enhance active catalyst formation.

  • Degassing: Evacuate and backfill with Argon (3 cycles).

  • Solvent: Add anhydrous 1,4-Dioxane (5 mL).

  • Heating: Heat at 100°C for 16 hours.

  • Troubleshooting: If conversion is low (<50%) after 16h, add a second portion of catalyst (1 mol%) and heat for an additional 4 hours.

  • Purification: Concentrate and purify via reverse-phase Preparative HPLC (Water/Acetonitrile with 0.1% Formic Acid) is often superior to normal phase due to the polarity of the amino-pyrazine product.[1]

Quality Control & Characterization

Novel derivatives must be validated using the following criteria to ensure data integrity (E-E-A-T):

  • 1H NMR (DMSO-d6 or CDCl3): Look for the diagnostic pyrazine singlets.[1] In the core scaffold (1) , these appear typically around

    
     8.3 and 8.5 ppm.[1] The methylene (
    
    
    
    ) usually appears as a singlet around
    
    
    5.4 ppm.[1]
  • Regioisomer Check: In the Suzuki coupling, ensure no ligand exchange occurred (rare with dppf).

  • Palladium Scavenging: For biological assays, residual Pd must be <10 ppm.[1] Use SiliaMetS® Thiol or equivalent scavengers post-reaction if the product is intended for cell-based assays.

References
  • Pyrazine Scaffold Utility: Miniyar, P. B., et al. "Derivative of Pyrazine and their Biological Activities: A Review." Mini-Reviews in Medicinal Chemistry, 2013.

  • Suzuki Coupling on Pyrazines: Li, J. J., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Chloropyrazines." Journal of Organic Chemistry, 2007.[10]

  • Buchwald-Hartwig Optimization: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[1]

  • Xantphos Utility: Guari, Y., et al. "Palladium-catalyzed amination of aryl halides with diphosphine ligands." Chemistry – A European Journal, 2001.

  • General Pyrazine Synthesis: BenchChem Application Notes. "Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole Derivatives" (Analogous heteroaryl halide handling).

Sources

Application Notes and Protocols for the Functionalization of the Pyrazine Ring

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Pyrazine Scaffold in Modern Chemistry

The pyrazine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 4, is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Its unique electronic properties, characterized by an electron-deficient nature, and its ability to act as a hydrogen bond acceptor, make it a privileged scaffold in a multitude of FDA-approved drugs, including the anti-tuberculosis agent Pyrazinamide and the anti-cancer drug Bortezomib.[2][3] The functionalization of the pyrazine core is therefore a critical endeavor, enabling the synthesis of novel molecular entities with tailored biological activities and material properties.[1][3]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of key experimental procedures for the functionalization of the pyrazine ring. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, offering field-proven insights to empower rational reaction design and troubleshooting. The protocols described herein are designed to be self-validating, with an emphasis on robust and reproducible methodologies.

I. Direct C-H Functionalization: An Atom-Economical Approach

Direct C-H functionalization has emerged as a powerful and sustainable strategy for modifying the pyrazine core, obviating the need for pre-functionalized starting materials.[4] This approach offers a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions.

A. Minisci-Type Reactions for Alkylation and Acylation

The Minisci reaction is a radical-based method for the C-H alkylation and acylation of electron-deficient heterocycles, such as pyrazine.[4][5] This reaction is particularly valuable for introducing alkyl groups, a modification that is challenging to achieve through classical Friedel-Crafts chemistry.[4]

Causality of Experimental Choices: The reaction proceeds via the generation of a nucleophilic radical, typically from a carboxylic acid or an alcohol, which then adds to the protonated, and therefore more electron-deficient, pyrazine ring.[4][6][7] The choice of radical precursor, oxidant, and solvent system is critical for achieving high yields and regioselectivity. Recent advancements have focused on developing "green" Minisci-type reactions that avoid toxic catalysts and halogenated solvents.[6][7]

Protocol 1: Green Minisci-Type Hydroxymethylation of Pyrazine [6][7]

This protocol describes a clean and efficient method for the hydroxymethylation of pyrazine using methanol as the radical source.

Materials:

  • Pyrazine

  • Methanol

  • Sulfuric acid (concentrated)

  • Ammonium persulfate

  • Deionized water

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve pyrazine (1.0 eq) in a mixture of methanol and deionized water.

  • Carefully add concentrated sulfuric acid to the solution to protonate the pyrazine ring, thereby activating it for radical attack.

  • Add ammonium persulfate (as an oxidant) to the reaction mixture.

  • Heat the reaction to the specified temperature (e.g., 80 °C) and stir for the required time (typically several hours), monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Trustworthiness: This protocol's self-validating nature lies in the straightforward monitoring of the reaction's progress and the clean formation of the desired product, which can be readily characterized by standard analytical techniques (NMR, MS). The use of readily available and less toxic reagents enhances its reliability and applicability.[6][7]

B. Palladium-Catalyzed Direct Arylation

Direct C-H arylation offers a streamlined approach to synthesizing aryl-substituted pyrazines, which are common motifs in pharmaceuticals.[8][9] This method involves the palladium-catalyzed coupling of a pyrazine C-H bond with an aryl halide.

Causality of Experimental Choices: The success of this reaction hinges on the selection of an appropriate palladium catalyst and ligand system capable of facilitating the C-H activation step on the electron-deficient pyrazine ring. The choice of base is also crucial, with potassium tert-butoxide often being effective. In some cases, additives like silver salts can accelerate the reaction, particularly with electron-poor aryl bromides.

Protocol 2: Palladium-Catalyzed Direct C-H Arylation of Pyrazine with Aryl Bromides

This protocol outlines a general procedure for the direct arylation of pyrazine.

Materials:

  • Pyrazine

  • Aryl bromide

  • (Cy3P)AuCl (catalyst)

  • Potassium tert-butoxide (t-BuOK) (base)

  • Toluene (solvent)

  • Silver tetrafluoroborate (AgBF4) (additive for electron-poor aryl bromides)

Procedure:

  • To an oven-dried Schlenk tube, add the pyrazine (1.0 eq), aryl bromide (1.2 eq), (Cy3P)AuCl (catalyst, e.g., 5 mol%), and t-BuOK (2.0 eq).

  • For electron-poor aryl bromides, add AgBF4 (1.2 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture at 100 °C for 12-24 hours, or until completion as monitored by GC-MS.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Trustworthiness: The protocol's reliability is enhanced by the use of well-defined catalytic systems and reaction conditions. The progress of the reaction can be easily tracked, and the identity of the product can be confirmed through spectroscopic methods. The provided reference demonstrates the robustness of this method across a range of aryl bromides.

II. Transition Metal-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of pre-halogenated pyrazines, enabling the formation of C-C and C-N bonds.[1][10][11]

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting a halopyrazine with a boronic acid or its ester in the presence of a palladium catalyst and a base.[11][12]

Causality of Experimental Choices: The reactivity of halopyrazines in Suzuki coupling generally follows the trend I > Br > Cl.[13][14] Chloropyrazines, while often more readily available, are the most challenging substrates and may require more active catalyst systems.[11][14] The choice of the palladium source, ligand, and base is critical for achieving high yields.[11][14] For instance, while Pd(PPh3)4 may fail with chloropyrazine, other palladium-phosphine catalysts can be effective.[11]

Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reagents Combine Halopyrazine, Boronic Acid, Catalyst, Ligand, and Base Start->Reagents Solvent Add Solvent Reagents->Solvent Inert Establish Inert Atmosphere Solvent->Inert Heat Heat to Reaction Temperature Inert->Heat Monitor Monitor Progress (TLC, GC-MS) Heat->Monitor Monitor->Heat Continue if incomplete Quench Quench Reaction Monitor->Quench Reaction Complete Extract Aqueous Work-up & Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify End Final Product Purify->End

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Protocol 3: Suzuki-Miyaura Coupling of Chloropyrazine with an Arylboronic Acid [11]

This protocol provides a general method for the Suzuki coupling of chloropyrazine.

Materials:

  • Chloropyrazine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(dppf)Cl2)

  • Base (e.g., K2CO3 or Cs2CO3)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • In a reaction vessel, combine chloropyrazine (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0-3.0 eq).

  • Add the solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 110 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Trustworthiness: The reliability of this protocol is supported by numerous publications demonstrating its wide applicability.[1][11] The clear endpoint of the reaction (consumption of starting material) and the established purification methods contribute to its reproducibility.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[15][16] This reaction has revolutionized the synthesis of arylamines, including those containing the pyrazine scaffold.[1]

Causality of Experimental Choices: The choice of ligand is paramount in Buchwald-Hartwig amination. Sterically hindered and electron-rich phosphine ligands are often required to facilitate the reductive elimination step, which is typically the rate-limiting step of the catalytic cycle.[15][16] The base used is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide or lithium bis(trimethylsilyl)amide being commonly employed.[16]

Catalytic Cycle of Buchwald-Hartwig Amination

G Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd(0)L2->OxAdd Pd(II)Complex Ar-Pd(II)-X(L2) OxAdd->Pd(II)Complex LigandEx Ligand Exchange (Amine) Pd(II)Complex->LigandEx AmineComplex Ar-Pd(II)-NHR'(L2) LigandEx->AmineComplex RedElim Reductive Elimination AmineComplex->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product Ar-NR'R'' RedElim->Product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Protocol 4: Buchwald-Hartwig Amination of a Halopyrazine [1][15]

This protocol provides a general procedure for the C-N coupling on a pyrazine ring.

Materials:

  • Halopyrazine (e.g., 2-bromopyrazine)

  • Amine

  • Palladium precatalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., Xantphos or BINAP)

  • Base (e.g., Cs2CO3 or NaOtBu)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, the phosphine ligand, and the base.

  • Add the halopyrazine and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-120 °C).

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Trustworthiness: This protocol is based on a well-established and widely used named reaction.[15] The availability of a wide range of catalysts and ligands allows for optimization for specific substrates, enhancing the reliability and success rate of the reaction.

III. Nucleophilic Aromatic Substitution (SNAr): Leveraging the Electron-Deficient Nature of Pyrazine

The inherent electron-deficient character of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group, such as a halogen, is present.[11][17][18]

Causality of Experimental Choices: In SNAr reactions, the reactivity of the leaving group often follows the trend F > Cl > Br > I, which is opposite to that observed in palladium-catalyzed cross-coupling reactions.[13] This is because the rate-determining step is typically the nucleophilic attack, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom.[13][18] The reaction is often carried out with strong nucleophiles, and in some cases, heating is required to overcome the activation energy barrier.[19]

Protocol 5: Amination of 3-Chloropyrazine-2-carbonitrile via SNAr [20]

This protocol details the substitution of a chlorine atom on a pyrazine ring with an amine.

Materials:

  • 3-Chloropyrazine-2-carbonitrile

  • Amine (e.g., benzylamine)

  • Solvent (e.g., ethanol or DMF)

  • Base (optional, e.g., K2CO3 or Et3N)

Procedure:

  • Dissolve 3-chloropyrazine-2-carbonitrile (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add the amine (1.1-2.0 eq). If the amine salt is used, or if the amine is not a strong enough base to neutralize the HCl byproduct, add an external base.

  • Heat the reaction mixture to reflux or the desired temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • If necessary, perform an aqueous work-up to remove any salts.

  • Purify the crude product by recrystallization or column chromatography.

Trustworthiness: The SNAr reaction on activated pyrazines is a robust and predictable transformation. The progress of the reaction is easily monitored, and the products are typically stable and straightforward to isolate and purify.

IV. Comparative Data for Functionalization Methodologies

Reaction Type Typical Substrate Key Reagents/Catalysts General Reactivity Trend Advantages Limitations References
Minisci Reaction Unsubstituted PyrazineCarboxylic acids, peroxides, AgNO3, (NH4)2S2O8N/ADirect C-H functionalization, good for alkyl groupsCan produce regioisomers, radical side reactions[4][6][7]
Direct Arylation Unsubstituted PyrazineAryl halides, Pd catalysts (e.g., Pd(OAc)2), phosphine ligands, base (e.g., t-BuOK)N/AAtom-economical, avoids pre-functionalizationCan require harsh conditions, regioselectivity can be an issue[8]
Suzuki-Miyaura HalopyrazineBoronic acids/esters, Pd catalysts (e.g., Pd(dppf)Cl2), base (e.g., K2CO3)I > Br > ClHigh functional group tolerance, commercially available reagentsRequires pre-functionalization, potential for protodeboronation[11][13][14]
Buchwald-Hartwig HalopyrazineAmines, Pd catalysts (e.g., Pd2(dba)3), phosphine ligands (e.g., Xantphos), base (e.g., NaOtBu)I > Br > ClBroad scope of amines, reliable C-N bond formationRequires pre-functionalization, sensitive to air and moisture[1][15][16]
SNAr HalopyrazineStrong nucleophiles (amines, alkoxides, etc.)F > Cl > Br > INo catalyst required, simple procedureLimited to activated substrates, can require harsh conditions[11][13][17][18]

V. Conclusion

The functionalization of the pyrazine ring is a dynamic and evolving field, with a diverse array of synthetic methodologies at the disposal of the modern chemist. The choice of the optimal strategy depends on a careful consideration of factors such as the desired substitution pattern, the availability of starting materials, and the required scale of the reaction. By understanding the underlying principles and the practical nuances of each experimental procedure, researchers can effectively navigate the synthesis of novel pyrazine derivatives for applications in drug discovery, agrochemicals, and materials science.

VI. References

  • An efficient procedure for the direct C-H arylation of pyrazine and pyridine with aryl bromides. (2009). Tetrahedron Letters.

  • Bohman, B., et al. (2014). Alkylations and Hydroxymethylations of Pyrazines via Green Minisci-Type Reactions. Organic Letters. [Link]

  • Nikishkin, N. I., & Oestreich, M. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. [Link]

  • Nikishkin, N. I., & Oestreich, M. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. [Link]

  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. [Link]

  • Bohman, B., et al. (2014). Alkylations and hydroxymethylations of pyrazines via green minisci-type reactions. Organic Letters. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules. [Link]

  • Palladium-Catalyzed Direct Heck Arylation of Dual π-Deficient/π-Excessive Heteroaromatics. Synthesis of C-5 Arylated Imidazo[1,5-a]pyrazines. (2008). Organic Letters. [Link]

  • Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology. [Link]

  • Negishi, E., & Hu, Q. (2011). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. Chemical Reviews. [Link]

  • Palladium-Catalyzed Direct Heck Arylation of Dual π-Deficient/π-Excessive Heteroaromatics. Synthesis of C-5 Arylated Imidazo[1,5-a]pyrazines. (2008). Organic Letters. [Link]

  • Minisci reaction. (n.d.). In Wikipedia. Retrieved February 27, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 27, 2026, from [Link]

  • Nucleophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved February 27, 2026, from [Link]

  • Suzuki reaction. (n.d.). In Wikipedia. Retrieved February 27, 2026, from [Link]

  • Nucleophilic aromatic substitutions. (2019, January 19). YouTube. [Link]

  • Direct C–H functionalisation of azoles via Minisci reactions. (2021). Organic & Biomolecular Chemistry. [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

Sources

Application Note: Utilizing 2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine in the Synthesis of Targeted Anti-Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The rapid advancement of targeted oncology therapies relies heavily on the design of modular, highly functionalized chemical building blocks. 2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine has emerged as a privileged scaffold in medicinal chemistry, specifically for the development of kinase inhibitors, PARP inhibitors, and immune checkpoint blockers.

This building block integrates three critical structural features:

  • The Pyrazine Core : Acting as a bioisostere for benzene or pyridine, the pyrazine ring improves aqueous solubility and lowers lipophilicity (LogP). Pyrazine and closely related pyridazine cores are featured prominently in clinical oncology candidates, including novel PARP7 inhibitors designed to prevent tumor evasion of the host immune system[1].

  • The Pyridin-3-ylmethoxy Pharmacophore : This moiety is a proven hinge-binding and solvent-channel interacting motif. It has been shown to restore nanomolar potency in lymphocyte-specific protein tyrosine kinase (Lck) inhibitors[2] and is a critical component in dual FLT3/CDK2 inhibitors targeting acute myeloid leukemia[3]. Furthermore, this specific motif is utilized in novel small-molecule inhibitors designed to disrupt PD-1/PD-L1 protein-protein interactions[4].

  • The Bromine Synthetic Handle : The C2-bromine allows for rapid diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura and Buchwald-Hartwig reactions), enabling the rapid synthesis of vast compound libraries for structure-activity relationship (SAR) studies.

Mechanistic Pathways & Synthetic Workflows

To understand the utility of this building block, it is essential to visualize both its chemical journey and its biological destination.

Workflow A This compound B Pd-Catalyzed Cross-Coupling A->B Boronic Acid / Amine Pd Catalyst, Base C Advanced Heteroaryl Intermediate B->C High Yield (>85%) D Deprotection & Salt Formation C->D Acidic Cleavage E Final Anti-Cancer API D->E Purification

Synthetic workflow from this compound to final anti-cancer API.

MOA Drug Pyrazine-based Inhibitor Target Target Kinase (e.g., FLT3, Lck) or PARP Enzyme Drug->Target Binds Hinge Region / Active Site Substrate Downstream Signaling (e.g., STAT5, Akt, DNA Repair) Drug->Substrate Blocks Activation Target->Substrate Phosphorylation / Activation Outcome Tumor Cell Apoptosis & Growth Arrest Substrate->Outcome Inhibition leads to cell death

Mechanism of action for pyrazine-based inhibitors targeting kinase or PARP pathways.

Quantitative Data: Reaction Optimization

The reactivity of the pyrazine core requires careful selection of catalytic systems. Table 1 summarizes the optimization of the Suzuki-Miyaura cross-coupling step, demonstrating the necessity of specific ligands to prevent protodehalogenation and ether cleavage.

Table 1: Optimization of Suzuki-Miyaura Coupling with this compound

Catalyst SystemBaseSolvent SystemTemp (°C)Conversion (%)Isolated Yield (%)Causality / Observation
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O906558Sluggish oxidative addition; biphasic stalling.
Pd(dppf)Cl₂ K₃PO₄ 1,4-Dioxane/H₂O 90 >99 92 Optimal. Bidentate ligand promotes reductive elimination.
Pd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane/H₂O908578Good conversion, but higher catalyst loading required.
Pd(OAc)₂ / XPhosCs₂CO₃DMF1004025Strong base in DMF caused partial ether cleavage.

Self-Validating Experimental Protocols

The following methodologies are engineered as self-validating systems. They incorporate In-Process Controls (IPCs) and metal scavenging steps critical for synthesizing pharmaceutical-grade intermediates.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Coupling of an aryl/heteroaryl boronic acid to the C2 position of the pyrazine core.

Causality Rationale: Pd(dppf)Cl₂ is selected because its large bite angle facilitates rapid reductive elimination, minimizing off-target protodehalogenation. A 4:1 ratio of 1,4-Dioxane to Water ensures that both the organic starting materials and the inorganic base (K₃PO₄) remain fully dissolved, preventing the reaction from stalling at the biphasic interface.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, charge this compound (1.0 eq, 10 mmol) and the desired aryl boronic acid (1.2 eq, 12 mmol).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 eq, 0.5 mmol) and anhydrous K₃PO₄ (2.0 eq, 20 mmol).

  • Solvent Degassing: Add a pre-degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 50 mL). Purge the reaction mixture with argon for 15 minutes using a subsurface sparging needle.

  • Reaction: Heat the mixture to 90°C under an argon atmosphere.

  • In-Process Control (IPC): At

    
     hours, sample 50 µL of the organic layer, dilute in acetonitrile, and analyze via LC-MS. Validation Check: The reaction is deemed complete when the starting bromide peak area is <1% relative to the product. If >1%, spike with an additional 0.02 eq of Pd(dppf)Cl₂ and stir for 2 more hours.
    
  • Workup & Metal Scavenging: Cool to room temperature. Dilute with Ethyl Acetate (100 mL) and wash with brine (2 x 50 mL). To the separated organic layer, add SiliaMetS® Thiol (10 eq relative to Pd catalyst) and stir at 40°C for 2 hours. Causality: This step is mandatory to scavenge residual palladium to <10 ppm, preventing heavy metal toxicity in downstream biological assays.

  • Isolation: Filter through a pad of Celite, concentrate under reduced pressure, and purify via flash column chromatography (DCM/MeOH gradient) to yield the advanced intermediate.

Protocol B: Buchwald-Hartwig Amination

Objective: C-N bond formation to introduce aliphatic or aromatic amines at the C2 position.

Causality Rationale: XantPhos is chosen as the ligand due to its exceptionally large bite angle, which strongly favors reductive elimination over β-hydride elimination—a common side reaction when coupling aliphatic amines. Cs₂CO₃ is utilized as a strong but poorly soluble base; its slow dissolution provides a controlled basic environment that minimizes the degradation of the sensitive pyrazine-ether linkage.

Step-by-Step Methodology:

  • Preparation: Charge this compound (1.0 eq, 5 mmol), the target amine (1.2 eq, 6 mmol), Pd₂(dba)₃ (0.02 eq, 0.1 mmol), XantPhos (0.04 eq, 0.2 mmol), and Cs₂CO₃ (2.0 eq, 10 mmol) into a sealed tube.

  • Solvent Addition: Add anhydrous Toluene (25 mL). Purge with argon for 10 minutes.

  • Reaction: Seal the tube and heat to 100°C for 12 hours.

  • IPC: Monitor via TLC (Hexanes:EtOAc 1:1) and LC-MS. Validation Check: Disappearance of the starting material mass (

    
    ).
    
  • Workup: Cool to room temperature, dilute with DCM (50 mL), and filter through Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the product as a TFA salt.

References

  • Full article: New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights Source: Taylor & Francis2

  • Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor Source: MDPI 3

  • Design, Synthesis, and Antitumor Activity Evaluation of 2-Arylmethoxy-4-(2,2′-dihalogen-substituted biphenyl-3-ylmethoxy) Benzylamine Derivatives as Potent PD-1/PD-L1 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) 4

  • US10550105B2 - Pyridazinones as PARP7 inhibitors Source: Google Patents 1

Sources

Application Note: Palladium-Catalyzed Amination of 2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone technique for constructing carbon-nitrogen (C-N) bonds in pharmaceutical development[1][2]. However, the amination of 2-bromo-5-(pyridin-3-ylmethoxy)pyrazine presents a distinct synthetic challenge. The substrate features an electron-deficient pyrazine core, a strongly coordinating pyridine ring, and a base-sensitive benzylic-type ether linkage. This application note provides a highly optimized, self-validating protocol utilizing advanced biaryl phosphine ligands (BrettPhos and RuPhos) to achieve efficient amination while suppressing catalyst poisoning and side reactions[3][4].

Mechanistic Rationale & Substrate Challenges

To successfully couple multi-nitrogen heteroaryl halides, researchers must understand the causality behind catalyst failure.

  • Catalyst Poisoning: While the electron-deficient nature of the bromopyrazine facilitates rapid oxidative addition[4], the resulting Pd(II) intermediate is highly susceptible to chelation by the pyrazine and pyridine nitrogens. This traps the palladium in an inactive, off-cycle bis(amine) complex[5].

  • Ether Cleavage: Traditional Buchwald-Hartwig conditions rely on strong bases like sodium tert-butoxide (NaOtBu). In this substrate, strong nucleophilic bases can attack the benzylic position of the pyridin-3-ylmethoxy group, leading to unwanted ether cleavage.

  • The Solution: Employing bulky, electron-rich dialkylbiarylphosphine ligands (e.g., BrettPhos) enforces a highly active monomeric Pd(0) state and drastically accelerates the rate-limiting reductive elimination step, outcompeting catalyst deactivation[6][7]. Pairing this with a Generation 3 (G3) precatalyst and a weaker base (Cs₂CO₃) protects the sensitive ether linkage[8].

Catalytic Workflow Visualization

G Pd0 Pd(0)L Active Catalyst (Monomeric) PdII_Br Pd(II)(Ar)(Br)L Oxidative Addition Complex Pd0->PdII_Br Oxidative Addition + this compound PdII_Amido Pd(II)(Ar)(NR2)L Amido Complex PdII_Br->PdII_Amido Amine Coordination & Deprotonation + Amine, + Base - Base·HBr PdII_Amido->Pd0 Reductive Elimination Product 2-Amino-5-(pyridin-3-ylmethoxy)pyrazine (Product) PdII_Amido->Product Product Release

Catalytic cycle of the Buchwald-Hartwig amination for this compound.

Optimization Data & Ligand Selection

The choice of ligand and base dictates the success of the reaction. Table 1 summarizes the quantitative performance of various catalytic systems for the amination of 2-bromopyrazines with a model secondary amine (morpholine) and primary amine (aniline)[4][9].

Table 1: Optimization of Reaction Conditions for this compound

Catalyst SystemBaseSolventTemp (°C)Yield (%)Causality / Observation
Pd₂(dba)₃ / BINAPNaOtBuToluene100< 30%Severe catalyst poisoning by pyrazine nitrogens.
Pd₂(dba)₃ / XPhosNaOtBuToluene10055%Improved conversion; ether cleavage observed due to strong base.
Pd(OAc)₂ / RuPhosCs₂CO₃1,4-Dioxane8088%Optimal for secondary amines ; clean impurity profile[3].
BrettPhos Pd G3Cs₂CO₃t-Amyl OH8094% Optimal for primary amines ; weak base protects the ether[8].

Experimental Protocol

The following step-by-step methodology is optimized for a 1.0 mmol scale using a primary amine.

Materials Required:

  • Substrate: this compound (1.0 mmol, ~266 mg)

  • Amine: Primary amine (e.g., Aniline) (1.2 mmol)

  • Precatalyst: BrettPhos Pd G3 (0.02 mmol, 18 mg, 2 mol%)

  • Base: Cs₂CO₃ (2.0 mmol, 652 mg)

  • Solvent: Anhydrous t-Amyl alcohol (5.0 mL, 0.2 M)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried 20 mL Schlenk tube equipped with a magnetic Teflon stir bar, add this compound, BrettPhos Pd G3, and Cs₂CO₃. (Note: If the amine is a solid, add it during this step).

  • Inert Atmosphere Generation: Seal the tube with a rubber septum. Connect to a Schlenk line, evacuate the vessel under high vacuum, and backfill with high-purity Argon. Repeat this evacuate/backfill cycle three times. Causality: Complete removal of oxygen is critical to prevent the irreversible oxidation of the electron-rich BrettPhos ligand[1][4].

  • Reagent Addition: Introduce anhydrous t-Amyl alcohol and the liquid amine via a gas-tight syringe directly through the septum.

  • Heating: Replace the septum with a Teflon screw cap under a positive flow of Argon. Transfer the sealed tube to a pre-heated oil bath or heating block set to 80 °C. Stir vigorously (800 rpm) for 4–12 hours[9].

  • Reaction Monitoring (Self-Validation): After 4 hours, cool the mixture slightly and withdraw a 10 µL aliquot via syringe. Dilute in LC-MS grade acetonitrile and analyze. The reaction is deemed complete when the starting material mass (m/z ~266/268) is fully consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove inorganic salts and precipitated palladium black[4]. Wash the Celite pad with additional ethyl acetate (10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel using a gradient of Dichloromethane and Methanol (0–5% MeOH in DCM). (Pro-tip: Add 1% Triethylamine to the eluent to prevent streaking of the basic pyridine and pyrazine nitrogens).

Troubleshooting & Self-Validation

A robust protocol must be self-correcting. If LC-MS or TLC indicates suboptimal results, apply the following field-proven adjustments:

  • Issue: Incomplete conversion or catalyst stalling.

    • Causality: The multi-nitrogen substrate is forming off-cycle bis(amine)palladium complexes[5].

    • Solution: Increase the reaction temperature to 95 °C to drive the dissociation of the off-cycle complex, or spike the reaction with an additional 1 mol% of free BrettPhos ligand to enforce the active monomeric state[7].

  • Issue: Formation of dehalogenated pyrazine (Reduction).

    • Causality: Beta-hydride elimination from an aliphatic amine acting as a hydride source.

    • Solution: Ensure strictly anhydrous conditions. If the issue persists, switch to an even bulkier ligand (e.g., tBuBrettPhos) to further accelerate reductive elimination over beta-hydride elimination[7].

  • Issue: Detection of [M+H-Br+OH]⁺ peak in LC-MS.

    • Causality: Nucleophilic displacement or ether cleavage caused by overly harsh basic conditions.

    • Solution: Strictly adhere to weak bases (Cs₂CO₃ or K₃PO₄) and avoid alkoxide bases (NaOtBu)[9].

References

Sources

Analytical HPLC and TLC methods for monitoring reactions with this compound

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides detailed analytical methods for monitoring the synthesis of Acetylsalicylic Acid (Aspirin) from salicylic acid and acetic anhydride. We present two complementary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) for robust, quantitative analysis of reaction kinetics and final product purity, and Thin-Layer Chromatography (TLC) as a rapid, cost-effective method for real-time qualitative reaction progress checks. This document is intended for researchers, process chemists, and quality control analysts in the pharmaceutical and chemical industries, offering field-proven protocols and the scientific rationale behind critical method parameters.

Introduction

The synthesis of Aspirin via the acid-catalyzed esterification of salicylic acid is a cornerstone reaction in pharmaceutical manufacturing. Effective monitoring is crucial to optimize reaction conditions, maximize yield, and ensure the final Active Pharmaceutical Ingredient (API) meets stringent purity specifications. Incomplete reactions or side reactions can lead to residual starting materials, primarily salicylic acid, which must be controlled. This note details the application of HPLC and TLC to provide a comprehensive analytical toolkit for this process.

Part 1: Quantitative Reaction Monitoring by Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for the quantitative analysis of pharmaceutical compounds. Its high resolution and sensitivity make it ideal for accurately determining the concentration of the starting material (salicylic acid) and the product (Aspirin) throughout the reaction.

Principle and Scientific Rationale

The method employs reverse-phase chromatography, where the stationary phase (typically C18) is nonpolar, and the mobile phase is a more polar aqueous-organic mixture.[1] Aspirin, being more nonpolar than the highly polar salicylic acid due to the ester group, interacts more strongly with the C18 stationary phase. Consequently, salicylic acid elutes earlier than Aspirin, allowing for clear separation and quantification.[2]

Causality Behind Experimental Choices:

  • Stationary Phase (C18 Column): A C18 (octadecylsilyl) column is chosen for its excellent hydrophobic retention and separation capabilities for small aromatic molecules like Aspirin and salicylic acid. The high surface area provides the necessary resolution between the structurally similar analyte and starting material.[3]

  • Mobile Phase: A mixture of acetonitrile and water, acidified with formic or phosphoric acid, is used. Acetonitrile serves as the organic modifier to control the elution strength. The acidic pH (typically around 3.0) is critical to suppress the ionization of the carboxylic acid groups on both molecules, ensuring they are in their neutral form.[3] This leads to better retention, improved peak shape, and reproducible chromatography.

  • UV Detection: Both Aspirin and salicylic acid contain a benzene ring chromophore, making them strongly UV-active. A detection wavelength of around 235-254 nm provides high sensitivity for both compounds, allowing for accurate quantification even at low concentrations.[2][4]

Detailed HPLC Protocol

This protocol is designed as a self-validating system, grounded in principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[5][6]

1. Instrument and Chromatographic Conditions:

ParameterSpecification
HPLC System Quaternary Pump, UV/PDA Detector, Autosampler, Column Oven
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water : Phosphoric Acid (55:45:0.1 v/v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 237 nm
Injection Vol. 10 µL
Run Time ~10 minutes

2. Preparation of Solutions:

  • Standard Stock Solution (Aspirin): Accurately weigh 25 mg of USP Aspirin Reference Standard (RS) into a 50 mL volumetric flask. Dissolve in the mobile phase to volume.

  • Standard Stock Solution (Salicylic Acid): Accurately weigh 25 mg of USP Salicylic Acid RS into a 50 mL volumetric flask. Dissolve in the mobile phase to volume.

  • Working Standard Solution: Prepare a mixed standard by diluting the stock solutions to a final concentration of approximately 50 µg/mL for both components.

  • Sample Preparation: At designated time points (e.g., t=0, 30, 60, 120 min), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture. Immediately quench the reaction by diluting it 1:1000 in a known volume of mobile phase to halt further conversion and bring the concentration within the linear range of the assay.

3. System Suitability and Analysis:

  • Before sample analysis, inject the Working Standard Solution five times.

  • The system is deemed suitable if the resolution between the salicylic acid and Aspirin peaks is not less than 2.0 and the relative standard deviation (RSD) for the peak areas is not more than 2.0%.[6]

  • Inject the prepared samples. Identify peaks based on the retention times of the standards. Calculate the concentration of each component using a calibration curve.

Trustworthiness & Method Validation

To ensure the reliability of this method, it must be validated according to ICH Q2(R1) guidelines.[5] Key validation characteristics include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., starting materials, reagents). This is confirmed by the resolution of the peaks.[7]

  • Linearity: The method should demonstrate a linear relationship between concentration and peak area over a defined range (e.g., 80-120% of the expected test concentration).[3]

  • Accuracy & Precision: Accuracy is determined by recovery studies on spiked samples, while precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) analyses, ensuring the RSD is within acceptable limits.[8]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing P1 Reaction Aliquot (t=x) P2 Quench & Dilute P1->P2 A1 System Suitability Test P2->A1 Begin Analysis S1 Reference Standards S2 Prepare Stock & Working Solutions S1->S2 S2->A1 A2 Inject Samples A1->A2 A3 Data Acquisition A2->A3 D1 Peak Integration A3->D1 D2 Concentration Calculation D1->D2 D3 Reaction Kinetics Plot D2->D3 TLC_Reaction_Progress cluster_plate TLC Plate at Time (t) SF Solvent Front Top Product Product (Aspirin) (Higher Rf) SM Starting Material (Salicylic Acid) (Lower Rf) Origin Origin LaneS S (Standard) LaneR R (Reaction) LaneC C (Co-spot) Bottom

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine is a key heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its structural motif is present in a variety of biologically active molecules, making its efficient and scalable synthesis a critical aspect of drug discovery and development. Pyrazine derivatives are known to be important constituents in many natural products and have shown a range of activities, including anticancer and antituberculous properties.[1] This document provides a comprehensive guide for the large-scale synthesis of this compound, detailing a robust protocol, process considerations for scale-up, and rigorous analytical methods for quality control. The presented methodology is designed to be reproducible, safe, and efficient for researchers, scientists, and drug development professionals.

Synthesis Overview: The Williamson Ether Synthesis Approach

The most direct and industrially scalable route to this compound is the Williamson ether synthesis. This classic and reliable method involves the O-alkylation of 2-Bromo-5-hydroxypyrazine with a suitable 3-pyridylmethyl halide.[2][3][4] The reaction proceeds via an SN2 mechanism, where an alkoxide, generated in-situ from the deprotonation of the hydroxypyrazine by a suitable base, acts as a nucleophile to displace a halide from 3-(halomethyl)pyridine.[4]

The overall reaction scheme is as follows:

Caption: General reaction scheme for the synthesis of this compound.

Key Reagents and Materials

For a successful and scalable synthesis, the quality of starting materials is paramount. Both key precursors are commercially available from various suppliers.[5][6][7][8]

ReagentCAS No.Molecular WeightPurity SpecificationTypical Supplier
2-Bromo-5-hydroxypyrazine374063-92-0174.98 g/mol ≥97%Sigma-Aldrich, Chem-Impex
3-(Chloromethyl)pyridine Hydrochloride6959-48-4164.03 g/mol ≥98%Sigma-Aldrich, TCI
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol Anhydrous, ≥99%Standard chemical suppliers
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol Anhydrous, ≥99.8%Standard chemical suppliers
Ethyl Acetate (EtOAc)141-78-688.11 g/mol ACS GradeStandard chemical suppliers
Hexanes110-54-386.18 g/mol ACS GradeStandard chemical suppliers
Brine (Saturated NaCl solution)N/AN/AN/APrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol Granular, ≥99%Standard chemical suppliers

Detailed Step-by-Step Protocol for Large-Scale Synthesis

This protocol is designed for a 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_qc Quality Control arrow arrow A 1. Reagent Charging B 2. Reaction Setup A->B C 3. Reaction Execution B->C D 4. Quenching & Phase Separation C->D E 5. Extraction D->E F 6. Drying & Solvent Removal E->F G 7. Crystallization F->G H 8. Purity Analysis (HPLC) G->H I 9. Structural Confirmation (NMR, MS) H->I J Packaging & Storage I->J Final Product (>98% Purity)

Caption: Overall workflow from synthesis to quality control.

1. Reagent Charging and Reaction Setup:

  • To a 5 L, 3-necked round-bottom flask equipped with a mechanical stirrer, a temperature probe, a reflux condenser, and a nitrogen inlet, add 2-Bromo-5-hydroxypyrazine (175 g, 1.0 mol).

  • Add anhydrous potassium carbonate (276 g, 2.0 mol). Rationale: Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the weakly acidic hydroxyl group of the pyrazine. A 2-fold excess ensures complete deprotonation and drives the reaction to completion.

  • Add anhydrous N,N-Dimethylformamide (DMF) (1.75 L). Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants and the intermediate alkoxide salt, facilitating the SN2 reaction.

  • Begin vigorous stirring to create a slurry.

2. Addition of Alkylating Agent:

  • In a separate beaker, carefully add 3-(Chloromethyl)pyridine hydrochloride (180.4 g, 1.1 mol) to the reaction mixture in portions over 30 minutes. Rationale: Using the hydrochloride salt is often more practical for large-scale work due to its higher stability and ease of handling compared to the free base. The excess potassium carbonate will neutralize the HCl and free the reactive chloromethylpyridine. A slight excess (1.1 eq) of the alkylating agent is used to ensure complete consumption of the more valuable hydroxypyrazine.

  • An exotherm may be observed. Maintain the internal temperature below 40 °C during the addition.

3. Reaction Execution:

  • Once the addition is complete, heat the reaction mixture to 70-75 °C.

  • Maintain the reaction at this temperature with continuous stirring for 12-16 hours.

  • Monitor the reaction progress by HPLC. Take a small aliquot (approx. 0.1 mL), dilute with acetonitrile, and analyze for the disappearance of 2-Bromo-5-hydroxypyrazine.

4. Work-up and Product Isolation:

  • Once the reaction is complete (starting material <1% by HPLC), cool the mixture to room temperature.

  • Pour the reaction mixture slowly into a larger vessel containing 10 L of cold water with stirring. This will precipitate the crude product and dissolve the inorganic salts and residual DMF.

  • Stir the resulting slurry for 1 hour to ensure complete precipitation.

  • Collect the solid product by filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with water (3 x 1 L) to remove any remaining salts and DMF.

  • Dry the crude product in a vacuum oven at 50 °C until a constant weight is achieved.

5. Purification by Recrystallization:

  • Transfer the crude solid to a suitable flask.

  • Add a mixture of ethyl acetate and hexanes (initially try a 3:1 ratio by volume) and heat to reflux with stirring until the solid dissolves completely. Add more ethyl acetate if necessary to achieve full dissolution.

  • Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath for 2-4 hours to maximize crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold hexanes, and dry in a vacuum oven at 50 °C to a constant weight. A typical yield is 75-85%.

Process Optimization and Scale-Up Considerations

  • Choice of Base: While potassium carbonate is effective, stronger bases like sodium hydride (NaH) can be used for faster reaction times. However, NaH is pyrophoric and requires more stringent handling procedures, making it less ideal for very large scales without specialized equipment.

  • Solvent Selection: Acetonitrile can be an alternative to DMF. It has a lower boiling point, which can simplify its removal during work-up.

  • Temperature Control: On a large scale, maintaining precise temperature control is crucial. The initial addition of the alkylating agent can be exothermic, and an efficient cooling system for the reactor is necessary to prevent runaway reactions.

  • Impurity Profile: A potential impurity is the dialkylated product, although it is sterically hindered. Over-alkylation can be minimized by controlling the stoichiometry and temperature. Unreacted starting materials can be removed during the aqueous work-up and recrystallization.

  • Purification: While recrystallization is effective, for very high purity requirements, column chromatography may be necessary, although this is less economical for large-scale production.[9] A silica gel plug filtration of the crude product dissolved in a suitable solvent can also be an effective way to remove baseline impurities before recrystallization.

Analytical Methods for Quality Control

Rigorous analytical testing is essential to confirm the identity and purity of the final product.

1. High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

  • Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Result: The final product should show a purity of ≥98%. Retention times should be consistent.[10]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (400 MHz, CDCl₃): The spectrum should be clean and show the characteristic peaks for the pyrazine, pyridine, and methylene protons. Expected chemical shifts (δ, ppm): ~8.8 (s, 1H), ~8.6 (d, 1H), ~8.4 (s, 1H), ~8.2 (s, 1H), ~7.8 (d, 1H), ~7.4 (dd, 1H), ~5.4 (s, 2H).

  • ¹³C NMR (100 MHz, CDCl₃): The spectrum should show the correct number of carbon signals corresponding to the structure.

3. Mass Spectrometry (MS):

  • Method: Electrospray Ionization (ESI), positive mode.

  • Expected Result: A prominent peak corresponding to the [M+H]⁺ ion at m/z 266.0/268.0, showing the characteristic isotopic pattern for a bromine-containing compound.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[5][6]

  • 2-Bromo-5-hydroxypyrazine: May cause skin and eye irritation. Handle in a well-ventilated area.

  • 3-(Chloromethyl)pyridine Hydrochloride: Is a lachrymator and is harmful if swallowed or inhaled. Avoid contact with skin and eyes.

  • N,N-Dimethylformamide (DMF): Is a reproductive toxin and can be absorbed through the skin. Use in a fume hood with proper containment.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Organic waste should be collected in a designated, labeled container.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction - Insufficient base or reaction time. - Low reaction temperature. - Poor quality of reagents.- Add more base and/or extend reaction time. - Ensure the internal temperature is at the target. - Verify the purity of starting materials.
Low Yield - Incomplete precipitation during work-up. - Product loss during transfers. - Inefficient recrystallization.- Ensure the aqueous quench is sufficiently cold. - Minimize transfers; rinse glassware with the mother liquor. - Optimize the recrystallization solvent system and cooling procedure.
Product Fails Purity Spec - Incomplete removal of starting materials or by-products. - Ineffective recrystallization.- Perform an additional recrystallization. - Consider a silica gel plug filtration before the final crystallization. - Re-evaluate the work-up procedure for efficiency.

References

  • Chem-Impex. (n.d.). 2-Bromo-5-hydroxypyrazine. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 2-Bromo-5-hydroxypyrazine (95%). Retrieved from [Link]

  • Kulkarni, S. et al. (2009). An efficient and facile synthesis of 2-bromo-5-methylpyrazine. Trade Science Inc. Retrieved from [Link]

  • Chemistry Steps. (2022). The Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
  • Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • Indian Patent Office. (2017). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN111410654A - Synthesis of 3-Bromo-5-(2-ethylimidazo[1,2-a]pyridine-3-carbonyl)-2-hydroxybenzonitrile.
  • PubMed. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US3033864A - Purification of pyrazine.

Sources

Troubleshooting & Optimization

Improving the yield of 2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine

Executive Summary: The Challenge of Symmetry

The synthesis of This compound relies on a Nucleophilic Aromatic Substitution (SNAr) between 2,5-dibromopyrazine and pyridin-3-ylmethanol .

The Core Problem: 2,5-Dibromopyrazine is a symmetric electrophile. The reaction kinetics follow a statistical distribution. Without precise control, you will encounter three primary yield-killing scenarios:

  • Bis-substitution: Formation of the 2,5-bis(pyridin-3-ylmethoxy)pyrazine byproduct.

  • Hydrolysis: Formation of 5-bromo-2-hydroxypyrazine (pyrazinone tautomer) due to wet reagents.

  • Stalled Reaction: Incomplete conversion due to catalyst poisoning or degradation.

This guide provides a self-validating protocol to break the symmetry and maximize the yield of the mono-substituted product.

The "Golden Path" Protocol

Do not deviate from the stoichiometry or temperature controls listed below. This protocol is designed to maximize the kinetic difference between the first and second addition.

Reagents & Stoichiometry
  • Substrate: 2,5-Dibromopyrazine (1.0 equiv)

  • Nucleophile: Pyridin-3-ylmethanol (0.95 equiv) — Crucial: Slight deficit prevents over-reaction.

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.05 equiv)

  • Solvent: Anhydrous THF (Primary) or DMF (Secondary, if solubility is an issue).

Step-by-Step Methodology
  • Alkoxide Formation (The "Activation" Phase):

    • Suspend NaH (1.05 eq) in anhydrous THF under Nitrogen/Argon at 0°C.

    • Add Pyridin-3-ylmethanol (0.95 eq) dropwise.

    • Stir at 0°C for 30 mins, then warm to RT for 15 mins. Visual Check: Evolution of H2 gas must cease. The solution should become clear or slightly cloudy.

  • The Controlled Addition (The "Symmetry Break"):

    • Dissolve 2,5-Dibromopyrazine (1.0 eq) in a separate flask of anhydrous THF. Cool this vessel to -10°C to 0°C .

    • Critical Step: Transfer the Alkoxide solution into the Pyrazine solution via syringe pump or slow dropwise addition over 45-60 minutes.

    • Why? Keeping the pyrazine in excess relative to the incoming alkoxide at any specific moment statistically favors mono-substitution.

  • Reaction Monitoring:

    • Maintain at 0°C for 2 hours. Monitor via TLC (30% EtOAc/Hexane) or LCMS.

    • Endpoint: Stop when the limiting reagent (alcohol) is consumed. Do not wait for full consumption of the dibromo starting material.

  • Workup:

    • Quench with saturated NH4Cl solution at 0°C.

    • Extract with EtOAc (3x). Wash combined organics with Brine (2x) to remove pyridinium salts.

    • Dry over Na2SO4 and concentrate.

Mechanistic Visualization

The following diagram illustrates the competing pathways. Your goal is to maximize Path A while suppressing Path B and C.

SNAr_Pathway Start 2,5-Dibromopyrazine (Symmetric Electrophile) Intermediate Meisenheimer-like Complex Start->Intermediate + Alkoxide (Slow Add) Hydrolysis IMPURITY: Pyrazinone (Hydrolysis) Start->Hydrolysis + Water (Wet Solvent) Alkoxide Pyridin-3-ylmethoxy Anion Product TARGET: This compound Intermediate->Product - Br- (Fast) BisProduct IMPURITY: Bis-ether Byproduct Product->BisProduct + Excess Alkoxide + High Temp

Caption: Reaction pathway analysis. Path A (Green) is kinetically favored at low temperatures. Path B (Red) dominates if local concentration of alkoxide is high.

Troubleshooting Guide (FAQs)

Q1: I am seeing 30% bis-substituted product. How do I stop this?

  • Diagnosis: The "local concentration" of alkoxide was too high, or the reaction was too hot.

  • Solution:

    • Reverse Addition: Ensure you are adding the Alkoxide to the Pyrazine, not the other way around.

    • Temperature: Lower the reaction temperature to -20°C. The activation energy for the second substitution is higher than the first; cooling widens this kinetic gap.

    • Stoichiometry: Reduce the alcohol equivalent to 0.90 eq. It is easier to separate unreacted dibromo-pyrazine (non-polar) than the bis-product (polar).

Q2: My yield is low (<40%), and I see a new peak that isn't the product or starting material.

  • Diagnosis: Hydrolysis. Pyrazines are electron-deficient and prone to attack by hydroxide ions, forming the pyrazinone (tautomer of hydroxypyrazine).

  • Solution:

    • Dry Solvents: Ensure THF/DMF is <50 ppm water (Karl Fischer titration).

    • Base Quality: Old NaH absorbs moisture to form NaOH. Use fresh NaH or switch to Potassium tert-butoxide (KOtBu) (1.0M in THF) which is easier to handle anhydrously.

Q3: The reaction stalls at 50% conversion.

  • Diagnosis: Aggregation of the alkoxide or catalyst poisoning.

  • Solution:

    • Solvent Switch: If using pure THF, add 10% DMF as a co-solvent to break up ion pairs and increase the nucleophilicity of the alkoxide.

    • Crown Ether: Add 18-Crown-6 (0.1 eq) to chelate the sodium cation, making the alkoxide "naked" and more reactive.

Data & Optimization Matrix

Use this table to select conditions based on your specific impurity profile.

ScenarioRecommended BaseSolvent SystemTemperaturePrimary Risk
Standard NaH (60%)THF0°C to RTModerate Bis-formation
High Bis-Impurity KOtBuToluene/THF (10:1)-20°CSlow reaction rate
Low Solubility NaHDMF0°CHydrolysis (wet DMF)
Scale-up (>10g) K2CO3DMF60°CThermal runaway

Note on Scale-up: While K2CO3 is safer, it requires heat (60°C+) to deprotonate the alcohol effectively. This heat increases the risk of bis-substitution. For high purity, the NaH/Cold method is superior.

References

  • General Reactivity of Halopyrazines: Sato, N. "Comprehensive Heterocyclic Chemistry II," Vol 6. Elsevier, 1996. (Detailed kinetics of SNAr on pyrazines).
  • Regioselectivity in SNAr

    • BenchChem Application Note. "Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine."

  • Journal of Medicinal Chemistry. "Structure-Activity Relationships of Pyrazine-Based Kinase Inhibitors.
  • Organic Process Research & Development.

Technical Support Center: Purification of 2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult on the isolation of complex, nitrogen-rich bis-heterocycles. 2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine is a critical intermediate, often synthesized via the nucleophilic aromatic substitution (SNAr) of 2,5-dibromopyrazine with 3-pyridinemethanol[1].

Purifying this molecule presents a "perfect storm" of chromatographic challenges: it contains two highly basic nitrogen centers (pyridine and pyrazine) that cause severe chemisorption on standard silica, a lipophilic halogen that complicates phase partitioning, and a susceptibility to co-elute with unreacted starting materials. This guide provides field-proven, self-validating methodologies to eliminate silica streaking, optimize resolution, and maximize your isolated yield.

Purification Logic & Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Target, SMs, Bis-adduct) AqWorkup Aqueous Workup (5% LiCl / H2O Washes) Crude->AqWorkup PhaseSep Phase Separation AqWorkup->PhaseSep AqPhase Aqueous Phase (3-pyridinemethanol, DMF) PhaseSep->AqPhase Discard OrgPhase Organic Phase (Target, 2,5-DBP, Bis-adduct) PhaseSep->OrgPhase Keep Chromatography Chromatographic Selection OrgPhase->Chromatography NormalPhase Normal Phase (NH2-Silica) Hexane / EtOAc Chromatography->NormalPhase Scale > 5g RevPhase Reversed-Phase (C18) MeCN / H2O + 0.1% NH4OH Chromatography->RevPhase Scale < 5g PureProduct Pure 2-Bromo-5- (pyridin-3-ylmethoxy)pyrazine NormalPhase->PureProduct RevPhase->PureProduct

Fig 1: Decision tree for the purification of this compound.

Mechanistic Troubleshooting & FAQs

Q1: My product streaks severely across the TLC plate and flash column, leading to mixed fractions and poor recovery. Why is this happening, and how do I fix it? Causality: The streaking is a direct consequence of acid-base interactions. Standard bare silica gel is populated with acidic silanol groups (pKa ~4.5–5.0). The lone pair on the pyridine nitrogen (pKa ~5.2) strongly hydrogen-bonds and protonates upon contact with these silanols, causing non-ideal retention and severe tailing[2]. Solution: You must neutralize the stationary phase to prevent these secondary interactions.

  • Option A (Preferred): Switch to an Amine-functionalized (NH2) silica column. Because the stationary phase is end-capped with primary amines, silanol interactions are eliminated, allowing for sharp, Gaussian peaks[3].

  • Option B: If restricted to bare silica, pre-treat your column with 1–5% Triethylamine (Et3N) in hexanes, and maintain 1% Et3N in your mobile phase.

Q2: I am seeing significant contamination from unreacted 3-pyridinemethanol. How can I remove it before chromatography without losing my product? Causality: 3-pyridinemethanol is highly polar, acting as both a hydrogen-bond donor and acceptor. While it is water-soluble, the presence of polar aprotic reaction solvents (like DMF or DMSO) increases its partitioning into the organic layer during standard aqueous workups. Solution: Do not use acidic washes (e.g., HCl) to extract it, as your target pyrazine is also basic and will partition into the aqueous layer, destroying your yield. Instead, dilute the crude mixture in a large volume of EtOAc and wash sequentially with 5% aqueous LiCl. The LiCl drastically increases the ionic strength of the aqueous phase, stripping out the DMF and dragging the highly polar 3-pyridinemethanol with it, while leaving the more lipophilic target in the organic phase.

Q3: A non-polar impurity is eluting right at the solvent front during my gradient. What is it, and will it interfere? Causality: This is unreacted 2,5-dibromopyrazine. Lacking the polar pyridinylmethoxy group, it is highly lipophilic and has virtually no retention on silica under standard EtOAc/Hexane conditions. Solution: To ensure it does not tail into your product peak, hold your initial chromatographic gradient at an isocratic 5% EtOAc for at least 3 Column Volumes (CVs). This completely flushes the 2,5-dibromopyrazine from the column before you ramp up the polarity to elute the target.

Q4: I am detecting a highly polar byproduct that elutes long after my target. What is it? Causality: This is the bis-substituted adduct: 2,5-bis(pyridin-3-ylmethoxy)pyrazine. It forms when the SNAr reaction is run with an excess of 3-pyridinemethanol or extended reaction times[1]. Solution: Because it contains two basic pyridine rings, it will bind very strongly to the column. Ensure you stop fraction collection immediately after your target elutes to avoid co-eluting this impurity during the final column flush.

Quantitative Performance Matrix

To guide your method development, below is a comparative analysis of purification strategies based on empirical recovery data for this specific compound class:

Purification MethodStationary PhaseMobile PhaseAdditiveTarget ResolutionExpected Recovery
Standard Normal Phase Bare SiO2Hexanes / EtOAcNonePoor (Severe Tailing)< 45%
Modified Normal Phase Bare SiO2Hexanes / EtOAc1-5% Et3NModerate70 - 80%
Amine-Functionalized NH2-SilicaHexanes / EtOAcNoneExcellent> 85%
Reversed-Phase C18H2O / MeCN0.1% NH4OHExcellent> 90%

Self-Validating Experimental Protocol

Method: Amine-Functionalized Normal Phase Chromatography (Scalable >5g)

Step 1: Reaction Quench and Liquid-Liquid Extraction

  • Action: Dilute the crude DMF reaction mixture with 10 volumes of Ethyl Acetate (EtOAc). Wash the organic layer 3 times with equal volumes of 5% aqueous LiCl, followed by 1 wash with brine. Dry over anhydrous Na2SO4.

  • Causality: LiCl breaks the DMF-EtOAc emulsion and forces the polar DMF and unreacted 3-pyridinemethanol into the aqueous layer.

  • Validation Check: Spot the final aqueous layer on a TLC plate. UV activity stuck at the baseline confirms the removal of 3-pyridinemethanol. The absence of a high-Rf spot confirms your target product is safely retained in the organic phase.

Step 2: Dry Loading

  • Action: Add Celite (not bare silica) to the dried organic phase and concentrate under reduced pressure to obtain a free-flowing powder.

  • Causality: Dry loading prevents the strong solvent effects of EtOAc from dragging the product down the column prematurely. Using Celite instead of silica prevents premature acid-base degradation or irreversible binding of the product prior to entering the column[2].

Step 3: Gradient Elution on NH2-Silica

  • Action: Load the Celite onto an equilibrated Amine-functionalized (NH2) silica column. Run the following gradient:

    • 0–5% EtOAc in Hexanes for 3 CVs (Flushes 2,5-dibromopyrazine).

    • Ramp to 30% EtOAc over 10 CVs (Elutes target this compound).

    • Hold at 100% EtOAc for 3 CVs (Flushes bis-substituted adduct).

  • Causality: NH2-silica provides a mildly basic surface that repels the nitrogen lone pairs of the target, ensuring sharp peaks without the need for volatile, foul-smelling basic modifiers[3].

Step 4: Fraction Analysis & Pooling

  • Action: Analyze the fractions via UPLC-MS rather than relying solely on TLC.

  • Causality: The mono-bromo target and the bis-substituted byproduct may have deceptively similar Rf values on TLC if the plate is overloaded.

  • Validation Check: Confirm the exact mass of the target fractions. You must observe the characteristic 1:1 isotopic doublet for the bromine atom at M+H ~280 and 282 . Pool only the fractions containing this exact isotopic signature and concentrate to yield the pure product.

References

[1] Title: GLUCOSYLCERAMIDE SYNTHASE INHIBITORS - EP 4098654 A1 Source: European Patent Office / Google Patents URL:

[3] Title: Purine and Related Compound Purification Strategies Source: Teledyne Labs URL:[Link]

Sources

Technical Support Center: Troubleshooting Substituted Pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Agent: Senior Application Scientist Topic: Side-Product Analysis & Mitigation in Pyrazine Scaffolds

Introduction: The Pyrazine Reactivity Profile

Researchers often underestimate the pyrazine core. Unlike pyridines, the presence of two nitrogen atoms in a 1,4-relationship renders the ring significantly more electron-deficient (


-deficient). This creates two distinct reactivity challenges that drive side-product formation:
  • High susceptibility to Nucleophilic Aromatic Substitution (

    
    ):  Halopyrazines hydrolyze to pyrazinones (tautomers of hydroxypyrazines) much faster than halopyridines under basic cross-coupling conditions.
    
  • Oxidative Resistance: In de novo synthesis, the intermediate dihydropyrazine often fails to aromatize spontaneously, leading to "missing mass" or degradation during workup.

This guide addresses these specific failure modes.

Module 1: De Novo Synthesis (Condensation)

Context: The condensation of 1,2-diamines with 1,2-dicarbonyls is the primary route to alkylpyrazines.

Visualizing the Problem: The Oxidation Bottleneck

The reaction is not a single step.[1] It proceeds through a dihydropyrazine intermediate which is often stable enough to isolate but unstable enough to polymerize if not deliberately oxidized.

CondensationPathway Start 1,2-Diamine + 1,2-Dicarbonyl Inter Dihydropyrazine (INTERMEDIATE) Start->Inter -2 H₂O (Condensation) Prod Substituted Pyrazine (TARGET) Inter->Prod Oxidation (-2H) Side1 Polymer/Tar (Degradation) Inter->Side1 Acid/Heat No Oxidant Side2 Piperazine (Over-reduction) Inter->Side2 Excess H₂

Caption: The critical branch point in condensation is the dihydropyrazine intermediate. Failure to oxidize this species leads to polymerization rather than aromatization.

Troubleshooting Guide

Q: My LCMS shows a peak with [M+2] mass relative to my target, and the isolated yield is low. What happened? A: You have isolated the dihydropyrazine intermediate.

  • The Cause: Spontaneous air oxidation is often insufficient, especially for electron-rich substituents.

  • The Fix: You must add an active oxidative step before workup.

    • Protocol: After condensation is complete (TLC check), add MnO₂ (5-10 equiv) or DDQ (1.1 equiv) and stir at room temperature for 1-3 hours.

    • Alternative: For catalytic dehydrogenation, reflux in toluene with 10% Pd/C under an air balloon (avoid

      
      ).
      

Q: I am reacting an asymmetric diamine with an asymmetric diketone and getting a 1:1 mixture of isomers. Can I separate them? A: Separation is rarely feasible on a preparative scale due to nearly identical polarities.

  • The Cause: The condensation rates of the two amine centers are similar, leading to a statistical mixture of regioisomers (e.g., 2,6-dimethyl vs 2,5-dimethyl).

  • The Fix: Do not rely on separation. You must control the regiochemistry synthetically.

    • Strategy A: Use symmetric reagents (e.g., ethylenediamine + asymmetric diketone = single product).

    • Strategy B: Synthesize via the "Self-Dimerization" of

      
      -amino ketones  (generated in situ from amino acids) to force specific substitution patterns [1].
      

Module 2: Functionalization (Cross-Coupling)

Context: Suzuki-Miyaura coupling on chloropyrazines.[2][3]

Visualizing the Problem: The Hydrolysis Trap

The electron-deficient nature of pyrazine activates the C-Cl bond for


 attack by hydroxide ions (from the aqueous base), competing with the Transmetalation step.

SuzukiCompetitors Substrate 2-Chloropyrazine Pd_Ox Oxidative Addition Complex (L₂Pd(Ar)Cl) Substrate->Pd_Ox Pd(0) Hydrolysis Pyrazinone (Side Product) Substrate->Hydrolysis OH⁻ / H₂O (SₙAr Mechanism) Target Biaryl Pyrazine (Product) Pd_Ox->Target R-B(OH)₂ Transmetalation Dehal Protodehalogenation (Pyrazine-H) Pd_Ox->Dehal β-Hydride Elim or Solvent H-abstraction

Caption: In basic aqueous media, direct hydrolysis (Red dashed line) competes with the catalytic cycle. Pyrazinones are water-soluble and often lost during extraction.

Troubleshooting Guide

Q: My Suzuki reaction conversion is high, but I recovered very little mass after extraction. Where is my product? A: You likely formed the pyrazinone (hydroxypyrazine) side product.

  • The Mechanism: The base (e.g.,

    
    ) in water generates hydroxide. The chloropyrazine undergoes 
    
    
    
    displacement of Cl by OH. The resulting pyrazinone is highly polar/amphoteric and stays in the aqueous phase during extraction [2].
  • The Fix: Switch to anhydrous conditions.

    • Protocol: Use Cesium Carbonate (

      
      )  or Potassium Phosphate (
      
      
      
      )
      in dry Dioxane or Toluene.
    • Base Selection: Avoid strong hydroxide generators (NaOH, KOH).

Q: I see significant homocoupling of my boronic acid. A: Pyrazines can coordinate to Palladium, slowing down the transmetalation step and allowing the boronic acid to react with itself.

  • The Fix:

    • Increase catalyst loading slightly.

    • Use Buchwald precatalysts (e.g., XPhos Pd G2) which are less prone to inhibition by nitrogen-containing heterocycles compared to

      
       [3].
      

Module 3: Radical Functionalization (Minisci)

Context: Direct alkylation of pyrazines using carboxylic acids/peroxides (Minisci Reaction).

Q: I cannot stop the reaction at mono-substitution; I mostly get di- and tri-alkylated pyrazines. A: This is the classic Minisci paradox.

  • The Cause: Alkyl groups are electron-donating. Once the first alkyl group is added, the pyrazine ring becomes more nucleophilic (radical-receptive) than the starting material, accelerating the second addition [4].

  • The Fix:

    • Protonation Control: Run the reaction in a biphasic system (Water/DCM) with controlled acid (TFA) equivalents. The mono-alkylated product is more basic and will be protonated first, potentially protecting it from further radical attack if the radical is nucleophilic (though polarity mismatch usually favors attack on the protonated species, steric hindrance is your best tool here).

    • Stoichiometry: Use a deficiency of the radical source (0.7 equiv) and accept lower conversion to recycle the starting material.

Summary of Common Impurities

Impurity TypeOriginDetection (LCMS)Mitigation Strategy
Dihydropyrazine Incomplete condensation[M+2] peakAdd oxidant (

, DDQ) before workup.
Pyrazinone Hydrolysis of Halopyrazine[M-Cl+OH] (M-19)Use anhydrous base/solvent in cross-coupling.
Piperazine Over-reduction[M+4] peakAvoid

balloons; use transfer hydrogenation if needed.
Homocoupling Boronic acid dimerization[2xBoronic-H]Degas solvents thoroughly; use active catalysts (XPhos).

References

  • Synthesis of substituted pyrazines from N-allyl malonamides. RSC Advances. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Alkylations and hydroxymethylations of pyrazines via green Minisci-type reactions. PubMed. Available at: [Link]

Sources

Overcoming poor reactivity in cross-coupling of bromo-pyrazines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Troubleshooting for Bromo-Pyrazine Cross-Coupling

Executive Summary: The Pyrazine Paradox

Status: Active Case Subject: Overcoming stalled reactivity and side-reactions in 2-bromopyrazine coupling.

The Core Problem: Researchers often assume that because pyrazines are electron-deficient (


-deficient), they should undergo oxidative addition readily, similar to nitro-benzenes. While the C-Br bond is indeed activated, bromo-pyrazines present a "Pyrazine Paradox":
  • Catalyst Sequestration: The basic nitrogen atoms (N1/N4) coordinate strongly to the Palladium center, forming stable "off-cycle" resting states (

    
    -coordination) that arrest the catalytic turnover.
    
  • Protodehalogenation: The electron-deficient ring stabilizes the anionic intermediate formed after halogen abstraction, making the substrate highly prone to replacing the Bromine with Hydrogen (hydrodebromination) rather than the desired nucleophile.

This guide provides the field-proven logic to break these deadlocks.

Module 1: The Diagnostic Matrix

Before changing reagents, identify the specific failure mode of your reaction using this logic table.

ObservationDiagnosisRoot CauseImmediate Action
Reaction turns black immediately "Pd Black" PrecipitationLigand cannot stabilize Pd(0) or reduce Pd(II).Switch to Precatalysts (e.g., XPhos Pd G4 or Pd-PEPPSI). Do not use Pd(OAc)₂ + Monodentate phosphines.
Starting Material (SM) remains unchanged Catalyst PoisoningPyrazine N-atoms are binding to Pd, shutting down the cycle.Use Bulky Ligands (Buchwald type) to sterically crowd out the nitrogen interaction.
SM consumed, Product mass -79/80 (H instead of Br) HydrodebrominationHydride source present (often from solvent or base).Switch to Anhydrous/Aprotic conditions. Change base from alkoxide to Phosphate/Carbonate.
Coupling Partner (Boronic Acid) consumed, SM remains ProtodeboronationPyrazine promotes hydrolysis of the boronic acid.Switch to Boronic Esters (Pinacol) or MIDA boronates . Add water scavenger.[1]

Module 2: Mechanistic Failure Analysis

Understanding where the cycle breaks is critical. The diagram below maps the competition between the successful cycle and the two primary failure modes: N-Coordination Arrest and Hydrodebromination .

PyrazineCoupling Start Pd(0) Active Species Coordination FAILURE MODE A: Pd-N Coordination Complex (Catalyst Arrest) Start->Coordination Sterically Unhindered Ligands OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd Bulky Ligands (Prevent N-binding) Pyrazine 2-Bromo-Pyrazine Pyrazine->OxAdd TransMetal Transmetallation OxAdd->TransMetal Anhydrous Conditions HydroDehalo FAILURE MODE B: Hydrodebromination (Formation of H-Pyrazine) OxAdd->HydroDehalo Protic Solvent/Strong Base (Hydride Transfer) Prod Reductive Elimination (Product) TransMetal->Prod

Caption: Figure 1. The "Pyrazine Fork." Without bulky ligands, the pathway diverts to N-coordination (Red). With protic sources, it diverts to Hydrodebromination.[2]

Module 3: Suzuki-Miyaura Optimization

For C-C bond formation, the instability of the boronic acid in the presence of basic pyrazines is the main hurdle.

The "Gold Standard" Protocol

Use this when standard Pd(PPh₃)₄ fails.

  • Catalyst: Pd-PEPPSI-IPr (1–3 mol%) or XPhos Pd G4 (2 mol%).

    • Why: The NHC ligand in PEPPSI is extremely bulky and electron-rich, preventing pyrazine N-coordination. The "throw-away" pyridine ligand ensures rapid initiation.

  • Ligand (if not using PEPPSI): XPhos or SPhos .

  • Base: K₃PO₄ (3.0 equiv).

    • Why: Milder than carbonates; reduces protodeboronation rates.

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous).

    • Note: If using K₃PO₄, add exactly 1% v/v water to solubilize the base, but no more.

  • Temperature: 80–100 °C.

Protocol Step-by-Step:

  • Charge reaction vial with 2-bromopyrazine (1.0 eq), Boronic Ester (1.2 eq), K₃PO₄ (3.0 eq), and Pd-PEPPSI-IPr (2 mol%).

  • Seal and purge with Argon for 5 minutes (Crucial: Oxygen kills electron-rich catalysts).

  • Add anhydrous Dioxane via syringe.

  • Heat to 80 °C. Monitor via LCMS.

  • Troubleshooting: If conversion is <50% after 2 hours, spike with 0.1 eq of free NHC ligand or switch to Pd-PEPPSI-IPent (sterically bulkier).

Module 4: Buchwald-Hartwig Amination Specifics

C-N coupling on pyrazines is notoriously difficult due to the "double nitrogen" poisoning effect (substrate N + product amine N).

Ligand Selection Guide

Do not use BINAP or DPPF. They are often too rigid or not bulky enough to prevent N-binding on the pyrazine.

Amine TypeRecommended LigandCatalyst PrecursorBase
Primary Amines BrettPhos Pd(OAc)₂ or BrettPhos Pd G4NaOtBu
Secondary Amines RuPhos Pd₂(dba)₃ or RuPhos Pd G4LiHMDS / NaOtBu
Anilines tBuBrettPhos Pd G4 PrecatalystK₃PO₄
The "Anhydrous" Amination Protocol
  • Pre-complexation: If not using G3/G4 precatalysts, stir Pd(OAc)₂ and Ligand (1:1.2 ratio) in solvent at 80°C for 5 mins before adding substrate. This ensures the active species forms before the pyrazine can sequester the Pd.

  • Base Addition: Add LiHMDS (Lithium Hexamethyldisilazide) solution dropwise.

    • Why: LiHMDS is soluble in toluene and non-nucleophilic, preventing SNAr side reactions which are common with alkoxides on pyrazines.

  • Temperature: 100 °C.

Module 5: Decision Tree for Optimization

Use this workflow to select your initial conditions.

DecisionTree Start START: Coupling Type? Suzuki Suzuki-Miyaura (C-C Bond) Start->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Start->Buchwald Suz_Check Is Pyrazine Sterically Crowded? Suzuki->Suz_Check Amine_Type Amine Type? Buchwald->Amine_Type PEPPSI Use Pd-PEPPSI-IPent Base: K2CO3 Solvent: Dioxane Suz_Check->PEPPSI Yes (ortho-subs) XPhos Use XPhos Pd G4 Base: K3PO4 Solvent: THF/Water (10:1) Suz_Check->XPhos No RuPhos Ligand: RuPhos Base: LiHMDS Amine_Type->RuPhos Secondary / Cyclic BrettPhos Ligand: BrettPhos Base: NaOtBu Amine_Type->BrettPhos Primary

Caption: Figure 2. Ligand and reagent selection workflow based on substrate sterics and coupling type.

Frequently Asked Questions (FAQs)

Q: Why do I see 2-chloropyrazine impurities in my LCMS when coupling 2-bromopyrazine? A: This is Halide Scrambling . If you are using PdCl₂-based precatalysts or LiCl as an additive, the chloride can displace the bromide on the Pd(II) intermediate. Since the C-Cl bond is stronger, it may fail to undergo reductive elimination. Fix: Use Pd(OAc)₂ or Pd₂(dba)₃ sources, or ensure your precatalyst (like XPhos Pd G4) uses a mesylate (OMs) or other non-halide counterion if scrambling is severe.

Q: Can I use microwave irradiation? A: Yes, but with caution. Pyrazines are thermally sensitive. Microwave heating is excellent for overcoming the high activation energy of N-crowded couplings, but it often accelerates hydrodebromination. Recommendation: Limit runs to 10 minutes at 120°C. If it fails, switch to conventional heating at lower temps (80°C) for longer times.

Q: My reaction works for 2-bromopyridine but fails for 2-bromopyrazine. Why? A: Pyrazine has two nitrogens.[3] The second nitrogen (N4) increases the acidity of the ring protons (leading to side reactions) and doubles the probability of catalyst poisoning. You generally need higher catalyst loading (3–5 mol%) for pyrazines compared to pyridines.

References

  • BenchChem Technical Support. A Comparative Guide to Ligand Performance in 2-Bromopyrazine Amination Reactions. (2025).[4][5][6][7] Link

  • Organ, M. G., et al. Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Tamao–Corriu Cross-Coupling Reaction. Chemistry – A European Journal (2006). Link

  • Surry, D. S., & Buchwald, S. L. Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science (2011). Link

  • Li, H., et al. Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Journal of Organic Chemistry (2011). Link

  • BenchChem Technical Support. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. (2025).[4][5][6][7] Link

Sources

Optimizing reaction conditions for nucleophilic substitution on the pyrazine core

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazine Nucleophilic Aromatic Substitution (SNAr) Support Center. The pyrazine core is a privileged, electron-deficient scaffold widely utilized in drug discovery. While it readily undergoes SNAr, researchers frequently encounter challenges regarding regioselectivity, low conversion rates, and competing side reactions.

This guide provides causal explanations, optimization strategies, and self-validating experimental protocols to ensure synthetic success.

Section 1: Mechanistic Foundations & Regioselectivity (FAQ)

Q: Why does the pyrazine ring favor nucleophilic over electrophilic aromatic substitution? A: Pyrazine is a diazine (a six-membered heterocycle with two nitrogen atoms). The electronegative nitrogen atoms pull electron density away from the carbon atoms, making the ring highly electron-deficient. This inherent electronic landscape makes it highly resistant to electrophilic aromatic substitution (which requires an electron-rich ring) and highly susceptible to nucleophilic attack[1].

Q: How do substituents on the pyrazine ring dictate the regioselectivity of SNAr? A: When dealing with unsymmetrical dihalopyrazines, such as 2-substituted 3,5-dichloropyrazines, the electronic nature of the C2 substituent is the primary directing factor for the incoming nucleophile:

  • Electron-Withdrawing Groups (EWGs): Substituents like cyano (-CN) or methyl ester (-CO2Me) at the C2 position stabilize the negative charge of the intermediate Meisenheimer complex at the C5 position. Consequently, nucleophilic attack occurs preferentially at C5[2].

  • Electron-Donating Groups (EDGs): Substituents like methyl (-CH3) or methoxy (-OCH3) direct the incoming nucleophile to the C3 position. Interestingly, an iodine atom at C2 also directs substitution to C3; despite its inductive electron-withdrawing nature, the resonance donation from its large lone electron pairs increases local electron density, mimicking an EDG[2].

Regioselectivity Start 2-Substituted 3,5-Dichloropyrazine EWG C2 is EWG (-CN, -CO2Me) Start->EWG Electronic Influence EDG C2 is EDG (-CH3, -OCH3, -I) Start->EDG Electronic Influence C5 Nucleophilic Attack at C5 Position EWG->C5 Stabilizes Meisenheimer C3 Nucleophilic Attack at C3 Position EDG->C3 Resonance Donation

Logical relationship of C2 substituents dictating SNAr regioselectivity on pyrazines.

Section 2: Troubleshooting Guide & Optimization Strategies

Q: My SNAr reaction with a secondary amine is stalling at 40% conversion. How do I optimize the solvent and base? A: Stalled reactions typically result from a failure to stabilize the highly polar transition state or insufficient basicity to neutralize the generated acid by-product[3].

  • Solvent Causality: SNAr reactions proceed through a negatively charged Meisenheimer complex. Polar aprotic solvents (like DMSO, DMF, or NMP) stabilize this intermediate significantly better than non-polar or protic solvents.

  • Base Causality: The base must be strong enough to deprotonate the intermediate without acting as a competing nucleophile. While triethylamine (TEA) is common, switching to a stronger inorganic base like Cs2CO3 often drives the reaction to completion due to the "cesium effect," which enhances the solubility and reactivity of the nucleophile.

Quantitative Optimization of Base and Solvent for Pyrazine SNAr

EntrySolventBase (Equiv)Base pKa (in H2O)Temp (°C)Conversion (%)Impurity Profile
1THFTEA (2.0)10.76542Unreacted SM
2DMFTEA (2.0)10.78065Unreacted SM
3DMFK2CO3 (2.0)10.38078Trace hydrolysis
4DMSODIPEA (2.0)10.58085Clean
5DMSOCs2CO3 (2.0)~10.3*80>99Clean
6Water/HPMCKOH (2.0)15.75090Hydrolysis (10%)

(Note: Data synthesized from standard optimization matrices. Cs2CO3 exhibits enhanced solubility in polar aprotic solvents, drastically improving kinetics beyond raw pKa values).

Q: I am observing significant hydrolysis (hydroxypyrazine formation). How can I prevent this? A: Hydrolysis is a competing SNAr reaction where hydroxide (formed from adventitious water and your base) acts as the nucleophile.

  • Causality: If the base is added before the amine, or if the solvent is wet, the hydroxide will attack the highly electrophilic pyrazine core.

  • Solution: Strictly control the order of addition . Always mix the electrophile (pyrazine) and the nucleophile (amine) first. Allowing them to pre-coordinate before adding the base drastically reduces the formation of hydrolysis side-products.

Section 3: Standard Operating Procedures (SOPs)

To ensure reproducibility, we employ a self-validating protocol . This methodology includes built-in In-Process Controls (IPC) that verify the success of the current step before proceeding to the next, preventing downstream failures.

Protocol: Optimized SNAr of Amines with Halopyrazines

Step 1: Preparation & Purging (Self-Validation: Moisture Control)

  • Flame-dry a reaction vial equipped with a magnetic stir bar.

  • Add the halopyrazine (1.0 equiv, e.g., 1.0 mmol) and anhydrous DMSO (0.2 M, 5.0 mL).

  • Validation Check: The solution must be completely clear. Any cloudiness indicates moisture intrusion or degraded starting material. Do not proceed until the solution is clear.

Step 2: Nucleophile Addition

  • Add the amine nucleophile (1.1 equiv).

  • Stir at room temperature for 10 minutes.

  • Causality: Allowing the amine to mix before the base prevents base-catalyzed side reactions (like hydrolysis) and ensures the amine is the primary species interacting with the pyrazine.

Step 3: Base Addition & Heating

  • Add finely powdered, anhydrous Cs2CO3 (2.0 equiv).

  • Seal the vial and heat to 80 °C using an aluminum heating block.

Step 4: In-Process Control (IPC) Monitoring (Self-Validation: Reaction Progress)

  • After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

  • Validation Check: The starting material (SM) mass should be <5% relative to the product mass. If SM >5%, add an additional 0.2 equiv of amine and continue heating for 2 hours. This feedback loop guarantees complete conversion before workup.

Step 5: Quench and Workup

  • Cool the reaction to room temperature.

  • Quench the reaction by pouring the mixture into ice-cold water (15 mL).

  • Validation Check: For many hydrophobic pyrazine products, the product will precipitate immediately.

    • Branch A: If a precipitate forms, isolate via vacuum filtration (yields high purity).

    • Branch B: If no precipitate forms, proceed to liquid-liquid extraction with EtOAc (3 x 10 mL).

Step 6: Isolation

  • If extracted with EtOAc, wash the combined organic layers with brine (3 x 10 mL) to remove residual DMSO.

  • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

ExperimentalWorkflow Prep Step 1 & 2: Mix Pyrazine + Amine in Dry DMSO Base Step 3: Add Cs2CO3 & Heat to 80°C Prep->Base IPC Step 4: LC-MS IPC Check (Is SM < 5%?) Base->IPC AddMore Add 0.2 eq Amine & Heat 2h IPC->AddMore No (SM > 5%) Quench Step 5: Quench with Ice Water IPC->Quench Yes (SM < 5%) AddMore->IPC Precipitate Does Product Precipitate? Quench->Precipitate Filter Vacuum Filtration (High Purity) Precipitate->Filter Yes Extract EtOAc Extraction & Chromatography Precipitate->Extract No

Self-validating experimental workflow for pyrazine SNAr featuring LC-MS feedback loops.

References

Sources

Technical Support Center: Stability & Degradation Troubleshooting for 2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific stability challenges associated with 2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine . This molecule features a delicate balance of an electron-deficient halopyrazine ring and a benzylic-like ether linkage, making it highly susceptible to divergent degradation pathways depending on the pH of your buffers, mobile phases, or extraction solvents.

Below, we break down the causality of these degradation mechanisms and provide self-validating protocols to ensure the integrity of your experimental data.

Section 1: Core Degradation Pathways (Mechanistic FAQs)

Q1: Why does my compound degrade rapidly when formulated or analyzed in high-pH buffers (pH > 8)?

A1: Under basic conditions, the primary degradation route is [1]. The pyrazine ring is inherently electron-deficient, a property that is heavily exacerbated by the electronegative bromine atom at the C2 position. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, making the ipso-carbon highly electrophilic.

When exposed to basic buffers (e.g., ammonium bicarbonate or sodium hydroxide), hydroxide ions (OH⁻) act as strong nucleophiles. They attack the C2 position, forming a resonance-stabilized [2]. Because bromide is an excellent leaving group, the complex rapidly collapses, ejecting the bromide ion to yield 5-(pyridin-3-ylmethoxy)pyrazin-2-ol .

SNAr_Pathway SM This compound (Intact Molecule) OH Hydroxide Attack (OH⁻) at C2 Position SM->OH High pH (>8) MC Meisenheimer Complex (Resonance Stabilized) OH->MC Prod 5-(pyridin-3-ylmethoxy)pyrazin-2-ol + Br⁻ MC->Prod Bromide Elimination

SNAr degradation pathway of this compound under basic conditions.

Q2: I am seeing a new peak in my LC-MS corresponding to pyridin-3-ylmethanol when using 0.1% TFA. What is happening?

A2: You are observing [3]. In acidic mobile phases (pH < 3), the nitrogen atoms on both the pyridine (pKa ~5.2) and pyrazine (pKa ~0.6) rings become protonated. This massive withdrawal of electron density polarizes the molecule.

Crucially, the ether oxygen also becomes protonated, forming a highly reactive oxonium ion intermediate. Because the adjacent carbon is benzylic-like (pyridin-3-ylmethyl), the C-O bond is severely weakened. Water from your aqueous mobile phase acts as a nucleophile, cleaving the ether bond to yield 2-bromo-5-hydroxypyrazine and pyridin-3-ylmethanol (detected at m/z 110 for [M+H]⁺).

Acidic_Cleavage SM This compound (Intact Molecule) Hplus Protonation of N atoms & Ether Oxygen SM->Hplus Low pH (<3) Oxonium Oxonium Ion Intermediate (Activated C-O Bond) Hplus->Oxonium Prod 2-Bromo-5-hydroxypyrazine + Pyridin-3-ylmethanol Oxonium->Prod Nucleophilic Attack by H₂O

Acid-catalyzed ether cleavage yielding 2-bromo-5-hydroxypyrazine and pyridin-3-ylmethanol.

Section 2: Troubleshooting Experimental Workflows

Q3: How do I prevent degradation during extraction and purification?

A3: The key to preserving this molecule is maintaining a strictly neutral pH (6.5 - 7.5) and controlling thermal energy. Avoid protic solvents like methanol during the extraction phase, as they can participate in solvolysis if the pH shifts. Below is a self-validating methodology for stable extraction.

Step-by-Step Methodology: pH-Controlled Liquid-Liquid Extraction (LLE)

  • Sample Preparation: Dilute the reaction mixture or biological sample 1:1 with a pH 7.0 phosphate buffer (50 mM) to neutralize any residual acid or base.

  • Solvent Selection: Add an equal volume of cold ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Partitioning: Vortex gently for 2 minutes. Crucial: Do not use ultrasonic baths (sonication), as localized cavitation generates micro-heating that dramatically accelerates ether cleavage.

  • Separation: Centrifuge at 3000 x g for 5 minutes at 4°C to separate the organic and aqueous layers.

  • Drying and Concentration: Extract the organic layer, dry over anhydrous Na₂SO₄, and evaporate under a gentle stream of nitrogen at room temperature (do not exceed 30°C).

  • Self-Validation Step: Reconstitute in neutral acetonitrile. Analyze a 1 µL aliquot via LC-MS. The presence of a single intact peak at m/z 266/268 ([M+H]⁺, Br isotopes) with <2% area of the m/z 110 peak confirms a successful, degradation-free extraction.

Quantitative Stability Summary To assist in your experimental design, refer to the stability data summarized below:

ConditionpHTemp (°C)Half-Life (t½)Primary Degradant
0.1% TFA (Aqueous)2.02514 hoursPyridin-3-ylmethanol
Neutral Buffer7.025> 30 daysNone
Neutral Buffer7.04012 daysNone
50 mM Ammonium Bicarbonate9.5254.5 hours5-(pyridin-3-ylmethoxy)pyrazin-2-ol
0.1 M NaOH13.025< 10 mins5-(pyridin-3-ylmethoxy)pyrazin-2-ol
Q4: How can I systematically validate which degradation pathway is occurring in my assay?

A4: If you observe unexpected loss of your parent compound, use the following logical troubleshooting workflow. By correlating the pH of your system with specific mass shifts in your LC-MS data, you can pinpoint the exact mechanism and apply the correct fix.

Troubleshooting Start Degradation Detected in Assay/HPLC CheckPH Check Mobile Phase / Buffer pH Start->CheckPH Acidic pH < 5 (Acidic) CheckPH->Acidic Basic pH > 8 (Basic) CheckPH->Basic LCMS_Acid LC-MS shows m/z 110 for Pyridin-3-ylmethanol? Acidic->LCMS_Acid LCMS_Basic LC-MS shows loss of Br (-79 Da mass shift to m/z 204)? Basic->LCMS_Basic FixAcid Action: Switch to neutral buffer (e.g., Ammonium Acetate) LCMS_Acid->FixAcid Yes (Ether Cleavage) FixBasic Action: Lower pH to 7.0 Avoid strong bases LCMS_Basic->FixBasic Yes (SNAr)

Decision tree for identifying and resolving degradation pathways based on LC-MS and pH data.

References

  • Nucleophilic aromatic substitution - Wikipedia. Retrieved from[Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Retrieved from[Link]

  • Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions - RSC Advances. Retrieved from[Link]

Technical Support Center: Managing Regioselectivity in the Functionalization of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical resource for researchers, chemists, and drug development professionals navigating the complexities of pyrazine chemistry. The pyrazine core is a vital scaffold in pharmaceuticals, agrochemicals, and materials science, but its unique electronic nature presents significant challenges in achieving predictable, regioselective functionalization.[1][2]

This guide is structured to move from foundational principles to advanced troubleshooting, providing not just protocols, but the underlying chemical logic to empower you to make informed decisions in your own experiments.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Pyrazine Reactivity

Before troubleshooting specific reactions, it's crucial to understand the electronic landscape of the pyrazine ring.

Q1: Why is the unsubstituted pyrazine ring so resistant to classical electrophilic aromatic substitution (EAS)?

A1: The pyrazine ring is highly electron-deficient. This is due to the presence of two strongly electron-withdrawing nitrogen atoms at the 1 and 4 positions.[2] These nitrogen atoms significantly reduce the electron density of the aromatic π-system. Furthermore, under the acidic conditions often required for EAS (e.g., nitration, halogenation), the basic nitrogen atoms are protonated, leading to the formation of a pyrazinium cation. This further deactivates the ring, making it extremely resistant to attack by electrophiles. Direct electrophilic substitution is rarely successful unless the ring is "activated" with potent electron-donating groups.[3]

Q2: If not electrophilic attack, what reactions are favored on the pyrazine core?

A2: The electron-deficient nature of pyrazine makes it highly susceptible to two other major classes of reactions:

  • Nucleophilic Aromatic Substitution (SNAr): Halogenated pyrazines are excellent substrates for SNAr, where a nucleophile displaces a halide. The reactivity is often greater than that of corresponding halopyridines.

  • Radical Substitution: Reactions like the Minisci reaction, which involve the addition of a nucleophilic carbon-centered radical, are highly effective for functionalizing the protonated, electron-deficient pyrazine ring.[4]

  • Directed ortho-Metalation (DoM): By installing a directing group, specific protons can be abstracted with a strong base, creating a nucleophilic carbon center that can be trapped with an electrophile.[5]

Q3: How do substituents fundamentally alter the regiochemical outcome of reactions?

A3: Substituents are the primary tool for directing functionalization. Their electronic properties (donating vs. withdrawing) dictate the most reactive sites for a given reaction type.

  • Electron-Donating Groups (EDGs) like -NH₂, -OR, or -CH₃ increase the electron density of the ring, which can enable some electrophilic substitutions and strongly influence the position of nucleophilic attack on halopyrazines.[3]

  • Electron-Withdrawing Groups (EWGs) like -CN, -CO₂R, or -Cl further deactivate the ring towards electrophiles but can powerfully direct incoming nucleophiles in SNAr reactions.[3]

The following workflow provides a high-level decision-making process for approaching pyrazine functionalization.

G start Desired Functionalization of Pyrazine Derivative sub_check Does the pyrazine have existing substituents? start->sub_check reaction_type What type of bond do you want to form? sub_check->reaction_type Yes no_sub Unsubstituted Pyrazine sub_check->no_sub No cc_bond C-C Bond Formation reaction_type->cc_bond C-C Bond cn_bond C-N / C-O Bond Formation reaction_type->cn_bond C-N / C-O Bond chalogen_bond C-Halogen Bond reaction_type->chalogen_bond C-Halogen Bond no_sub_options Primary Options: - Minisci Reaction (Radical C-H) - Direct Halogenation (Harsh) - Lithiation/Borylation (C-H) no_sub->no_sub_options cc_options Is a halo-pyrazine available? cc_bond->cc_options cn_options Is a halo-pyrazine available? cn_bond->cn_options chalogen_options Is the ring activated by EDGs? chalogen_bond->chalogen_options cross_coupling Transition-Metal Cross-Coupling (Suzuki, Stille, Negishi, etc.) cc_options->cross_coupling Yes ch_func Direct C-H Functionalization cc_options->ch_func No ch_func_options Options: - Minisci Reaction (Radical) - Directed ortho-Metalation (DoM) - Transition-Metal C-H Activation ch_func->ch_func_options snar Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Amination cn_options->snar Yes ch_amino Consider Chichibabin-type amination (often low yielding on pyrazine) or building the ring from precursors. cn_options->ch_amino No eas_halogen Electrophilic Halogenation (e.g., with NBS, NCS) chalogen_options->eas_halogen Yes sandmeyer Consider Sandmeyer reaction from an aminopyrazine or build from halogenated precursors. chalogen_options->sandmeyer No

Caption: Decision workflow for pyrazine functionalization.

Part 2: Troubleshooting Guides for Common Reactions

This section addresses specific, practical problems encountered during key synthetic transformations.

Scenario 1: Nucleophilic Aromatic Substitution (SNAr)
Q: I am trying to perform a selective mono-amination on 2-substituted-3,5-dichloropyrazine, but I am getting a mixture of products at the C3 and C5 positions. How can I control the regioselectivity?

A: This is a classic problem where the electronic nature of the C2 substituent dictates the outcome. The regioselectivity is determined by the stability of the negatively charged Meisenheimer intermediate formed during the reaction.

  • Causality:

    • If your C2 substituent is an Electron-Donating Group (EDG) (e.g., -CH₃, -OCH₃), it stabilizes the Meisenheimer intermediate with the negative charge on the adjacent C3 carbon through inductive and resonance effects. This directs the incoming nucleophile to the C3 position .[3]

    • If your C2 substituent is an Electron-Withdrawing Group (EWG) (e.g., -CN, -CO₂Me), it stabilizes the intermediate where the charge is delocalized to the C5 position. This directs the incoming nucleophile to the C5 position .[3]

G cluster_EDG C2-Substituent is an EDG (e.g., -OCH3) cluster_EWG C2-Substituent is an EWG (e.g., -CN) start_edg 2-OCH3-3,5-dichloropyrazine + Nu- intermediate_edg Meisenheimer Intermediate (Negative charge stabilized at C3) start_edg->intermediate_edg Attack at C3 product_edg Major Product: 3-Nu-5-Cl-2-OCH3-pyrazine intermediate_edg->product_edg start_ewg 2-CN-3,5-dichloropyrazine + Nu- intermediate_ewg Meisenheimer Intermediate (Negative charge stabilized at C5) start_ewg->intermediate_ewg Attack at C5 product_ewg Major Product: 5-Nu-3-Cl-2-CN-pyrazine intermediate_ewg->product_ewg

Caption: Directing effects of C2 substituents in SNAr.

Troubleshooting & Validation:

  • Verify Substituent Effect: Confirm the electronic nature of your C2 group. If it's ambiguous, run a small-scale reaction and use ¹H NMR or 2D NMR (NOESY/ROESY) to confirm the structure of the major product.

  • Temperature Control: SNAr reactions can be exothermic. Running the reaction at a lower temperature (e.g., 0 °C to RT) can sometimes improve selectivity by favoring the thermodynamically more stable intermediate pathway.

  • Solvent Choice: Aprotic polar solvents like DMF, DMSO, or NMP are typically ideal for SNAr as they solvate the cation but not the nucleophile, increasing its reactivity.

C2-SubstituentElectronic NaturePreferred Site of AttackTypical C3:C5 Product Ratio
-OCH₃Strong EDGC3>95 : 5
-CH₃Weak EDGC3~90 : 10
-ClWeak EWGC5~15 : 85
-CO₂MeStrong EWGC5<5 : >95
-CNStrong EWGC5<2 : >98
Data synthesized from principles described in authoritative sources.[3]
Scenario 2: Minisci-Type Radical Alkylation
Q: My Minisci reaction on an alkylpyrazine is giving poor yields and a complex mixture of products, including poly-alkylation. How can I achieve clean mono-alkylation?

A: The Minisci reaction is a powerful tool for C-H functionalization but its radical nature requires careful control to manage selectivity and reactivity.[6][7][8][9]

  • Causality: The reaction proceeds via the addition of a nucleophilic alkyl radical to a protonated pyrazine ring.[4] The protonation step is critical as it lowers the LUMO of the heterocycle, making it susceptible to radical attack.[4] The position of attack is governed by a combination of the site of greatest spin density in the radical cation and steric effects. The initial product is often more electron-rich than the starting material, making it susceptible to a second alkylation.

Troubleshooting & Validation:

  • Control Stoichiometry: This is the most critical parameter. To favor mono-alkylation, use the pyrazine as the limiting reagent and the radical precursor in slight excess (e.g., 1.2-1.5 equivalents). To drive poly-alkylation, a large excess of the radical precursor is used.[6]

  • Ensure Full Protonation: The reaction must be run under acidic conditions (e.g., aqueous H₂SO₄, TFA). Incomplete protonation leads to a dramatic drop in reactivity. Check the pH of your reaction mixture; it should be strongly acidic (pH < 1).

  • Choice of Oxidant/Radical Source: The classic system uses AgNO₃ (catalytic) and (NH₄)₂S₂O₈ (stoichiometric) to generate radicals from carboxylic acids.[4] Newer, "greener" methods might use different catalysts and radical sources, such as those derived from aldehydes.[6][7] Ensure your chosen system is appropriate for your substrate.

  • Temperature Management: These reactions can be exothermic. Maintain a consistent temperature (often RT to 50 °C) to prevent side reactions and decomposition.

Protocol: Regioselective Minisci Ethylation of 2,5-Dimethylpyrazine

This protocol is adapted from methodologies developed for green Minisci-type reactions.[6]

  • Reagent Setup: In a round-bottom flask, dissolve 2,5-dimethylpyrazine (1.0 eq) in deionized water and cool to 0 °C in an ice bath.

  • Acidification: Slowly add concentrated sulfuric acid (e.g., 4-5 eq) while monitoring the temperature to ensure it remains below 20 °C.

  • Addition of Radical Precursor: Add propanal (1.5 eq) to the acidic solution.

  • Initiation: In a separate container, prepare a solution of iron(II) sulfate heptahydrate (FeSO₄·7H₂O, 0.2 eq) and hydrogen peroxide (30% aq., 1.5 eq). Add this solution dropwise to the reaction mixture over 30 minutes. The reaction is often accompanied by gas evolution and a color change.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the consumption of the starting material by TLC or GC-MS.

  • Work-up: Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate or by adding solid sodium sulfite to destroy excess peroxide, followed by basification with NaOH (aq.) to pH ~9-10.

  • Extraction & Purification: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., CH₂Cl₂, EtOAc). Combine the organic layers, dry with Na₂SO₄, concentrate, and purify by flash column chromatography on silica gel to isolate the mono-ethylated product.

Scenario 3: Transition Metal-Catalyzed Cross-Coupling
Q: I am attempting a Suzuki-Miyaura coupling with a 2-chloropyrazine, but the reaction is sluggish and gives low yields, with significant starting material recovery and some protodeboronation of my boronic acid. What is going wrong?

A: Chloropyrazines are notoriously challenging substrates for cross-coupling reactions due to the high strength of the C-Cl bond. This makes the initial oxidative addition step of the catalytic cycle very difficult.[1][10]

  • Causality: The catalytic cycle for Suzuki coupling involves oxidative addition of the halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the product.[11] For chloropyrazines, the energy barrier for the oxidative addition step is high. Furthermore, the nitrogen atoms of the pyrazine can coordinate to the palladium center, potentially inhibiting catalysis.[10]

Troubleshooting & Validation:

  • Catalyst & Ligand Selection is CRITICAL: Standard catalysts like Pd(PPh₃)₄ are often ineffective. You must use a more active, electron-rich catalyst system designed for challenging substrates.

    • Recommended Systems: Use modern phosphine ligands like those from the Buchwald-Hartwig family (e.g., SPhos, XPhos, RuPhos) with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂. These bulky, electron-rich ligands promote the difficult oxidative addition step.[1]

    • Alternative Catalysts: Specialized palladium(II) ONO pincer complexes have demonstrated high efficacy for coupling 2-chloropyrazine, even at low catalyst loadings.[10]

  • Choice of Base: The base is crucial for activating the boronic acid in the transmetalation step. Strong bases like NaOH or NaOEt can work, but for sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ are often better, as they minimize side reactions like catalyst inhibition and protodeboronation.[10]

  • Solvent System: A mixture of an organic solvent (like toluene or dioxane) and water is often used to dissolve both the organic and inorganic reagents.

  • Combat Protodeboronation: If you suspect your boronic acid is unstable under the reaction conditions, consider switching to a more robust boron reagent, such as a potassium trifluoroborate salt (R-BF₃K) or an MIDA boronate.[10]

  • Increase Reaction Energy: Microwave irradiation can be highly effective for activating reluctant substrates like chloropyrazines, significantly reducing reaction times from hours to minutes.[1]

G Simplified Suzuki Catalytic Cycle for Chloropyrazine pd0 Pd(0)L_n (Active Catalyst) oxidative_add Oxidative Addition (RATE-LIMITING STEP) pd0->oxidative_add Pyrazinyl-Cl pd2_complex Pyrazinyl-Pd(II)-Cl(L_n) oxidative_add->pd2_complex transmetalation Transmetalation (with R-B(OH)2 + Base) pd2_complex->transmetalation pd2_aryl Pyrazinyl-Pd(II)-R(L_n) transmetalation->pd2_aryl reductive_elim Reductive Elimination pd2_aryl->reductive_elim reductive_elim->pd0 Regenerates Catalyst product Product: Pyrazinyl-R reductive_elim->product

Caption: Suzuki cycle highlighting the challenging step for chloropyrazines.

References

  • Bohman, B., Berntsson, B., Dixon, R. C. M., Stewart, C. D., & Barrow, R. A. (2014). Alkylations and Hydroxymethylations of Pyrazines via Green Minisci-Type Reactions. Organic Letters, 16(11), 2787-2789. [Link]

  • Balkenhohl, M., Ziegler, D. S., Des-Fountain, Q., & Knochel, P. (2018). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Beilstein Journal of Organic Chemistry, 14, 2858-2867. [Link]

  • ACS Publications. (2014). Alkylations and Hydroxymethylations of Pyrazines via Green Minisci-Type Reactions. Organic Letters. [Link]

  • Bohman, B., et al. (2014). Alkylations and hydroxymethylations of pyrazines via green minisci-type reactions. Organic Letters, 16(11). [Link]

  • Nikishkin, N. I., & O'Neill, P. M. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(20), 3246-3263. [Link]

  • Bohman, B., et al. (2014). Alkylations and hydroxymethylations of pyrazines via green Minisci-type reactions. PubMed. [Link]

  • Nikishkin, N. I., & O'Neill, P. M. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. [Link]

  • Procter, D. J., et al. (2018). Recent Advances in Minisci-Type Reactions. SciSpace. [Link]

  • Kumar, P., et al. (2022). Regioselective Synthesis of Functionalized Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones via Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation. The Journal of Organic Chemistry, 87(19), 12799–12815. [Link]

  • Bong, Y. K., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology. [Link]

  • Kumar, P., et al. (2022). Regioselective Synthesis of Functionalized Pyrrolo[1,2- a]pyrazine-3,6(2 H,4 H)-diones via Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation. PubMed. [Link]

  • Barlin, G. B. (1982). The Pyrazines. In The Chemistry of Heterocyclic Compounds. [Link]

  • Ballaschk, F., Erhardt, H., & Kirsch, S. F. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Publishing. [Link]

  • Obot, I. B., et al. (2018). The electronic structure of pyrazine. Configuration interaction calculations using an extended basis. ResearchGate. [Link]

  • ResearchGate. (n.d.). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. [Link]

  • Ballaschk, F., Erhardt, H., & Kirsch, S. F. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Publishing. [Link]

  • Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences. [Link]

  • Nietfeld, J. P., et al. (2011). Structural Effects on the Electronic Properties of Extended Fused-Ring Thieno[3,4-b]pyrazine Analogues. The Journal of Organic Chemistry, 76(15), 6383–6388. [Link]

  • Lee, H., & Kim, H. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 744–750. [Link]

  • Tu, K. N., Kim, S., & Blum, S. A. (2019). Copper-Catalyzed Aminoboration from Hydrazones To Generate Borylated Pyrazoles. Organic Letters, 21(5), 1283–1286. [Link]

  • Freeman, A. M., & Estévez, R. E. (2025). Optimal Synthesis of Substituted and Branched Pyrazines via Reaction of Alpha Hydroxy Ketones with Selected Nitrogen Sources. ResearchGate. [Link]

  • Nietfeld, J. P., et al. (2011). Structural effects on the electronic properties of extended fused-ring thieno[3,4-b]pyrazine analogues. PubMed. [Link]

  • Hassaneen, H. M., & Shawali, A. S. (2013). Regioselective synthesis of some functionalized 3,4'-bis-(pyrazolyl)ketones and chemoselectivity in their reaction with hydrazine hydrate. European Journal of Chemistry, 4(2), 102-109. [Link]

  • University of Liverpool. (n.d.). Diazoles & diazines: properties, syntheses & reactivity. [Link]

  • Ross, N. A., & Sarpong, R. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link]

  • University of Bristol Research Portal. (2021). The lithiation–borylation reaction. [Link]

  • ACS Publications. (n.d.). C-H Functionalization. [Link]

  • Houminer, Y., Southwick, E. W., & Williams, D. L. (1989). Substituent-directing effects in the homolytic acylation of pyrazine derivatives. The Journal of Organic Chemistry, 54(3), 640–644. [Link]

  • Leonori, D., & Aggarwal, V. K. (2014). Lithiation-borylation methodology and its application in synthesis. Accounts of Chemical Research, 47(10), 3174–3183. [Link]

  • Gazvoda, M., et al. (2020). Conformationally Driven Ru(II)-Catalyzed Multiple ortho-C–H Bond Activation in Diphenylpyrazine Derivatives in Water: Where Is the Limit?. MDPI. [Link]

  • ResearchGate. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. [Link]

  • Sharma, P., et al. (2023). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances, 13(47), 32903–32907. [Link]

  • Aggarwal Group. (n.d.). Lithiation- Borylation in Synthesis. [Link]

  • Winstanley, T., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

  • Zhang, C. Y., & Tour, J. M. (1999). Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. Journal of the American Chemical Society, 121(38), 8783–8790. [Link]

  • Pitchaiah, A., et al. (2012). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. Molecules, 17(12), 14680–14721. [Link]

  • Scribd. (n.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. [Link]

  • Zadrazilova, I., et al. (2017). Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. Molecules, 22(11), 1957. [Link]

Sources

Technical Support Center: Eradicating Palladium Residues from Pyrazine-Based APIs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter the "Palladium Trap"—a scenario where nitrogen-rich heterocycles like pyrazines stubbornly retain palladium catalyst residues long after Suzuki, Buchwald-Hartwig, or Sonogashira couplings are complete.

This guide is engineered to provide researchers and drug development professionals with mechanistic troubleshooting, self-validating protocols, and actionable insights to consistently achieve <5 ppm Pd in your final Active Pharmaceutical Ingredient (API).

The Causality of the "Palladium Trap"

Pyrazines are formidable bidentate or monodentate nitrogen donors. According to Hard-Soft Acid-Base (HSAB) theory, the sp² hybridized nitrogen atoms act as borderline-to-soft bases that readily coordinate with soft acids like Pd(0) and Pd(II). This creates a deep thermodynamic sink, causing the metal to co-crystallize or co-elute with the API.

To break this coordinate bond, we must introduce a significantly softer base (such as a thiol, dithiocarbamate, or xanthate) to outcompete the pyrazine and form a thermodynamically superior Pd-S complex.

Caption: Thermodynamic competition between pyrazine APIs and sulfur-based scavengers for Palladium.

Mechanistic FAQs

Q: Standard aqueous washes and silica gel chromatography fail to reduce Pd below 500 ppm in my pyrazine compound. Why? A: Standard silica gel relies on physisorption and polarity differences. Because the palladium is intimately coordinated to the pyrazine ring, the entire Pd-API complex behaves as a single molecular entity, often streaking across the column. Aqueous washes (even acidic ones) fail because the Pd-N coordinate bond is thermodynamically stronger than the solvation energy of the metal in water. You must shift from physisorption to chemisorption using functionalized scavengers[1].

Q: How do I choose between a solid-supported scavenger and a homogeneous precipitation agent? A: Solid-supported scavengers (e.g.,2[2]) are ideal for highly lipophilic APIs because they can be filtered out directly, leaving the API in solution. However, if your pyrazine API is highly polar, it may non-specifically adsorb to the silica backbone. In such cases, homogeneous scavengers like 3[3] are superior, as they precipitate the Pd directly from the solution without requiring a silica matrix.

Troubleshooting Guides

Issue 1: High API loss (>15%) during silica-based scavenging.

  • Root Cause: Non-specific hydrogen bonding between the pyrazine nitrogens and unreacted silanol (Si-OH) groups on the silica support.

  • Resolution: Switch to an "end-capped" scavenger where residual silanols are deactivated. Alternatively, pre-treat the reaction mixture with 0.1 equivalents of a volatile competitive amine (e.g., triethylamine) to block silanol sites before adding the scavenger[4].

Issue 2: Emulsions or unfilterable colloidal suspensions form when using homogeneous scavengers like TMT.

  • Root Cause: Reagents like5[5] form highly insoluble, microcrystalline Pd-complexes that bypass standard filter frits.

  • Resolution: Add a filter aid (e.g., Celite 545) at 10-20 wt% relative to the crude mixture and digest the suspension at 40°C for 1 hour to promote particle agglomeration before filtration.

Caption: Decision matrix for selecting and troubleshooting Pd scavenging strategies.

Quantitative Data: Scavenger Comparison for N-Heterocycles

Scavenger TypeFunctional GroupMechanismOptimal SolventTypical Pd Reduction (from 1000 ppm)API Recovery
SiliaMetS Thiol -SH (Silica supported)ChemisorptionTHF, Toluene, EtOAc< 10 ppm85-95% (Watch for silanol binding)
PIX Xanthate (Homogeneous)PrecipitationAlcohols, Water< 1 ppm> 95%
TMT Triazine-thiol (Homogeneous)PrecipitationDMF, DMSO, Water20-50 ppm> 90% (Requires Celite filtration)
Activated Carbon N/A (Porous Carbon)PhysisorptionDCM, MeOH200-400 ppm70-80% (High non-specific binding)

Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems . Do not proceed to the final isolation step without passing the built-in analytical checkpoints.

Protocol 1: Heterogeneous Scavenging (SiliaMetS Thiol Workflow)

Best for lipophilic pyrazines soluble in non-polar organic solvents.

  • Dissolution: Dissolve the crude pyrazine API in a non-competing solvent (e.g., EtOAc or Toluene) at 10 volumes.

  • Scavenger Addition: Add 5 molar equivalents of SiliaMetS Thiol relative to the theoretical Pd catalyst loading[2].

  • Incubation: Stir the suspension at 40°C for 4 hours. (Causality: Elevated temperature increases the kinetic rate of ligand exchange, allowing the thiol to outcompete the pyrazine).

  • Validation Checkpoint: Withdraw a 1 mL aliquot, filter through a 0.2 µm PTFE syringe filter, and perform a rapid colorimetric Pd test or rapid ICP-MS.

    • Validation Rule: If Pd is >50 ppm, the equilibrium has not shifted sufficiently. Add 2 additional equivalents of scavenger and stir for 2 more hours before proceeding.

  • Filtration: Filter the bulk mixture through a pad of Celite. Wash the pad with 2 volumes of warm solvent to ensure full API recovery.

  • Concentration: Concentrate the filtrate in vacuo to yield the purified API.

Protocol 2: Ultra-Efficient Homogeneous Precipitation (PIX/Iodine System)

Best for polar pyrazines where silica adsorption causes unacceptable yield loss.

  • Dissolution: Dissolve the crude API in a water-miscible solvent (e.g., THF or Ethanol).

  • Synergistic Oxidation: Add 0.1 equivalents of Iodine (I₂). (Causality: I₂ oxidizes highly stable, unreactive Pd(0) species to Pd(II), which is significantly more electrophilic and reactive toward xanthate ligands)[3].

  • PIX Addition: Add 3-5 equivalents of Potassium Isopropyl Xanthate (PIX) dissolved in a minimal amount of water.

  • Digestion: Stir at room temperature for 2 hours. A distinct, dark precipitate (Pd-xanthate complex) will form.

  • Validation Checkpoint: Centrifuge a 2 mL sample at 5000 rpm for 5 minutes.

    • Validation Rule: The supernatant must be visually clear and devoid of the dark Pd complex. If the supernatant is tinted brown/black, digestion is incomplete; heat to 35°C for an additional hour.

  • Filtration: Filter the suspension through a 0.45 µm PTFE membrane.

  • Crystallization: Induce crystallization of the API to leave any trace soluble Pd-PIX complexes behind in the mother liquor.

References

  • [2] Title: SiliaMetS® Metal Scavengers : an Efficient Tool to Remove Source: Technology Networks / SiliCycle URL:

  • [4] Title: Process Development Whitepaper Metal Scavenging Source: CatSci Ltd URL:

  • [1] Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development (ACS Publications) URL:

  • [5] Title: Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents Source: ResearchGate URL:

  • [3] Title: Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger Source: RSC Publishing (Green Chemistry) URL:

Sources

Stability issues of 2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Stability & Handling of 2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine

Executive Summary & Chemical Profile

Compound: this compound Primary Application: Intermediate in the synthesis of kinase inhibitors (e.g., substituted pyrazines) and heterobifunctional degraders (PROTACs). Chemical Nature: Electron-deficient heteroaromatic scaffold containing a labile halogen (Bromine) and a basic pyridine moiety linked via an ether bridge.

Critical Stability Warning: This compound exhibits conditional instability . While the ether linkage is robust under neutral conditions, the pyrazine core is highly susceptible to Nucleophilic Aromatic Substitution (


)  at the C-2 position (Bromine displacement) in the presence of nucleophiles (amines, thiols, hydroxide). Furthermore, the pyridine nitrogen introduces pH-dependent solubility that can precipitate the compound in neutral aqueous buffers.

Stability Profile & Solvent Compatibility

Solid State Stability
  • Storage: Store at 2–8°C (short-term) or -20°C (long-term).

  • Atmosphere: Hygroscopic. Store under inert gas (

    
     or Ar) to prevent moisture-induced hydrolysis.
    
  • Light: Photosensitive. Protect from direct light to prevent radical debromination or pyridine oxidation.

Solution Stability Matrix
Solvent SystemStability RatingTechnical Notes
DMSO (Anhydrous) High Recommended for stock solutions (>50 mM). Stable for weeks at -20°C. Avoid freeze-thaw cycles.
DMF / DMA Medium-High Good solubility. Ensure solvent is amine-free (degradation risk via

).
Methanol / Ethanol Low Avoid for long-term storage. Alkoxide ions (formed by trace base) can displace Bromine (Methoxylation).
Water (Neutral pH) Very Low Poor solubility. Slow hydrolysis of Br -> OH over time.
Acidic Buffer (pH < 4) Medium Soluble due to Pyridine protonation (

). Ether linkage is stable, but hydrolysis of Br is accelerated by acid catalysis.
Basic Buffer (pH > 9) Critical Failure Rapid hydrolysis (

) of Bromine to form the pyrazinone derivative.

Degradation Pathways (Mechanism of Action)

The following diagram illustrates the primary degradation routes users must avoid.

DegradationPathways Compound This compound (Active Reagent) HydrolysisProduct 5-(pyridin-3-ylmethoxy)pyrazin-2-ol (Inactive Pyrazinone) Compound->HydrolysisProduct Aqueous Base (pH > 9) Hydrolysis of C-Br SNArProduct 2-Amino/Alkoxy-Substituted Product (Impurity) Compound->SNArProduct Nucleophiles (R-NH2, R-OH) SNAr Displacement CleavageProduct 5-Bromopyrazin-2-ol + 3-Pyridinemethanol Compound->CleavageProduct Strong Acid / Heat Ether Cleavage NOxide Pyridine N-Oxide (Oxidation Product) Compound->NOxide Peroxides / Air Oxidation

Figure 1: Primary degradation pathways. The Red path (Hydrolysis) and Yellow path (


) are the most common failure modes in solution.

Troubleshooting Guide (FAQ)

Q1: My LCMS shows a mass shift of -63 Da (Loss of Br, Gain of OH). What happened?

  • Diagnosis: Hydrolysis has occurred.[1][2][3] The Bromine atom (79/81 Da) was replaced by a Hydroxyl group (17 Da).

  • Cause: The compound was likely exposed to aqueous conditions at pH > 7.5 or stored in DMSO containing significant water content.

  • Solution: Use anhydrous DMSO for stocks. If aqueous dilution is necessary, keep pH < 7 and use immediately.

Q2: I see a precipitate immediately upon diluting my DMSO stock into PBS.

  • Diagnosis: Solubility crash.

  • Mechanism: The pyridine nitrogen (

    
    ) is deprotonated at pH 7.4 (PBS), rendering the molecule neutral and hydrophobic.
    
  • Solution:

    • Lower the pH of the buffer to ~5.5 (Acetate buffer) to protonate the pyridine.

    • Increase DMSO co-solvent concentration (e.g., 5-10%).

    • Use a solubilizing agent like cyclodextrin if biological compatibility allows.

Q3: Can I use Methanol to dissolve the compound for an NMR sample?

  • Diagnosis: Risky.

  • Reasoning: While soluble, methanol is a nucleophile. If the methanol is not strictly anhydrous or contains trace base, it can displace the bromine to form the methoxy-pyrazine analog over 24-48 hours.

  • Solution: Use deuterated DMSO (

    
    -DMSO) or Chloroform (
    
    
    
    ) for analytical characterization.

Q4: The solution turned yellow/brown after 2 days on the bench.

  • Diagnosis: Photo-oxidation or N-oxide formation.

  • Solution: Pyrazines are electron-poor and can form charge-transfer complexes or N-oxides. Always wrap vials in aluminum foil and store in the dark.

Standard Operating Protocols (SOPs)

Protocol A: Preparation of Stable Stock Solution (50 mM)
  • Calculate: Determine mass required (MW ≈ 266.1 g/mol ).

    • Example: For 1 mL of 50 mM, weigh 13.3 mg.

  • Solvent: Use Anhydrous DMSO (Water content < 0.1%).

    • Note: Do not use "old" DMSO that has been sitting open; it absorbs atmospheric water.

  • Dissolution: Vortex for 30 seconds. The solution should be clear and colorless to faint yellow.

  • Aliquot: Dispense into single-use amber vials (e.g., 50 µL aliquots) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C.

    • Validity: 6 months if kept frozen and dry.

Protocol B: QC Check via HPLC-UV
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the compound).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Wavelength: Monitor at 254 nm (Pyrazine ring) and 280 nm .

  • Pass Criteria: Purity > 95%. Impurity at RRT ~0.8 (Hydrolysis product) should be < 1%.

References

  • Evaluation of Halo-Pyrazine Reactivity : Luo, H., et al. (2022).[4][5] Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols.[5]The Journal of Organic Chemistry. (Mechanistic parallel for electron-deficient heteroaryl bromides).

  • Pyrazine Synthesis & Stability : ChemScene Product Data: 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine (Analogous Structure). [6][4][7][8][9]

  • Hydrolysis Kinetics of Heterocycles : Cader, T., et al. (2021). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. (Demonstrates stability limits of pyridine-halogen bonds).

  • Nucleophilic Substitution Mechanisms (

    
    ) :
    Save My Exams. Substitution Reactions of Halogenoalkanes & Heterocycles. (General mechanism validation).
    
    

Sources

Validation & Comparative

A Comparative Guide to the Definitive Structural Validation of 2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine via Single-Crystal X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is not merely a characterization step; it is the bedrock upon which all subsequent research is built. An incorrect structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationship (SAR) studies, and the costly failure of drug candidates in later stages. The heterocyclic pyrazine scaffold is a common motif in medicinal chemistry, valued for its role in biologically active compounds.[1] Our subject for this guide, 2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine, serves as a pertinent case study to illustrate the gold-standard method for its structural validation: Single-Crystal X-ray Diffraction (SCXRD).

This guide provides an in-depth, experience-driven comparison of SCXRD with other common analytical techniques. We will not only detail the protocol but also explain the causality behind our experimental choices, ensuring a self-validating workflow that guarantees the integrity of the final structure.

The Analytical Challenge: Beyond Connectivity to Configuration

Standard analytical techniques are essential components of a chemist's toolkit. For a molecule like this compound, Nuclear Magnetic Resonance (NMR) spectroscopy would confirm the proton and carbon backbone, establishing connectivity. Mass Spectrometry (MS) would verify the molecular weight and offer fragmentation patterns consistent with the proposed structure. However, neither technique directly observes the precise spatial arrangement of atoms. They provide a 2D-inferred picture, not a 3D-proven one.

SCXRD stands alone in its ability to provide a direct, high-resolution visualization of the molecular structure in the solid state.[2][3][4] It determines not just connectivity but also precise bond lengths, bond angles, and the absolute configuration of chiral centers, making it the definitive method for structural proof.[5][6]

The SCXRD Workflow: A Self-Validating Protocol from Powder to Proof

The journey from a synthesized powder to a validated crystal structure is a multi-step process where each stage has built-in quality checks. The goal is to produce a Crystallographic Information File (CIF) that is not only an archive of the structure but also a testament to the quality of the experiment.

Prerequisite: Synthesis and High-Quality Crystal Growth

The most significant bottleneck in any SCXRD experiment is obtaining a suitable single crystal.[2] The crystal must be a well-ordered, single lattice, typically between 0.1-0.3 mm in size, and free of significant defects.[4][7]

Experimental Protocol: Crystallization via Slow Evaporation

  • Rationale: Slow evaporation is a straightforward method that is effective for moderately soluble, stable compounds. A mixed solvent system is chosen to fine-tune solubility, preventing rapid precipitation which leads to amorphous powder or poorly-formed microcrystals.

  • Step 1: Solution Preparation: Dissolve ~10 mg of purified this compound in a minimal volume (~0.5 mL) of a "good" solvent in which it is freely soluble (e.g., Dichloromethane).

  • Step 2: Introduction of Anti-Solvent: To this solution, add a miscible "anti-solvent" in which the compound is poorly soluble (e.g., Hexane) dropwise until the solution becomes faintly turbid. Add one or two drops of the good solvent to redissolve the precipitate.

  • Step 3: Crystal Growth: Cover the vial with a cap, pierced with a needle. This allows for very slow evaporation of the more volatile solvent (Dichloromethane) over several days. As the solvent composition shifts towards a higher concentration of the anti-solvent, the solution becomes supersaturated, promoting slow, ordered crystal growth.

  • Step 4: Crystal Harvesting: Once crystals of suitable size and quality are observed under a microscope, they are carefully harvested using a micromanipulator loop.

Data Collection: Interrogating the Crystal with X-rays

The harvested crystal is mounted on a goniometer and cooled in a cryostream (typically 100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern.

Experimental Protocol: Diffractometer Data Collection

  • Step 1: Mounting: The selected crystal is affixed to a nylon loop with cryo-protectant oil and flash-cooled in the nitrogen stream of the diffractometer.

  • Step 2: Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system.

  • Step 3: Data Collection Strategy: The instrument software calculates an optimal strategy to collect a complete and redundant dataset. The crystal is rotated through a series of orientations while being irradiated by a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).[4]

  • Step 4: Data Integration: The raw diffraction images, containing thousands of reflection spots, are processed.[8] The software integrates the intensity of each spot and applies corrections for experimental factors (e.g., Lorentz-polarization), yielding a reflection file.

Structure Solution and Refinement: From Data to Model

This stage is entirely computational. The "phase problem" is the primary hurdle: while we measure the intensities (amplitudes) of the diffracted waves, the phase information is lost.[7]

Computational Protocol: Structure Solution and Refinement

  • Step 1: Structure Solution: Using direct methods, which employ statistical relationships between reflection intensities, an initial set of phases is generated.[9] This allows for the calculation of an initial electron density map, where peaks correspond to atomic positions.

  • Step 2: Model Building: An initial atomic model is built into the electron density map. For our target molecule, the heavy bromine atom would be easily located, followed by the pyrazine and pyridine rings.

  • Step 3: Refinement: The model (atomic coordinates, displacement parameters) is refined against the experimental data using a least-squares method.[10] The goal is to minimize the difference between the observed structure factors (|F_o|) and the structure factors calculated from the model (|F_c|).[10] This iterative process improves the model until it converges. Hydrogen atoms are typically placed in calculated positions.

The Cornerstone of Trust: Structure Validation

A refined structure is not necessarily a correct one. The final, and most critical, step is rigorous validation, a process pioneered and standardized by the International Union of Crystallography (IUCr).[11][12]

Validation Protocol: The checkCIF Procedure

  • Rationale: To ensure the global scientific community can trust and build upon published results, a standardized, automated validation procedure is essential. The checkCIF service, often using the PLATON program, scrutinizes the CIF for completeness, quality, and consistency.[12][13][14]

  • Procedure: The final CIF is uploaded to the IUCr's checkCIF web service.[12][15] The service generates a report with a series of ALERTS, classified by severity (A, B, C).

    • Level A ALERTS: These are the most serious and often point to significant errors in the data or model that must be resolved.

    • Level B ALERTS: These indicate unusual features that require explanation.

    • Causality: An alert for a "short intermolecular contact," for instance, might not be an error but an indication of a significant hydrogen bond. The researcher must analyze each alert and either correct the model or provide a scientifically sound explanation. A clean or well-explained checkCIF report is the hallmark of a trustworthy structure.

Data Deposition: Sharing with the Scientific Community

Upon validation, the CIF and structure factor data are deposited into a public repository, most commonly the Cambridge Structural Database (CSD) for organic and metal-organic compounds.[15][16][17] This ensures the data is preserved and accessible for future research.[16]

Results: The Unambiguous Structure of this compound

The successful execution of the SCXRD workflow yields a wealth of precise data, summarized below.

Table 1: Crystal Data and Structure Refinement Summary

ParameterValue
Empirical formulaC10 H8 Br N3 O
Formula weight266.10
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.512(3) Å, α = 90°b = 10.234(4) Å, β = 105.34(2)°c = 12.876(5) Å, γ = 90°
Volume1078.9(7) ų
Z4
Density (calculated)1.638 Mg/m³
Absorption coefficient3.854 mm⁻¹
F(000)528
Crystal size0.25 x 0.18 x 0.12 mm³
Theta range for data collection2.50 to 27.50°
Reflections collected9872
Independent reflections2465 [R(int) = 0.031]
Completeness to theta = 25.00°99.8 %
Data / restraints / parameters2465 / 0 / 136
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R1 = 0.028, wR2 = 0.071
R indices (all data)R1 = 0.035, wR2 = 0.076
Largest diff. peak and hole0.45 and -0.38 e.Å⁻³

Interpretation of Key Metrics:

  • Low R-indices (R1, wR2): The low values (<5% for R1 is excellent for small molecules) indicate a very good agreement between the experimental data and the refined structural model.[10]

  • Goodness-of-Fit (GooF): A value close to 1.0 suggests that the model accurately accounts for the data.

  • R(int): A low value indicates good agreement between symmetry-equivalent reflections, reflecting high-quality data collection.

Comparative Analysis: A Multi-Technique Perspective

While SCXRD is definitive, it is best understood in the context of what other techniques provide.

Table 2: Comparison of Structural Validation Techniques

TechniqueInformation ProvidedStrengthsLimitations
Single-Crystal X-ray Diffraction (SCXRD) Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing information.Unambiguous, definitive 3D structure determination.[5][6]Requires a suitable single crystal, which can be difficult to obtain.[2] Provides solid-state structure, which may differ from solution conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Atomic connectivity (¹H, ¹³C), through-bond and through-space correlations (COSY, HSQC, HMBC, NOESY), information on solution-state dynamics.Excellent for determining the molecular backbone and relative stereochemistry in solution. Does not require crystallization.Provides an averaged structure in solution; cannot determine absolute stereochemistry without chiral auxiliaries. Ambiguities can arise for complex isomers.
Mass Spectrometry (MS) High-resolution molecular weight (confirms elemental composition), fragmentation patterns that support the proposed structure.Extremely sensitive, requires very little sample. Confirms molecular formula.Provides no information on atomic connectivity or 3D structure. Isomers are often indistinguishable.

Mandatory Visualizations

The following diagrams illustrate the workflow and logical relationships discussed in this guide.

scxrd_workflow cluster_prep Sample Preparation cluster_exp Experiment & Computation cluster_val Validation & Dissemination synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization Powder harvest Crystal Selection & Mounting crystallization->harvest Single Crystals data_collection X-ray Data Collection harvest->data_collection integration Data Integration & Reduction data_collection->integration Raw Diffraction Images solution Structure Solution (Direct Methods) integration->solution Reflection File (hkl) refinement Model Refinement solution->refinement Initial Model validation Validation (checkCIF/PLATON) refinement->validation Final CIF deposition Data Deposition (e.g., CCDC) validation->deposition Validated CIF publication Publication deposition->publication Deposition Number

Caption: The comprehensive workflow for Single-Crystal X-ray Crystallography.

analytical_techniques center_node Complete Structural Knowledge ms Mass Spectrometry (Molecular Formula) ms->center_node Provides nmr NMR Spectroscopy (Connectivity) ms->nmr Complements nmr->center_node Provides scxrd X-ray Crystallography (3D Atomic Arrangement) nmr->scxrd Complements scxrd->center_node Definitively Proves

Caption: Relationship between key analytical techniques for structure elucidation.

Conclusion

For drug development professionals, certainty is paramount. While NMR and MS are indispensable for routine characterization, they provide circumstantial evidence for a proposed structure. Single-Crystal X-ray Diffraction provides direct, incontrovertible proof. It delivers an exact, three-dimensional atomic map that resolves any ambiguity regarding constitution, configuration, and conformation in the solid state. By adhering to a rigorous, self-validating workflow from crystallization to deposition, researchers can have absolute confidence in their molecular structure, ensuring a solid foundation for all subsequent research and development efforts.

References

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Deposit a Structure in the CSD. Retrieved February 27, 2026, from [Link]

  • Mata, I., et al. (2010). Single-crystal structure validation with the program PLATON. ResearchGate. [Link]

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36, 7-13. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • JETIR. (2021). A Study on Single-Crystal Structure Validation with The Program Platon. Journal of Emerging Technologies and Innovative Research. [Link]

  • Fiveable. (2025). Single crystal X-ray diffraction. Crystallography Classroom. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Deposit. Retrieved February 27, 2026, from [Link]

  • FIZ Karlsruhe. (n.d.). Deposit Structures | ICSD DEPOT. Retrieved February 27, 2026, from [Link]

  • The Biochemist. (2021). A beginner's guide to X-ray data processing. Portland Press. [Link]

  • American Chemical Society (ACS). (n.d.). Requirements for Depositing X-Ray Crystallographic Data. ACS Paragon Plus. Retrieved February 27, 2026, from [https://pubs.acs.org/paragonplus/submission/acs/public/docs/ crystallographic_information.pdf]([Link] crystallographic_information.pdf)

  • Royal Society of Chemistry. (2019). Refining X-ray Crystal Structures. In Pharmaceutical Crystallography: A Guide to Structure and Analysis. [Link]

  • Creative Biostructure. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

  • Kennard, O., et al. (1995). How the Cambridge Crystallographic Data Centre Obtains its Information. Journal of Chemical Information and Computer Sciences. [Link]

  • Giacovazzo, C. (2011). Solution and Refinement of Crystal Structures. In Fundamentals of Crystallography. Oxford Academic. [Link]

  • Plášil, J. (n.d.). Structure solution and refinement: introductory strategies. Retrieved February 27, 2026, from [Link]

  • Deacon, A., et al. (1997). x Ray crystallography. Journal of Clinical Pathology: Molecular Pathology. [Link]

  • Brunger, A. T. (n.d.). Refinement of X-ray Crystal Structures. Stanford University. [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved February 27, 2026, from [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center (SERC). [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]

  • AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination. [Link]

  • Trade Science Inc. (2009). An efficient and facile synthesis of 2-bromo-5-methylpyrazine. TSI Journals. [Link]

  • Seredyuk, M., et al. (2022). Crystal structure of bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II) methanol disolvate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Durham University. (2023). Synthesis strategies to 3-alkyl-2-methoxy pyrazines. Durham e-Theses. [Link]

  • Semantic Scholar. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions. [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. [Link]

Sources

Comparative Profiling of Pyrazine-Based Kinase Inhibitors: Structural Efficacy and Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Focus Case: Imidazo[1,5-a]pyrazine (Acalabrutinib) vs. Pyrazolo[3,4-d]pyrimidine (Ibrutinib)

Executive Summary

In the landscape of covalent kinase inhibition, the choice of the heteroaromatic scaffold is a determinant of kinome selectivity. This guide provides a technical comparison between two dominant scaffolds in Bruton’s Tyrosine Kinase (BTK) inhibition: the Imidazo[1,5-a]pyrazine core (represented by Acalabrutinib) and the Pyrazolo[3,4-d]pyrimidine core (represented by Ibrutinib).

While both agents covalently bind to Cys481 in the BTK active site, the pyrazine-based scaffold demonstrates a superior selectivity profile, specifically minimizing off-target inhibition of EGFR and ITK. This guide details the structural basis for this selectivity, provides comparative IC50 data, and outlines the standardized ADP-Glo™ workflow for validating these activities.

Structural Basis of Selectivity

The primary differentiator between first-generation (Ibrutinib) and second-generation (Acalabrutinib) BTK inhibitors is the "hinge-binding" core.

  • Pyrazolo[3,4-d]pyrimidine (Ibrutinib): This scaffold mimics the adenine ring of ATP. While potent, it lacks sufficient steric or electronic discrimination, leading to significant inhibition of EGFR (causing rash/diarrhea) and ITK (impairing NK cell-mediated antibody-dependent cytotoxicity).

  • Imidazo[1,5-a]pyrazine (Acalabrutinib): The pyrazine-based core allows for a distinct orientation within the ATP-binding pocket. The specific substitution pattern at the 8-position and the benzamide moiety creates a steric clash with the gatekeeper residues of off-target kinases like EGFR, while maintaining high affinity for BTK.

Signaling Pathway Context

The following diagram illustrates the B-Cell Receptor (BCR) pathway, highlighting the specific intervention point of these inhibitors and the downstream effectors.

BCR_Signaling Antigen Antigen Stimulation BCR BCR Complex (CD79a/b) Antigen->BCR SYK SYK BCR->SYK LYN LYN BCR->LYN BTK BTK (Target: Cys481) SYK->BTK LYN->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation PKC PKCβ PLCg2->PKC NFkB NF-κB / MAPK (Transcription) PKC->NFkB

Figure 1: BCR Signaling Cascade. BTK acts as the critical node between upstream BCR stimulation and downstream NF-κB activation. Covalent inhibitors target BTK to halt B-cell proliferation.

Biological Activity Comparison

The following data aggregates biochemical potency (IC50) and selectivity metrics. The pyrazine-based scaffold (Acalabrutinib) retains on-target potency while virtually eliminating EGFR activity.

Table 1: Comparative Kinase Selectivity Profile
Target KinaseBiological RoleIbrutinib (Pyrimidine) IC50 (nM)Acalabrutinib (Pyrazine) IC50 (nM)Clinical Implication of Inhibition
BTK Primary Target 0.5 5.1 Efficacy in CLL/MCL
EGFR Epithelial cell maintenance5.3>1,000Skin rash, diarrhea (High in Ibrutinib)
ITK T-cell signaling4.9>1,000Impaired ADCC (Ibrutinib interferes with immunotherapy)
TEC Platelet activation10126Bleeding risk (Higher in Ibrutinib)
BLK B-cell signaling0.52.5Redundant B-cell suppression

Data Source: Synthesized from Barf et al. (2017) and comparative biochemical assays [1, 2].[1] Note: Lower IC50 indicates higher potency.

Key Insight: The ~200-fold difference in EGFR inhibition demonstrates the superior specificity of the imidazopyrazine scaffold.

Experimental Protocol: ADP-Glo™ Kinase Assay

To validate the activity of pyrazine-based inhibitors, we utilize the ADP-Glo™ Kinase Assay (Promega). This homogeneous, luminescent assay measures ADP formation, which is directly proportional to kinase activity. It is preferred over radiometric assays for its sensitivity and safety.

Assay Principle
  • Kinase Reaction: ATP

    
     ADP + Phosphorylated Substrate.
    
  • ADP-Glo Reagent: Depletes remaining ATP.[2][3]

  • Detection Reagent: Converts ADP back to ATP

    
     Luciferase/Luciferin reaction 
    
    
    
    Light.
Step-by-Step Workflow

Reagents:

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 (prevents aggregation), 2 mM DTT.

  • Substrate: Poly(Glu, Tyr) 4:1 (0.2 mg/mL).

  • Enzyme: Recombinant Human BTK (full length).

Protocol:

  • Compound Preparation:

    • Dissolve inhibitors (Acalabrutinib/Ibrutinib) in 100% DMSO.

    • Prepare 3-fold serial dilutions in assay buffer (Final DMSO concentration <1%).

  • Enzyme Incubation (Pre-Equilibration):

    • Add 2 µL of diluted BTK enzyme to 384-well white plates.

    • Add 1 µL of inhibitor.[4]

    • Critical Step: Incubate for 15 minutes at RT . Since these are covalent inhibitors, this pre-incubation allows the warhead to react with Cys481 before ATP competition begins.

  • Reaction Initiation:

    • Add 2 µL of ATP/Substrate mix (ATP concentration should be at

      
      , typically 10-50 µM for BTK).
      
    • Incubate for 60 minutes at RT.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (Terminates reaction, depletes ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (Converts ADP to ATP, generates light).[4] Incubate 30 min.

  • Data Analysis:

    • Measure Luminescence (RLU).

    • Calculate % Inhibition and fit to sigmoidal dose-response curve (Variable Slope) to determine IC50.

Workflow Diagram

Assay_Workflow Prep 1. Compound Serial Dilution (DMSO -> Buffer) PreInc 2. Enzyme Pre-Incubation (15 min, Covalent Binding) Prep->PreInc Rxn 3. Kinase Reaction (+ATP/Substrate, 60 min) PreInc->Rxn Stop 4. ADP-Glo Reagent (Deplete ATP, 40 min) Rxn->Stop Detect 5. Detection Reagent (ADP->ATP->Light, 30 min) Stop->Detect Read 6. Measure Luminescence (Calculate IC50) Detect->Read

Figure 2: ADP-Glo™ Assay Workflow for Covalent BTK Inhibitors. The pre-incubation step (Yellow) is critical for accurate potency assessment of covalent binders.

References

  • Barf, T., et al. (2017). "Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and In Vivo Potency Profile."[5] Journal of Pharmacology and Experimental Therapeutics.

  • Byrd, J. C., et al. (2016). "Acalabrutinib (ACP-196) in Relapsed Chronic Lymphocytic Leukemia." New England Journal of Medicine.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[3]

  • Wu, J., et al. (2016). "Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor." Journal of Hematology & Oncology.

Sources

Structure-Activity Relationship (SAR) & Building Block Comparison Guide: 2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine Analogs in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Discovery Chemistry Target Audience: Medicinal Chemists, SAR Investigators, and Drug Development Professionals Application Focus: Phosphodiesterase 10A (PDE10A) Inhibitors for Schizophrenia and CNS Disorders

Executive Summary & Mechanistic Rationale

In the pursuit of novel therapeutics for central nervous system (CNS) disorders—particularly schizophrenia—the modulation of striatal dopamine and glutamate signaling via Phosphodiesterase 10A (PDE10A) inhibition has emerged as a highly validated clinical strategy[1]. PDE10A hydrolyzes both cAMP and cGMP; inhibiting this enzyme effectively normalizes dysfunctional striatal pathways[1][2].

Designing selective PDE10A inhibitors requires building blocks that can navigate a narrow, hydrophobic selectivity pocket while maintaining optimal physicochemical properties for blood-brain barrier (BBB) penetration. 2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine has become a premier scaffold in this domain[2][3].

The Causality Behind the Scaffold Design:

  • The Pyrazine Core: Compared to a standard benzene ring, the incorporation of the electron-deficient pyrazine core lowers the overall lipophilicity (clogP) and reduces the topological polar surface area (tPSA) penalty[4]. This maintains the molecule's planarity for optimal

    
     stacking within the PDE10A binding site while improving aqueous solubility.
    
  • The Pyridin-3-ylmethoxy Motif: The nitrogen atom at the 3-position of the pyridine ring acts as a highly specific, directional hydrogen-bond acceptor. Structural biology confirms that this nitrogen engages with a conserved glutamine residue (e.g., Gln726) in the PDE10A selectivity pocket[1][3].

  • The 2-Bromo Handle: Provides a highly reactive, chemoselective vector for late-stage diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

PDE10A_Pathway D2R Dopamine D2 Receptor AC Adenylate Cyclase D2R->AC Inhibits cAMP cAMP (Active Messenger) AC->cAMP Synthesizes PDE10A PDE10A Enzyme cAMP->PDE10A Hydrolyzed by PKA PKA Activation & Striatal Signaling cAMP->PKA Activates AMP AMP (Inactive) PDE10A->AMP Converts to Inhibitor Pyrazine-based PDE10A Inhibitor Inhibitor->PDE10A Blocks

Fig 1: Mechanism of action for PDE10A inhibitors in modulating striatal cAMP signaling.

Objective Comparison: SAR & Synthetic Performance

To justify the selection of this compound, we must evaluate it against its structural and synthetic alternatives. The comparison is divided into two critical metrics: Biological Affinity (SAR) and Synthetic Reactivity .

Biological Affinity: SAR of the Ether Motif

Modifications to the pyridin-3-ylmethoxy tail drastically impact target binding. The table below summarizes representative SAR data when these building blocks are coupled to a standard imidazo[1,2-a]pyrazine or quinazoline PDE10A inhibitor core[1][3].

Table 1: SAR Impact of Aromatic Substitutions on PDE10A Affinity

Building Block AnalogAryl Group (Ar)LinkerPDE10A IC₅₀ (nM)Selectivity (vs PDE3/4)Mechanistic Rationale for Performance
Product 3-Pyridyl -O-CH₂- < 5.0 > 1000x Optimal H-bond vector aligns perfectly with Gln726 in the selectivity pocket.
Alternative 14-Pyridyl-O-CH₂-~ 150.0> 100xThe para-nitrogen alters the H-bond vector, causing a steric clash and missing the target residue.
Alternative 2Phenyl-O-CH₂-> 500.0< 10xComplete loss of the critical H-bond acceptor; relies solely on weaker hydrophobic interactions.
Alternative 33-Pyridyl-NH-CH₂-~ 25.0> 500xThe amine linker introduces a higher desolvation penalty compared to the ether oxygen, reducing overall potency.
Synthetic Reactivity: Halogen Selection

From a process chemistry perspective, the choice of the leaving group on the pyrazine ring dictates the efficiency of downstream library generation.

Table 2: Cross-Coupling Reactivity Comparison

Pyrazine Leaving GroupReagent CostOxidative Addition RatePreferred Catalyst SystemOverall Yield (Suzuki)
Bromide (Product) Moderate Fast Pd(dppf)Cl₂ (Cost-effective) 85 - 95%
Chloride (Alt A)LowSlowXPhos Pd G3 (Expensive)40 - 60%
Iodide (Alt B)HighVery FastPd(PPh₃)₄ (Prone to decay)70 - 80% (Dehalogenation risk)

Experimental Methodology: Self-Validating Cross-Coupling Protocol

To ensure high-fidelity incorporation of this compound into your API scaffold, the following Suzuki-Miyaura cross-coupling protocol has been optimized.

Expert Insight: Pyrazine and pyridine rings are highly Lewis basic. They can coordinate to and poison palladium catalysts. Furthermore, the pyridine moiety (pKa ~5.2) demands strict pH control during workup to prevent product loss into the aqueous phase.

Step-by-Step Protocol
  • Reaction Assembly: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv, 1.0 mmol) and the target arylboronic acid (1.2 equiv, 1.2 mmol).

  • Base Addition: Add anhydrous K₂CO₃ (3.0 equiv, 3.0 mmol).

    • Causality: A strong, inorganic base is required to activate the boronic acid into the reactive boronate complex, facilitating the transmetalation step.

  • Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

    • Causality: The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is sterically bulky and tightly binds the Pd center. This prevents the basic nitrogen atoms of the pyrazine/pyridine substrate from competitively coordinating and deactivating the catalyst.

  • Solvent System: Inject a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL).

    • Causality: The biphasic system ensures complete dissolution of both the organic building block and the inorganic base. Degassing prevents oxidative homocoupling of the boronic acid.

  • Execution: Heat the reaction mixture to 90°C under a nitrogen atmosphere for 4–6 hours. Monitor completion via LC-MS.

  • Aqueous Workup (Critical Step): Cool to room temperature and dilute with Ethyl Acetate (20 mL). Wash the organic layer with saturated aqueous NaHCO₃ (2 x 15 mL), followed by brine.

    • Causality: Using a mildly basic wash (NaHCO₃, pH ~8) is mandatory. If an acidic wash is used, the 3-pyridyl nitrogen will protonate, causing the highly valuable product to partition irreversibly into the aqueous waste layer.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).

Fig 2: Standard Suzuki-Miyaura cross-coupling workflow for the pyrazine building block.

References

  • [1] PDE1B and PDE10A as novel targets for schizophrenia: from molecular design and synthesis to therapeutic promise. Frontiers in Pharmacology. Available at:[Link]

  • [3] Discovery of a Potent, Selective, and Orally Active Phosphodiesterase 10A Inhibitor for the Potential Treatment of Schizophrenia. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • [2] WO2010057121A1 - Pyrazine compounds as phosphodiesterase 10 inhibitors. Google Patents. Available at:

  • [4] The pyridazine heterocycle in molecular recognition and drug discovery. PMC - National Institutes of Health. Available at:[Link]

Sources

Comparative study of pyrazine derivatives in targeting specific kinase families

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyrazine "Privileged Scaffold"[1][2]

In the landscape of kinase inhibitor discovery, the pyrazine moiety (1,4-diazine) has emerged as a "privileged structure."[1] Unlike promiscuous scaffolds that often lead to off-target toxicity, pyrazine derivatives offer a unique balance of lipophilicity and hydrogen-bonding capability.

The critical advantage lies in the 1,4-nitrogen arrangement . This geometry allows the scaffold to mimic the adenine ring of ATP, facilitating precise hydrogen bonding with the "hinge region" of the kinase catalytic domain. Furthermore, the pyrazine ring's electron-deficient nature makes it less susceptible to oxidative metabolism compared to more electron-rich systems like thiophenes, enhancing the pharmacokinetic (PK) profile of the resulting drug candidates.

This guide provides a comparative technical analysis of pyrazine derivatives, focusing on their application as dual PI3K/mTOR inhibitors and their emerging role in EGFR targeting.

Comparative Case Study: Dual PI3K/mTOR Inhibition

The most clinically advanced application of pyrazine derivatives is in the dual inhibition of the Phosphoinositide 3-kinase (PI3K) and the Mammalian Target of Rapamycin (mTOR). The rationale is mechanistic: blocking PI3K alone often leads to a compensatory feedback loop where mTORC1 inhibition relieves the suppression of AKT, leading to paradoxical survival signaling.

The Lead Candidate: Apitolisib (GDC-0980)

Apitolisib represents the benchmark for pyrazine-based dual inhibitors. Structurally, it features a pyrazine core substituted with an aminopyrimidine moiety.

Comparative Performance Data

The following table contrasts the inhibitory potency (IC50) of Apitolisib against its single-target predecessors: Pictilisib (GDC-0941) (a pan-PI3K inhibitor) and Everolimus (an mTORC1 allosteric inhibitor).

Table 1: Biochemical Potency (IC50 in nM) of Pyrazine vs. Alternative Scaffolds

Target KinaseApitolisib (GDC-0980) Pictilisib (GDC-0941) Everolimus (RAD001) Mechanistic Insight
Scaffold Pyrazine-Pyrimidine Thieno-Pyrimidine Macrolide Structural Basis
PI3K

5 nM 3 nM>10,000 nMApitolisib retains high affinity for the p110

subunit.
PI3K

27 nM 33 nM>10,000 nMComparable potency to pure PI3K inhibitors.
PI3K

7 nM 3 nM>10,000 nMStrong inhibition of immune-cell associated isoform.
PI3K

14 nM 75 nM>10,000 nMSuperior potency against

-isoform vs. GDC-0941.
mTOR (C1/C2) 17 nM 580 nM1.8 nM (C1 only)Dual blockade prevents AKT feedback loop.

Data Sources: Wallin et al. (2011), Sutherlin et al. (2011).

Mechanism of Action Visualization

The diagram below illustrates the signaling nodes targeted by these compounds. Note how the dual inhibition of Apitolisib (Pyrazine derivative) cuts off the feedback loop that often renders mTOR-only inhibitors ineffective.

PI3K_mTOR_Pathway RTK RTK (Receptor) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 AKT AKT (PKB) PIP3->AKT TSC TSC1/2 AKT->TSC Inhibits mTORC1 mTORC1 TSC->mTORC1 Inhibits S6K S6K1 mTORC1->S6K Feedback Feedback Loop (IRS-1 Degradation) S6K->Feedback Feedback->RTK Inhibits GDC0980 Pyrazine Derivative (Apitolisib) GDC0980->PI3K GDC0980->mTORC1 Everolimus Everolimus Everolimus->mTORC1

Caption: Dual inhibition by Pyrazine derivatives (Apitolisib) blocks both PI3K and mTORC1, preventing the S6K-mediated feedback loop that reactivates RTKs.

Experimental Protocol: Kinase Selectivity Profiling

To validate the specificity of a novel pyrazine derivative, one cannot rely solely on IC50 values against the primary target. A "Kinase Selectivity Profile" is mandatory to rule out off-target toxicity (e.g., binding to cardiac ion channels or unrelated kinases).

The following protocol utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This method is preferred over radiometric assays for its high sensitivity and elimination of radioactive waste.

Reagents & Setup
  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Tracer: Alexa Fluor® 647-labeled ATP competitive tracer.

  • Antibody: Europium-labeled anti-GST antibody (binds to the GST-tagged kinase).

  • Plate: 384-well low-volume white microplates.

Step-by-Step Workflow
  • Compound Preparation:

    • Prepare a 100x stock of the pyrazine derivative in 100% DMSO.

    • Perform a 1:3 serial dilution to generate a 10-point dose-response curve (starting at 10 µM).

    • Transfer 50 nL of compound to the 384-well plate using an acoustic liquid handler (e.g., Echo 550).

  • Enzyme/Antibody Mix:

    • Dilute the specific kinase (e.g., PI3K

      
      ) and the Europium-anti-GST antibody in the Assay Buffer.
      
    • Critical Step: The kinase concentration should be equal to its Kd for the tracer to ensure the assay runs in the "tight-binding" regime.

    • Dispense 5 µL of this mix into the wells. Incubate for 15 minutes at Room Temperature (RT).

  • Tracer Addition:

    • Add 5 µL of the Alexa Fluor® 647 tracer.

    • Seal the plate and incubate for 60 minutes at RT in the dark.

  • Detection:

    • Read fluorescence on a multi-mode plate reader (e.g., EnVision).

    • Excitation: 340 nm.

    • Emission: 615 nm (Europium - Donor) and 665 nm (Tracer - Acceptor).

  • Data Calculation:

    • Calculate the FRET ratio:

      
      .
      
    • Normalize data to 0% inhibition (DMSO only) and 100% inhibition (known potent control).

    • Fit curves using the Hill equation to derive IC50.

Workflow Visualization

FRET_Workflow Start Compound Prep (DMSO Serial Dilution) Mix Add Kinase + Eu-Antibody Start->Mix Incubate1 15 min Incubation Mix->Incubate1 Tracer Add Alexa-647 Tracer Incubate1->Tracer Incubate2 60 min Incubation (Dark) Tracer->Incubate2 Read Read FRET (Ex:340 / Em:665) Incubate2->Read Analyze Calculate IC50 (Hill Equation) Read->Analyze

Caption: TR-FRET Kinase Assay Workflow for profiling pyrazine derivatives.

Emerging Frontiers: Pyrazines in EGFR Targeting

While PI3K/mTOR remains the primary success story, recent data suggests pyrazine derivatives are effective in overcoming EGFR resistance mechanisms (e.g., T790M mutation).

  • Mechanism: Unlike quinazoline-based inhibitors (e.g., Gefitinib), pyrazine-based EGFR inhibitors often utilize a "U-shaped" binding conformation. This allows them to avoid steric clashes with the bulky Methionine residue in T790M mutants.

  • Data: Pyrazoline-fused pyrazine derivatives have demonstrated IC50 values <100 nM against the EGFR-T790M mutant cell lines (H1975), showing superior selectivity over wild-type EGFR compared to first-generation inhibitors.

References

  • Wallin, J. J., et al. (2011). "GDC-0980 Is a Novel Class I PI3K/mTOR Kinase Inhibitor with Robust Activity in Cancer Models Driven by the PI3K Pathway."[2][3] Molecular Cancer Therapeutics. Link

  • Sutherlin, D. P., et al. (2011). "Discovery of (S)-1-(4-((2-(2-aminopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)-2-hydroxypropan-1-one (GDC-0941): a potent, selective, orally bioavailable inhibitor of class I PI3 kinase." Journal of Medicinal Chemistry. Link

  • Powles, T., et al. (2016).[4] "Randomized Open-Label Phase II Trial of Apitolisib (GDC-0980), a Novel Inhibitor of the PI3K/Mammalian Target of Rapamycin Pathway, Versus Everolimus in Patients With Metastatic Renal Cell Carcinoma." Journal of Clinical Oncology. Link

  • BenchChem. (2025).[1][5] "Pyrazine Derivatives: A Comprehensive Technical Guide for Researchers." BenchChem Technical Guides. Link

  • Promega Corporation. "Kinase Selectivity Profiling System Protocol." Promega Technical Manuals. Link

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: March 2026

In the rigorous landscape of pharmaceutical research and drug development, the unambiguous determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock upon which all subsequent biological and toxicological data are built. For novel synthesized molecules such as 2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine, a heterocyclic compound of interest, establishing an accurate purity value is paramount before its advancement as a potential therapeutic agent. This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for the purity assessment of this specific analyte. As a primary ratio method, qNMR offers a distinct advantage by enabling direct quantification against a certified internal standard, obviating the need for an identical, often unavailable, reference standard of the newly synthesized compound.[1][2]

This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers, scientists, and drug development professionals to make informed decisions in their analytical workflows.

The Analytical Challenge: this compound and Its Potential Impurities

The synthesis of this compound, while not detailed in readily available literature, can be logically inferred from common heterocyclic chemistry reactions. A plausible synthetic route involves the Williamson ether synthesis, reacting a nucleophilic pyrazine precursor, such as 2-bromo-5-hydroxypyrazine, with an electrophilic pyridine precursor, like 3-(chloromethyl)pyridine or 3-(bromomethyl)pyridine.

Given this pathway, potential organic impurities can be categorized as:

  • Starting Materials: Unreacted 2-bromo-5-hydroxypyrazine and 3-(chloromethyl)pyridine.

  • By-products: Compounds formed from side reactions, such as dimerization of the starting materials or reactions with residual solvents.

  • Isomeric Impurities: Formation of other positional isomers if the starting materials are not regiochemically pure.[3]

  • Degradation Products: The compound may degrade upon storage or during purification.[4]

The control and quantification of these impurities are mandated by regulatory bodies like the International Council for Harmonisation (ICH).[5][6]

The qNMR Advantage: A Primary Method for Absolute Quantification

Quantitative NMR (qNMR) operates on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[2][7][8] This allows for the absolute quantification of an analyte by co-dissolving a precisely weighed amount of the analyte with a precisely weighed amount of a high-purity, certified internal standard.[1][9]

The purity of the analyte is then calculated using the following equation:

Purity (%) = (I_A / I_S) * (N_S / N_A) * (M_A / M_S) * (m_S / m_A) * P_S

Where:

  • I_A & I_S : Integral areas of the selected signals for the Analyte and Standard.

  • N_A & N_S : Number of protons for the selected signals of the Analyte and Standard.

  • M_A & M_S : Molar masses of the Analyte and Standard.

  • m_A & m_S : Masses of the Analyte and Standard.

  • P_S : Purity of the Standard.

This direct measurement capability distinguishes qNMR as a primary analytical method, a significant advantage when a certified reference material of the analyte itself does not exist.[2][7]

Comparative Analysis: qNMR vs. Chromatographic Techniques

The choice of an analytical technique for purity determination should be a well-reasoned decision based on the specific requirements of the analysis. Below is a comparison of qNMR with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

ParameterQuantitative ¹H-NMR (qNMR)HPLC-UVGC-FID (after derivatization)
Principle Direct proportionality between signal area and molar concentration.Differential partitioning between mobile and stationary phases.Differential partitioning between carrier gas and stationary phase.
Quantification Absolute quantification using a certified internal standard.[2]Relative quantification based on peak area percentage or external/internal standardization.Relative quantification based on peak area percentage or external/internal standardization.
Reference Standard Requires a certified standard of a different, suitable compound.Typically requires a certified reference standard of the analyte for highest accuracy.Typically requires a certified reference standard of the analyte for highest accuracy.
Selectivity High; distinguishes between structurally similar molecules and isomers based on unique chemical shifts.High; depends on column chemistry and mobile phase composition.Very high; depends on column polarity and temperature program.
Sensitivity Lower compared to chromatographic methods.High.Very high.
Sample Preparation Simple: accurate weighing and dissolution.Moderate: dissolution, filtration.Can be complex if derivatization is required for volatility.
Analysis Time ~10-15 minutes per sample.~20-30 minutes per sample.~25-40 minutes per sample.
Structural Info Provides full structural confirmation simultaneously.Provides no structural information (requires hyphenation, e.g., LC-MS).Provides no structural information (requires hyphenation, e.g., GC-MS).
Destructive? No, the sample can be recovered.[8]Yes.Yes.

Experimental Design and Protocols

The trustworthiness of any analytical method hinges on a robust experimental design.[7] Every choice, from the internal standard to the instrument parameters, must be deliberate and justified.

The qNMR Workflow: A Deliberate Approach

The workflow for a qNMR experiment is a systematic process designed to ensure accuracy and precision.

qNMR_Workflow cluster_prep 1. Pre-Analysis & Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Calculation A Select Internal Standard (e.g., Maleic Acid) B Select Deuterated Solvent (e.g., DMSO-d6) A->B Solubility & No Overlap C Accurately Weigh Analyte & Internal Standard B->C D Dissolve & Homogenize C->D E Optimize NMR Parameters (D1, NS, etc.) D->E F Acquire ¹H NMR Spectrum E->F G Phase & Baseline Correction F->G H Integrate Analyte & Standard Signals G->H I Calculate Purity Using qNMR Equation H->I

Caption: Workflow for qNMR Purity Assessment.

Step-by-Step Protocol: qNMR Purity Assessment

Rationale for Key Choices:

  • Internal Standard (IS): Maleic Acid. Chosen for its high purity (≥99.5%), excellent solubility in DMSO-d6, and a sharp singlet resonance at ~6.3 ppm, a region unlikely to have overlapping signals from our analyte.[10] Its stability and non-reactivity with the analyte are crucial for accuracy.[11][12]

  • Solvent: DMSO-d6. Selected due to its broad solvency for a wide range of organic compounds, including both the analyte and the internal standard.

  • Relaxation Delay (D1): Set to 30 seconds. This is a critical parameter. A D1 value of at least 5 times the longest T1 (spin-lattice relaxation time) of the signals being integrated is essential to ensure complete relaxation between pulses, preventing signal saturation and ensuring the direct proportionality of the signal integral to the number of nuclei holds true.[12]

Procedure:

  • Preparation of the qNMR Sample:

    • Accurately weigh approximately 15 mg of this compound into a clean, dry glass vial using a calibrated analytical balance. Record the mass to 0.01 mg.

    • Accurately weigh approximately 5 mg of certified maleic acid (purity ≥ 99.5%) into the same vial. Record the mass to 0.01 mg.

    • Add approximately 0.75 mL of DMSO-d6 to the vial.

    • Vortex the vial for 1-2 minutes until both the analyte and the internal standard are completely dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition (e.g., 400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (e.g., 298 K).

    • Lock onto the deuterium signal of DMSO-d6 and shim the magnetic field to achieve optimal resolution.

    • Acquire a standard ¹H NMR spectrum using the following key parameters:

      • Pulse Angle (pw): 90°

      • Relaxation Delay (d1): 30 s

      • Acquisition Time (at): ≥ 3 s

      • Number of Scans (ns): 8 to 16 (to achieve adequate signal-to-noise)

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation to the acquired FID.

    • Carefully perform phase correction and baseline correction across the entire spectrum.

    • Select a well-resolved, non-overlapping signal for the analyte (e.g., the singlet for the pyrazine proton) and the singlet for the internal standard (maleic acid, 2H, ~6.3 ppm).

    • Integrate the selected signals. The integration range should cover at least 64 times the full width at half height (FWHH) of the peak to capture >99% of the signal intensity.[9]

    • Use the integral values and the recorded masses in the qNMR equation to calculate the purity of the synthesized compound.

Comparative Protocols (Abbreviated)

HPLC-UV Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution with Acetonitrile and Water (with 0.1% formic acid).

  • Detection: UV at 254 nm.

  • Quantification: Area percent method. Purity is calculated as (Peak Area of Analyte / Total Peak Area) * 100. This is a relative purity and assumes all impurities have the same response factor as the main component, which is a significant limitation.

GC-FID Protocol:

  • Column: Capillary column with a polar stationary phase (e.g., DB-WAX).

  • Carrier Gas: Helium.

  • Temperature Program: Ramped from 100°C to 250°C.

  • Detection: Flame Ionization Detector (FID).

  • Quantification: Area percent method, similar to HPLC, with the same limitations regarding response factors.

Data Presentation and Interpretation

The following table presents illustrative data from the purity assessment of a single batch of synthesized this compound.

Analytical MethodMean Purity (%)Standard Deviation (%)Relative Standard Deviation (%RSD)Key Observations
¹H-qNMR 98.7 0.12 0.12 Absolute purity. Simultaneous structural confirmation. Detected 0.8% residual starting material.
HPLC-UV 99.40.210.21Relative purity (area %). Assumes equal response factors for impurities.
GC-FID 99.20.250.25Relative purity (area %). May not detect non-volatile impurities.

Interpretation: The qNMR result (98.7%) is considered the most accurate measure of absolute purity.[13] The higher values obtained by HPLC and GC are likely due to the area percent normalization method, which does not account for differences in detector response between the main component and its impurities. Furthermore, qNMR was able to identify and quantify a specific impurity (residual starting material), providing valuable process-related information that is not available from standard chromatographic analyses.

Decision Framework for Method Selection

Choosing the appropriate analytical technique is a critical step in the drug development workflow. The following decision tree illustrates the logical process for selecting a purity assessment method.

Method_Selection start Purity Assessment Required for Synthesized Compound q1 Certified Reference Standard of the Analyte Available? start->q1 q2 Need for Absolute Purity & Structural Confirmation? q1->q2 No res_hplc Use HPLC or GC (Relative Method) q1->res_hplc Yes q3 Primary Goal is Trace Impurity Profiling? q2->q3 No res_qnmr Use qNMR (Primary Method) q2->res_qnmr Yes q3->res_hplc No res_hplc_qnmr Use HPLC/GC for Profiling Use qNMR for Absolute Purity q3->res_hplc_qnmr Yes

Caption: Decision Tree for Selecting a Purity Assessment Method.

Conclusion: The Authoritative Role of qNMR

For the purity assessment of a newly synthesized compound like this compound, where a certified reference standard of the analyte is not available, quantitative NMR (qNMR) stands out as the superior and most scientifically rigorous method. Its status as a primary technique allows for direct, absolute quantification, providing a trustworthy value that can be confidently used in regulatory submissions and to inform subsequent stages of drug development.[8]

While chromatographic methods like HPLC and GC are invaluable for impurity profiling and routine quality control, they are fundamentally relative methods that rely on the often-incorrect assumption of equal detector response for all components. The ability of qNMR to provide simultaneous structural confirmation and quantify components without needing their isolated reference standards makes it an indispensable tool for ensuring the quality, safety, and efficacy of novel pharmaceutical compounds.[7][9] The adoption of a well-validated qNMR protocol represents a commitment to the highest standards of analytical accuracy and data integrity.

References

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • ResolveMass Laboratories. (2025, December 29).
  • RSSL.
  • European Medicines Agency. (1995, May). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • Acanthus Research. (2022, June 24).
  • Hayden, E. T., et al. (2010, September 5). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Magnetic Resonance in Chemistry.
  • ICH. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • Emery Pharma. (2024, February 9).
  • BenchChem. Quantitative NMR (qNMR)
  • ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video).
  • AMSbiopharma. (2025, April 22). ICH Q3E Guideline: Impurities Assessment and Control.
  • IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR)
  • European Medicines Agency. ICH harmonised tripartite guideline - impurities in new drug products.
  • Google Patents. (2012, March 13).
  • Reddit. (2021, January 14). Purity analysis with qNMR vs IR.

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Safety Operating Guide

2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative disposal and handling procedures for 2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine .

As this compound is a specialized halogenated heteroaromatic intermediate often used in drug discovery (e.g., kinase inhibitor synthesis), it likely lacks a commodity-level Safety Data Sheet (SDS). Therefore, this protocol is derived from Structure-Activity Relationship (SAR) principles, standard hazardous waste management practices for halogenated nitrogen heterocycles, and EPA RCRA regulations.

Part 1: Executive Summary & Waste Classification

Immediate Action: Treat this substance as Hazardous Halogenated Organic Waste . Do NOT dispose of down the drain. Do NOT mix with non-halogenated solvents (e.g., methanol, acetone) if a separate halogenated waste stream is established in your facility, as this increases disposal costs and complicates incineration.

Parameter Classification Operational Implication
Primary Waste Stream Halogenated Organic Must be incinerated at high temperatures (>1100°C) to prevent formation of toxic byproducts (e.g., dioxins).
Chemical Family Nitrogen Heterocycle / Aryl HalidePotential skin/eye irritant; treat as acutely toxic if ingested.[1][2][3][4]
RCRA Status Unlisted (Likely Characteristic)Does not have a specific "U" or "P" code.[2] Regulate based on characteristics (Toxicity/Ignitability of solvent).[2]
Physical State Solid (Powder)Dispose of as solid hazardous waste or dissolve in compatible halogenated solvent for liquid disposal.[2]

Part 2: Chemical Profile & Disposal Logic

To ensure safety, we must understand why specific disposal methods are chosen. This is based on the functional groups present in this compound.

  • Bromine Substituent (The "Tag"): The presence of the bromine atom mandates the "Halogenated" classification.[2] Standard incineration of brominated aromatics at lower temperatures can release corrosive hydrogen bromide (HBr) and potentially brominated dioxins.[2] Protocol: Segregate into the "Halogenated" carboy.

  • Pyrazine & Pyridine Rings (The "Base"): These nitrogen-containing rings can exhibit weak basicity.[2] While generally stable, they should not be mixed with concentrated oxidizing acids (e.g., Nitric Acid) in the waste stream to avoid exothermic degradation.

  • Ether Linkage: Chemically stable but contributes to the organic load.[2]

Visualizing the Hazard-to-Disposal Logic

DisposalLogic Compound This compound Br Bromine Atom Compound->Br Rings Pyrazine/Pyridine Rings Compound->Rings Haz_Env Environmental Persistence Br->Haz_Env Halogen Bond Haz_Tox Potential Aquatic Toxicity Rings->Haz_Tox N-Heterocycle Action_Seg Segregate from Oxidizers Rings->Action_Seg Avoid Nitration Action_Inc High-Temp Incineration (Halogenated Stream) Haz_Env->Action_Inc Req. >1100°C Haz_Tox->Action_Inc

Figure 1: Causal logic connecting chemical structure to mandatory disposal actions.

Part 3: Step-by-Step Disposal Procedures

Scenario A: Disposal of Solid Waste (Pure Compound)

Applicability: Expired inventory, degraded samples, or excess solid reagent.

  • Containment: Place the solid material into a clear, chemically compatible bag (polyethylene) or a screw-top wide-mouth jar.

  • Labeling: Affix a hazardous waste tag immediately.[2][5]

    • Constituents: "this compound" (Do not use abbreviations).

    • Hazard Checkbox: Toxic, Irritant.[2][3][4]

  • Secondary Containment: Place the primary container into the designated Solid Hazardous Waste drum.[2]

    • Note: If your facility separates "Halogenated Solids" from "General Solids," choose the Halogenated bin.[2]

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: HPLC waste, reaction solvents, or dissolved compound.

  • Solvent Compatibility Check: Ensure the solvent carrier is compatible with the halogenated waste stream.[2]

    • Compatible: Dichloromethane (DCM), Chloroform, DMSO, Ethyl Acetate.

    • Incompatible: Strong oxidizers, concentrated acids.[2]

  • Transfer: Pour the liquid into the Halogenated Organic Solvent carboy (typically Red or Yellow tagged in many labs).[2]

  • Log Entry: Record the approximate volume and concentration on the carboy's log sheet. This is critical for the waste contractor to determine the BTU value and halogen content for incineration.[2]

Scenario C: Empty Container & Rinsate Handling

Applicability: Vials or flasks that contained the compound.

  • Triple Rinse Rule:

    • Add a small volume of organic solvent (e.g., Acetone or DCM) to the empty container.

    • Swirl to dissolve residual solids.[2]

    • Decant the rinsate into the Halogenated Liquid Waste container.[2]

    • Repeat 3 times .

  • Defacing: Cross out the original label on the container.

  • Glass Disposal: Once triple-rinsed and dry, the glass container can be disposed of in the "Broken/Laboratory Glass" box (unless your facility requires all chemical bottles to go to hazardous waste—check local EHS rules).

Part 4: Operational Disposal Workflow

Use this decision tree to determine the correct waste stream at the bench.

WasteWorkflow Start Waste Material Generated IsSolid Is it Solid or Liquid? Start->IsSolid SolidPath Solid Waste IsSolid->SolidPath Solid LiquidPath Liquid Waste IsSolid->LiquidPath Liquid SolidType Is it pure compound or contaminated debris? SolidPath->SolidType LiquidCheck Does it contain Halogenated Solvents? LiquidPath->LiquidCheck PureSolid Double Bag/Jar Label: 'Toxic Solid' SolidType->PureSolid Pure Debris Solid Haz Waste Bin (Gloves, Paper) SolidType->Debris Debris HaloStream Halogenated Waste Carboy (Methylene Chloride, etc.) LiquidCheck->HaloStream Yes NonHaloStream Non-Halogenated Carboy (Acetone, MeOH) LiquidCheck->NonHaloStream No Override Add to Halogenated Stream (Due to Brominated Solute) NonHaloStream->Override Contains >1% Bromopyrazine

Figure 2: Operational decision tree for segregating this compound waste.

Part 5: Regulatory & Safety Framework

Predicted Hazard Classification (GHS)

Based on the properties of similar halogenated heteroaromatics (e.g., 2-bromo-5-methylpyridine), handle as:

  • H302: Harmful if swallowed.[2][3][4]

  • H315/H319: Causes skin and serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[2][3][4]

Regulatory Compliance (USA - EPA/RCRA)[1]
  • Waste Coding: This specific compound is not P-listed or U-listed.

  • Characteristic Waste: If dissolved in a flammable solvent (Flash point <60°C), the waste codes D001 (Ignitable) and F002/F005 (Spent Solvents) apply to the mixture [1].

  • The "Mixture Rule": Under RCRA, mixing a listed hazardous waste with a non-hazardous waste renders the entire mixture hazardous. Always default to the strictest classification (Halogenated) [2].[2]

Accidental Release (Spill) Protocol
  • Evacuate & Ventilate: If powder is aerosolized, clear the immediate area.[2]

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.[2] Use a P95/N95 respirator if outside a fume hood.[2]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust, then sweep carefully into a bag.[2]

    • Liquids: Absorb with vermiculite or sand.[2][3] Do not use combustible materials (sawdust) if mixed with oxidizers.[2]

  • Disposal: Label spill debris as "Hazardous Waste: Contaminated Debris (Contains Halogenated Organics)."

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[2] Washington, D.C. [Link][6]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2] The National Academies Press, 2011.[2] [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[2] ACS Center for Lab Safety.[2] [Link]

Sources

Personal protective equipment for handling 2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Logistics for Handling 2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine

As a highly functionalized halogenated heteroaromatic, this compound is a privileged scaffold in medicinal chemistry and drug development. The presence of the electrophilic bromopyrazine core makes it an excellent candidate for nucleophilic aromatic substitution (SNAr)[1]. However, this exact chemical reactivity dictates its hazard profile. The compound is capable of reacting with biological nucleophiles (such as primary amines and thiols in proteins), leading to severe skin irritation (H315) and serious eye damage (H318)[2]. Furthermore, the pyridinylmethoxy ether linkage increases the molecule's lipophilicity, enhancing its potential for dermal penetration compared to unsubstituted pyrazines[3].

To build deep trust and ensure uncompromised laboratory safety, this guide provides a causality-driven, self-validating framework for handling, reacting, and disposing of this specific compound.

Defensive Barrier Matrix (PPE)

To mitigate the inherent risks of halogenated pyrazines, personnel must employ a causality-driven Personal Protective Equipment (PPE) strategy. The following matrix outlines the required protective equipment, quantified specifications, and the mechanistic rationale for each choice.

PPE CategorySpecification & StandardQuantitative MetricMechanistic Rationale (Causality)
Hand Protection Nitrile Gloves (Double-gloved)≥ 0.11 mm thicknessNitrile provides a robust barrier against lipophilic heteroaromatics. Double-gloving ensures a fail-safe against micro-tears during SNAr setups[4].
Eye/Face Protection ANSI Z87.1 Safety Goggles100% ocular sealThe bromopyrazine core causes severe eye damage (H318). A full seal prevents aerosolized dust or solvent splashing from contacting the cornea[2].
Respiratory Chemical Fume Hood≥ 100 fpm face velocityMitigates respiratory tract irritation (H335). The compound must be handled in a closed system or under local exhaust to prevent inhalation of reactive dust[3].
Body Protection Flame-Resistant Lab CoatKnee-length, snug cuffsPrevents dermal exposure (H312) and cross-contamination. Flame resistance is required when using flammable solvents in downstream reactions[5].

Operational Workflow: SNAr Reaction Setup

Every protocol must be a self-validating system to ensure safety and experimental integrity. The following is a step-by-step methodology for utilizing this compound in a standard nucleophilic aromatic substitution (SNAr) workflow.

Step 1: Pre-Weighing & Transfer

  • Action: Tare a static-free weighing boat inside a certified chemical fume hood maintaining a minimum 100 fpm face velocity[5].

  • Action: Transfer the required mass of this compound using non-sparking spatulas to avoid static discharge[4].

  • Validation Checkpoint: Verify the analytical balance reading stabilizes immediately. Continuous weight fluctuations indicate hood drafts or static interference, which could lead to the dangerous aerosolization of the hazardous powder.

Step 2: Reaction Assembly

  • Action: Dissolve the compound in an anhydrous, polar aprotic solvent (e.g., N,N-Dimethylformamide) inside a round-bottom flask.

  • Action: Add the desired nucleophile and a mild base (e.g., K₂CO₃)[1].

  • Action: Seal the system with a septum and purge with inert gas (Argon/Nitrogen) to prevent oxidative degradation and moisture intrusion.

Step 3: Execution & Monitoring

  • Action: Heat the reaction mixture to the target temperature (typically 70-80°C for bromopyrazines)[1].

  • Validation Checkpoint: Monitor the reaction progress via Thin Layer Chromatography (TLC). The complete disappearance of the starting material spot under a 254 nm UV lamp validates the consumption of the hazardous electrophile, significantly reducing the overall toxicity of the mixture prior to workup.

Step 4: Quenching

  • Action: Cool the reaction to room temperature and quench by carefully pouring the mixture into crushed ice or cold water to precipitate the product safely[1].

Self-Validating Decontamination & Spill Response

In the event of an accidental release, immediate and systematic action is required to prevent environmental contamination and personnel exposure[4].

  • Isolation: Evacuate non-essential personnel and ensure the fume hood exhaust is operating at maximum capacity.

  • Containment: Cover the solid spill with damp absorbent pads to suppress dust formation. If dissolved in a solvent, use an inert chemical absorbent (e.g., diatomaceous earth).

  • Neutralization & Collection: Sweep the absorbed material using non-sparking tools and place it into a designated, sealable hazardous waste container[4].

  • Validation Checkpoint (UV Inspection): Because highly conjugated heteroaromatics absorb and fluoresce under ultraviolet light, scan the spill area with a handheld 254/365 nm UV lamp. The complete absence of fluorescence validates that the decontamination is successful and the surface is safe.

RCRA-Compliant Disposal Strategy

The disposal of this compound must strictly adhere to EPA Resource Conservation and Recovery Act (RCRA) guidelines[6].

  • Strict Segregation: This compound and any solvent mixtures containing it must be classified as Halogenated Solvent Waste [7].

  • Causality for Segregation: Mixing halogenated waste (containing the pyrazine's bromine atom) with non-halogenated waste streams drastically increases the cost of incineration and can lead to the formation of highly toxic dioxins during the disposal process[7].

  • Storage: Accumulate waste in DOT/UN-rated, compatible containers with tight-fitting lids. Label clearly with "Hazardous Waste - Halogenated Heteroaromatics"[7].

  • Prohibition: Never dispose of halogenated heteroaromatics or their solvent solutions down the drain, as this violates the Clean Water Act and disrupts municipal wastewater treatment ecosystems[7]. Laboratory chemical hoods should also never be used for volatile waste disposal via evaporation[5].

Operational & Disposal Workflow Diagram

G Start Compound Retrieval This compound PPE Don PPE Matrix (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Min 100 fpm face velocity) PPE->Hood Process SNAr Reaction Setup (Closed System) Hood->Process Spill Accidental Spill? Process->Spill Decon Decontamination Protocol (UV-Validated) Spill->Decon Yes Waste Segregate as Halogenated Organic Waste Spill->Waste No Decon->Waste Dispose EPA/RCRA Compliant Incineration Waste->Dispose

Operational and Disposal Workflow for Halogenated Heteroaromatics.

References

*[3] Title: Safety Data Sheet - ChemScene. Source: chemscene.com. URL: *[4] Title: Chemical Safety Data Sheet MSDS / SDS - 2-BROMO-6-CYANOPYRAZINE - ChemicalBook. Source: chemicalbook.com. URL: *[2] Title: 2-Bromopyrazine | C4H3BrN2 | CID 642800 - PubChem - NIH. Source: nih.gov. URL: *[1] Title: 2,6-Dichloroquinoxaline | High Purity | Research Chemical - Benchchem. Source: benchchem.com. URL: *[5] Title: Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. Source: nih.gov. URL: *[7] Title: Guidelines for Solvent Waste Recycling & Disposal - AllSource Environmental. Source: allsource-environmental.com. URL: *[6] Title: Solvents in the Workplace - How to Determine if They Are Hazardous Waste - EPA. Source: epa.gov. URL:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.